Hexamethyldisiloxane
Description
Properties
IUPAC Name |
trimethyl(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAIHBTYFGYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26298-61-3 | |
| Record name | Hexamethyldisiloxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26298-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4026769 | |
| Record name | Hexamethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | Disiloxane, 1,1,1,3,3,3-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5523 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
99 °C | |
| Record name | HEXAMETHYLDISILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-30 °C | |
| Record name | HEXAMETHYLDISILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.93 mg/L at 25 °C, 0.93 mg/L @ 25 °C (exp) | |
| Record name | HEXAMETHYLDISILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethicone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.7638 at 20 °C | |
| Record name | HEXAMETHYLDISILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
42.0 [mmHg] | |
| Record name | Hexamethyldisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5523 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
FLUID | |
CAS No. |
107-46-0, 9006-65-9 | |
| Record name | Hexamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAMETHYLDISILOXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,1,3,3,3-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLDISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7M4659BPU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXAMETHYLDISILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dimethicone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-66 °C | |
| Record name | HEXAMETHYLDISILOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Chemical Architecture of Hexamethyldisiloxane: A Technical Guide
An In-depth Examination of the Molecular Structure, Physicochemical Properties, and Methods of Structural Determination for Researchers, Scientists, and Drug Development Professionals.
Hexamethyldisiloxane (HMDSO), a fundamental organosilicon compound, serves as a vital building block in silicone chemistry and finds extensive application in organic synthesis, as a biomedical material, and in the electronics industry. Its unique chemical structure, characterized by the flexible siloxane bond, imparts properties such as high thermal stability, hydrophobicity, and low surface tension. This guide provides a detailed technical overview of the chemical structure of HMDSO, supported by quantitative data, experimental protocols for its characterization, and logical diagrams to illustrate its molecular and analytical features.
Molecular Structure and Conformation
This compound is an organosiloxane comprised of two trimethylsilyl (B98337) groups covalently linked to a central oxygen atom.[1] Its chemical formula is C₆H₁₈OSi₂ or, more descriptively, O[Si(CH₃)₃]₂.[2] The core of the molecule is the Si-O-Si linkage, which defines it as the simplest member of the linear polydimethylsiloxane (B3030410) series.
The molecule possesses a high degree of rotational freedom around the Si-O bonds, and the trimethylsilyl groups can adopt various conformations. The overall molecular symmetry in the crystalline state is distorted m symmetry.[3] The six methyl groups effectively shield the polar Si-O-Si core, contributing to the compound's low intermolecular forces, volatility, and non-polar characteristics.[3]
Visualization of Molecular Structure
The following diagram illustrates the atomic connectivity and arrangement of this compound.
Caption: Ball-and-stick representation of the this compound (HMDSO) molecule.
Quantitative Structural Data
The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The data presented below is derived from the analysis of its crystalline form at a temperature of 148 K.
| Parameter | Value | Experimental Method | Reference |
| Molecular Formula | C₆H₁₈OSi₂ | - | [2] |
| Molecular Weight | 162.38 g/mol | - | [1] |
| Crystal System | Monoclinic | X-ray Diffraction | [3] |
| Space Group | P2₁/c | X-ray Diffraction | [3] |
| Si-O Bond Length | 1.626 (5) Å | X-ray Diffraction (148 K) | [3] |
| Si-O-Si Bond Angle | 148.8 (2)° | X-ray Diffraction (148 K) | [3] |
Note: The numbers in parentheses represent the estimated standard deviation in the last digit.
The Si-O-Si bond angle of 148.8° is notably larger than the C-O-C angle in analogous ethers (typically ~111°).[4] This wide angle is a characteristic feature of siloxanes and is attributed to a combination of steric repulsion between the bulky trimethylsilyl groups and electronic effects involving the d-orbitals of silicon.[5]
Experimental Protocols for Structural Determination
The definitive structure of this compound was elucidated using X-ray crystallography. Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the molecular connectivity and purity.
Single-Crystal X-ray Diffraction (Primary Method)
This protocol is based on the methodology reported for the definitive crystal structure determination of this compound.[3]
Objective: To determine the precise bond lengths, bond angles, and crystal packing of HMDSO.
Methodology:
-
Crystal Growth: A single crystal of this compound (melting point 208 K) is grown in situ at a low temperature (148 K). This is achieved on a goniometer head fitted with a low-temperature apparatus, by carefully freezing the liquid sample.
-
Data Collection:
-
Instrument: A Weissenberg goniometer is used for data collection.
-
X-ray Source: Nickel-filtered Copper Kα radiation (λ = 1.5418 Å) is employed.
-
Temperature: The crystal is maintained at a constant temperature of 148 K throughout the data collection process to minimize thermal vibrations.
-
Data Recording: Diffraction intensities are recorded on photographic films. The intensities of the reflections are then quantified using a microdensitometer.
-
-
Structure Solution and Refinement:
-
The crystal system and space group (P2₁/c) are determined from the systematic absences in the diffraction pattern.
-
The initial positions of the silicon and oxygen atoms are determined using direct methods.
-
Subsequent Fourier syntheses reveal the positions of the carbon atoms.
-
The structural model is then refined using a full-matrix least-squares method. For HMDSO, the structure was refined to a residual factor (R) of 3.5% for 1256 observed reflections.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Structure Verification)
Objective: To verify the chemical structure, symmetry, and purity of HMDSO.
Methodology:
-
Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) may be added as an internal standard, although HMDSO itself is often used as a standard.
-
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: A standard one-pulse sequence is used. The spectral width is set to cover the proton chemical shift range (typically 0-12 ppm).
-
Expected Spectrum: Due to the high molecular symmetry, all 18 protons of the six methyl groups are chemically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, typically appearing near 0.06 ppm.[1]
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
-
Expected Spectrum: Similar to the protons, the six methyl carbons are chemically equivalent. This gives rise to a single resonance in the ¹³C NMR spectrum, typically observed around 2.0 ppm.
-
Workflow for Structure Elucidation
The process of identifying and confirming the chemical structure of a molecule like this compound involves a logical progression of analytical techniques.
References
Hexamethyldisiloxane: A Comprehensive Technical Guide for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisiloxane (HMDSO), with the chemical formula O[Si(CH₃)₃]₂, is a versatile and widely utilized organosilicon compound in modern organic synthesis.[1][2] This colorless, volatile liquid serves as a key reagent, a protective agent for various functional groups, and a specialized solvent.[1][3] Its unique combination of reactivity, stability, and physical properties makes it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This in-depth technical guide provides a thorough examination of the physical and chemical properties of HMDSO, detailed experimental protocols for its application in synthesis, and an overview of its reactivity profile.
Core Physical and Chemical Properties
HMDSO is characterized by its low boiling point, low surface tension, and high thermal stability.[4] It is a non-polar, aprotic solvent that is immiscible with water but soluble in many organic solvents.[4][5] A summary of its key physical and spectroscopic properties is provided in the tables below.
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈OSi₂ | [5] |
| Molecular Weight | 162.38 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Odor | Slightly sweet | [6] |
| Boiling Point | 100-101 °C | [1] |
| Melting Point | -59 °C | [1] |
| Density | 0.764 g/mL at 20 °C | [5] |
| Refractive Index (n²⁰/D) | 1.377 | [5] |
| Vapor Pressure | 20 hPa at 20 °C | [5] |
| Flash Point | -6 °C | [6] |
| Water Solubility | Insoluble | [5] |
Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~0.06 ppm (s, 18H) | [7] |
| ¹³C NMR (CDCl₃) | δ ~1.94 ppm | [7] |
| ²⁹Si NMR | Chemical shifts are reported and used in studies. | [7] |
| Infrared (IR) Spectroscopy | Strong absorbances associated with Si-O-Si and Si-C bonds. | [8] |
| Mass Spectrometry (MS) | Principal ion at m/z 147 [(M-CH₃)⁺]. | [9] |
This compound in Chemical Synthesis
The primary application of HMDSO in organic synthesis is as a source of the trimethylsilyl (B98337) (TMS) group for the protection of various protic functional groups, including alcohols, phenols, carboxylic acids, and amines.[1][2] The resulting trimethylsilyl ethers, esters, and amines are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride (B91410) ion sources, making the TMS group an excellent choice for protecting group strategies in multi-step syntheses.
Silylation of Alcohols and Phenols
The conversion of alcohols and phenols to their corresponding trimethylsilyl ethers is one of the most common applications of HMDSO. This transformation is typically catalyzed by an acid or a Lewis acid. A variety of catalysts have been shown to be effective, offering different levels of reactivity and selectivity.
Experimental Protocol: Iodine-Catalyzed Silylation of Alcohols
This protocol is a mild and highly efficient method for the silylation of a wide range of alcohols, including primary, secondary, tertiary, and acid-sensitive tertiary alcohols.[10]
-
Reaction Setup: To a stirred solution of the alcohol (10 mmol) in dichloromethane (B109758) (CH₂Cl₂), add a catalytic amount of iodine (I₂) (0.1 mmol).
-
Addition of HMDSO: Add this compound (HMDSO) (5-10 mmol) to the mixture. The reaction is often exothermic and accompanied by the evolution of ammonia (B1221849) gas.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For most primary and secondary alcohols, the reaction is complete within minutes at room temperature.[11] Tertiary alcohols may require longer reaction times.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove the iodine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude trimethylsilyl ether can be purified by distillation or column chromatography on silica (B1680970) gel if necessary.
Yields: This method generally provides excellent yields (typically >90%) for a broad range of alcoholic substrates.[10]
Diagram: General Workflow for Silylation of an Alcohol with HMDSO
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. afinitica.com [afinitica.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. researchgate.net [researchgate.net]
Hexamethyldisiloxane: A Comprehensive Technical Guide for Researchers
An in-depth technical guide on Hexamethyldisiloxane (HMDSO), detailing its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
This compound, commonly abbreviated as HMDSO, is an organosilicon compound with the formula O[Si(CH₃)₃]₂.[1] It is a volatile, colorless liquid that serves as a key reagent and solvent in a multitude of scientific and industrial applications.[1][2] This guide provides a detailed overview of its properties, synthesis, and significant applications in research and development.
Core Properties of this compound
This compound is characterized by its low viscosity, low surface tension, and high volatility. Its chemical inertness, coupled with its ability to act as a source of the trimethylsilyl (B98337) functional group, makes it a versatile compound in organic synthesis.[3][4]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 107-46-0 |
| Molecular Weight | 162.38 g/mol [2] |
| Molecular Formula | C₆H₁₈OSi₂[5] |
| Appearance | Colorless liquid[1] |
| Density | 0.764 g/mL at 20 °C |
| Boiling Point | 100-101 °C[1] |
| Melting Point | -59 °C[3] |
| Refractive Index | n20/D 1.377 |
| Vapor Pressure | 43 hPa at 20 °C[1] |
Identification and Nomenclature
For unambiguous identification in research and documentation, the following identifiers and synonyms are associated with this compound.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| Synonyms | HMDSO, MM, Bis(trimethylsilyl) ether, Bis(trimethylsilyl) oxide[1] |
| EC Number | 203-492-7[5] |
| PubChem CID | 24764[1] |
| Beilstein Reference | 1736258[1] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the hydrolysis of trimethylsilyl chloride (TMSCl). This reaction is straightforward and yields hydrogen chloride as a byproduct.[1][2]
Applications in Research and Drug Development
This compound's unique properties lend it to a wide range of applications, particularly in organic synthesis and the pharmaceutical industry.
Silylating Agent in Organic Synthesis
The most prominent application of HMDSO is as a source of the trimethylsilyl (TMS) group.[4] It is widely used for the protection of various functional groups, such as alcohols, phenols, and carboxylic acids, by converting them into their corresponding trimethylsilyl ethers and esters.[2][4] This protection strategy is crucial in multi-step organic syntheses.
References
- 1. This compound: Really you need to know!! - CHEMCON is a Leading Manufacturer of Pharmaceutical Intermediates and Oilfield Chemicals [chemconspecialitychemicals.weebly.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cscpl.com [cscpl.com]
- 4. nbinno.com [nbinno.com]
- 5. Unique Uses of this compound in Pharmaceutical & Cosmetic Industries | Applications, Benefits & Safety in China [silane-chemical.com]
A Guide to the Synthesis of High-Purity Hexamethyldisiloxane for Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hexamethyldisiloxane (HMDSO), a versatile organosilicon compound, is a critical reagent and solvent in numerous scientific and industrial applications, including organic synthesis, as a protecting group, and in the formulation of pharmaceutical and personal care products.[1][2][3] The synthesis of high-purity HMDSO is paramount to ensure the reliability and reproducibility of these sensitive applications. This technical guide provides a comprehensive overview of the common synthesis routes for producing high-purity this compound, with a focus on detailed experimental protocols, quantitative data, and purification methods.
Core Synthesis Route: Hydrolysis of Trimethylchlorosilane
The most prevalent and industrially significant method for synthesizing this compound is the hydrolysis of trimethylchlorosilane (TMCS).[1][4][5] This reaction is valued for its straightforwardness and high yields. The fundamental chemical equation for this process is:
2(CH₃)₃SiCl + H₂O → [(CH₃)₃Si]₂O + 2HCl[1]
The reaction proceeds through the nucleophilic attack of water on the silicon atom of trimethylchlorosilane, leading to the formation of a trimethylsilanol (B90980) intermediate ((CH₃)₃SiOH). This intermediate is highly reactive and readily condenses with another molecule of trimethylsilanol or reacts with another molecule of trimethylchlorosilane to form the stable this compound and a byproduct of hydrochloric acid.[6][7]
Experimental Protocol: Hydrolysis of Trimethylchlorosilane
The following protocol is a generalized procedure based on common industrial practices and laboratory-scale syntheses.[8]
Materials:
-
Trimethylchlorosilane (TMCS)
-
Deionized Water
-
Sodium Hydroxide (B78521) (for neutralization)
-
Anhydrous Calcium Chloride or Magnesium Sulfate (for drying)
-
Organic Solvent (e.g., toluene (B28343), optional for extraction)
Procedure:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser is charged with a predetermined amount of deionized water.
-
Addition of TMCS: Trimethylchlorosilane is added dropwise to the water with vigorous stirring. The reaction is exothermic, and the temperature should be controlled, typically maintained between 25-40°C.
-
Reaction Time: The reaction mixture is stirred for a specified period, generally ranging from 30 minutes to a few hours, to ensure complete hydrolysis.
-
Phase Separation: Upon completion, the reaction mixture separates into two layers: an upper organic layer of crude HMDSO and a lower aqueous layer containing hydrochloric acid.
-
Neutralization: The acidic aqueous layer is carefully separated. The crude HMDSO layer is then washed with water and subsequently neutralized with a dilute solution of sodium hydroxide or sodium carbonate to remove any residual hydrochloric acid. The pH should be monitored to ensure neutrality (pH 6-8).
-
Drying: The neutralized organic layer is dried using an appropriate drying agent, such as anhydrous calcium chloride or magnesium sulfate, to remove any dissolved water.
-
Filtration: The mixture is filtered to remove the drying agent.
-
Purification: The crude HMDSO is then purified, typically by fractional distillation, to obtain the high-purity product.
Alternative Synthesis Route: Ammonolysis of Trimethylchlorosilane
An alternative, though less common, route to HMDSO involves the ammonolysis of trimethylchlorosilane. This process is often aimed at the production of hexamethyldisilazane (B44280) (HMDS), which can then be hydrolyzed to HMDSO. The initial reaction is as follows:
2(CH₃)₃SiCl + 3NH₃ → [(CH₃)₃Si]₂NH + 2NH₄Cl
The resulting hexamethyldisilazane can subsequently be hydrolyzed to HMDSO:
[(CH₃)₃Si]₂NH + H₂O → [(CH₃)₃Si]₂O + NH₃[9]
This route is generally more complex due to the handling of ammonia (B1221849) and the separation of the ammonium (B1175870) chloride byproduct.
The "Direct Synthesis" (Rochow Process) - A Precursor Route
It is important to note that the "Direct Synthesis" or Rochow process, which involves the reaction of elemental silicon with methyl chloride in the presence of a copper catalyst, is not a direct route to HMDSO.[10][11][12] Instead, this process is the primary industrial method for producing methylchlorosilanes, including dimethyldichlorosilane and trimethylchlorosilane, which are the key precursors for the synthesis of HMDSO and other silicone products.[11][12]
Purification of this compound
Achieving high purity is a critical step in the production of HMDSO for research and pharmaceutical applications. The primary impurities in crude HMDSO include unreacted starting materials, byproducts such as trimethylsilanol, and residual solvents.
Fractional Distillation
Fractional distillation is the most common method for purifying HMDSO.[13][14] This technique separates components of a liquid mixture based on differences in their boiling points. HMDSO has a boiling point of approximately 99-101°C.[1]
Experimental Protocol: Fractional Distillation
-
Apparatus: A distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column) is assembled. The efficiency of the column (number of theoretical plates) is crucial for achieving high purity.
-
Distillation: The crude HMDSO is heated in the distillation flask. The vapor passes through the fractionating column, and the fraction boiling in the range of 99-102°C is collected.
-
Purity Analysis: The purity of the collected fractions is typically analyzed using gas chromatography (GC). Purity levels of 99.0% and higher can be achieved with this method.[13]
Azeotropic Distillation
For the removal of impurities with close boiling points, azeotropic distillation can be employed. A common azeotrope-forming agent for HMDSO is acetonitrile (B52724).[15][16] HMDSO and acetonitrile form a low-boiling azeotrope (boiling point ~71.4°C), which allows for the separation of HMDSO from higher-boiling impurities like toluene at a lower temperature.[16]
Experimental Protocol: Azeotropic Distillation with Acetonitrile
-
Mixture Preparation: The impure HMDSO is mixed with acetonitrile.
-
Distillation: The mixture is distilled. The HMDSO-acetonitrile azeotrope distills first.
-
Phase Separation: Upon cooling, the collected azeotrope separates into two immiscible phases: a lighter phase rich in HMDSO and a heavier phase rich in acetonitrile.[16]
-
Recovery: The HMDSO-rich phase is separated, and the acetonitrile is removed by a second distillation to yield purified HMDSO.
Adsorbent Treatment
To remove trace impurities and odor-causing compounds, treatment with adsorbents like acid clay and activated carbon can be used as a final polishing step.[14]
Experimental Protocol: Adsorbent Treatment
-
Acid Clay Treatment: The distilled HMDSO is heated (e.g., to 50-98°C) and stirred with a small amount (0.01-10 wt%) of acid clay to facilitate the condensation of residual silanols and other impurities.[14]
-
Activated Carbon Treatment: After cooling, activated carbon is added to the mixture and stirred to adsorb odorous compounds.
-
Filtration: The mixture is filtered to remove the adsorbents, yielding a highly pure and odorless HMDSO product.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis of this compound via Hydrolysis of Trimethylchlorosilane
| Parameter | Value | Reference |
| Reactant Ratio (TMCS:H₂O) | Stoichiometric or with excess water | [1] |
| Reaction Temperature | 25 - 40 °C | General Practice |
| Reaction Time | 0.5 - 2 hours | General Practice |
| Typical Crude Yield | > 90% | General Practice |
Table 2: Purification of this compound
| Purification Method | Key Parameters | Achieved Purity | Reference |
| Fractional Distillation | Boiling range: 99-102°C | > 99.0% | [13] |
| Fractional Distillation | Boiling point: 99°C | 99.83% | [14] |
| Azeotropic Distillation | Azeotrope with Acetonitrile (B.P. 71.4°C) | Effective for removing close-boiling impurities | [16] |
| Adsorbent Treatment | Acid Clay (0.01-10 wt%), Activated Carbon | Removal of trace impurities and odor | [14] |
Visualizing the Synthesis and Purification Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis of HMDSO via Trimethylchlorosilane Hydrolysis.
Caption: Purification Workflow for High-Purity HMDSO.
By understanding these synthesis and purification methodologies, researchers and professionals in drug development can better control the quality of this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hopemaxchem.com [hopemaxchem.com]
- 3. thierry-corp.com [thierry-corp.com]
- 4. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound (HMDSO) - GW United Silicones [gwunitedsilicones.com]
- 6. researchgate.net [researchgate.net]
- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN102766155B - A kind of this compound synthetic method - Google Patents [patents.google.com]
- 10. uotechnology.edu.iq [uotechnology.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. EP0277825A2 - Method for purifying this compound - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. CA1166405A - Process for the purification of this compound and azeotropic mixtures obtained therein - Google Patents [patents.google.com]
- 16. US4370204A - Method for the purification of this compound - Google Patents [patents.google.com]
Hexamethyldisiloxane: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of hexamethyldisiloxane (HMDSO), a versatile organosilicon compound, in a wide range of common organic solvents. Understanding the solubility characteristics of HMDSO is critical for its application in various fields, including as a reagent in organic synthesis, a solvent for non-polar compounds, and in the formulation of pharmaceutical and personal care products.
Core Topic: Solubility Profile of this compound
This compound is a non-polar, volatile liquid with the chemical formula O[Si(CH₃)₃]₂. Its molecular structure, characterized by two trimethylsilyl (B98337) groups linked by an oxygen atom, imparts a high degree of lipophilicity. This inherent non-polar nature dictates its solubility behavior, making it readily miscible with a broad spectrum of non-polar and weakly polar organic solvents.[1][2][3] Conversely, its solubility in polar solvents, particularly water, is extremely limited.[1][4][5][6][7][8]
Quantitative Solubility Data
While qualitative descriptions of this compound's solubility are abundant, comprehensive quantitative data across a wide array of organic solvents at various temperatures is not extensively documented in publicly available literature. The following table summarizes the available qualitative and, where possible, quantitative information on the miscibility of HMDSO with common organic solvents at standard laboratory conditions (approximately 20-25 °C). The term "miscible" is used to indicate that the two liquids form a homogeneous solution in all proportions.
| Solvent Class | Solvent | Solubility/Miscibility |
| Alkanes | Hexane | Soluble/Miscible[2] |
| Heptane | Soluble/Miscible | |
| Aromatic Hydrocarbons | Toluene | Soluble/Miscible[2] |
| Benzene | Soluble/Miscible | |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble[9] | |
| Isopropanol | Soluble | |
| n-Butanol | Soluble | |
| Ketones | Acetone | Soluble |
| Methyl Ethyl Ketone (MEK) | Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Chlorinated Solvents | Chloroform | Soluble[2] |
| Dichloromethane | Soluble | |
| Ethers | Diethyl Ether | Soluble |
Experimental Protocols
Determining the solubility or miscibility of a liquid like HMDSO in an organic solvent can be achieved through several established methods. Below is a detailed methodology for a visual miscibility test, which is a common and straightforward approach for liquid-liquid systems.
Protocol for Visual Determination of Miscibility
1. Objective: To determine if this compound is miscible with a given organic solvent at a specified temperature.
2. Materials:
- This compound (HMDSO), ≥98.5% purity
- Organic solvent of interest (e.g., ethanol, hexane, toluene), analytical grade
- Calibrated glass vials or test tubes with closures
- Calibrated pipettes or graduated cylinders
- Constant temperature bath or water bath
- Vortex mixer or magnetic stirrer
3. Procedure:
- Preparation: Ensure all glassware is clean and dry to prevent contamination. Bring the HMDSO, the organic solvent, and the glassware to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature bath.
- Initial Miscibility Screening:
- In a series of labeled vials, prepare mixtures of HMDSO and the solvent in varying volume/volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1).
- For each ratio, accurately pipette the required volume of HMDSO and the solvent into the vial.
- Securely cap the vials.
- Mixing: Vigorously mix the contents of each vial for 1-2 minutes using a vortex mixer or a magnetic stirrer to ensure thorough mixing.
- Observation:
- After mixing, allow the vials to stand undisturbed at the controlled temperature for a predetermined period (e.g., 30 minutes).
- Visually inspect each vial against a well-lit background.
- Interpretation of Results:
- Miscible: The mixture appears as a single, clear, and homogeneous liquid phase with no visible separation, cloudiness, or precipitation.
- Immiscible or Partially Miscible: The mixture shows two distinct liquid layers, or the solution appears cloudy, turbid, or contains suspended droplets.
- Documentation: Record the observations for each ratio, the experimental temperature, and the identities of the HMDSO and the solvent.
4. Safety Precautions:
- This compound is a flammable liquid.[1] All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for both HMDSO and the specific organic solvent being used for detailed safety information.
Visualizations
The following diagrams illustrate the general solubility characteristics of this compound and a typical experimental workflow for determining miscibility.
Caption: Logical relationship of HMDSO solubility.
Caption: Experimental workflow for miscibility testing.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [chemeurope.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 107-46-0 [chemicalbook.com]
- 6. This compound | 107-46-0 [amp.chemicalbook.com]
- 7. This compound CAS#: 107-46-0 [m.chemicalbook.com]
- 8. Cas 107-46-0,this compound | lookchem [lookchem.com]
- 9. This compound puriss., = 98.5 GC 107-46-0 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of Hexamethyldisiloxane in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety precautions and handling guidelines for Hexamethyldisiloxane (HMDSO) in a laboratory environment. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. HMDSO is a highly flammable liquid and vapor that also presents environmental hazards, necessitating careful management of its use, storage, and disposal.[1][2][3][4]
Physicochemical and Toxicological Data
A thorough understanding of the properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H18OSi2 | [1] |
| Molar Mass | 162.4 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2][4] |
| Odor | Faint hydrocarbon-like or nearly odorless | [2][4] |
| Boiling Point | 100 °C | [4] |
| Flash Point | -3 °C to -2 °C | [4][5] |
| Vapor Pressure | 44 hPa at 20 °C; 49.879 mmHg | [2][6] |
| Vapor Density | 5.5 - 5.61 (Air = 1.0) | [2] |
| Specific Gravity | 0.760 - 0.77 g/cm3 at 20 °C | [2][6] |
| Water Solubility | 0.00093 g/L at 23 °C (insoluble/slightly soluble) | [2][6] |
| Autoignition Temperature | 340 °C | [6][7] |
| Lower Explosive Limit | 0.6% | [2] |
| Upper Explosive Limit | 19.7% - 32% | [2][4] |
| log Pow (Octanol/Water Partition Coefficient) | 4.2 - 5.06 | [3][4][7] |
Table 2: Toxicological Data
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | > 5,000 mg/kg | |
| LDLo | Rat | Oral | 8 ml/kg (6.08 g/kg) | [5] |
| LD50 | Rabbit | Dermal | > 2,000 mg/kg | [8] |
| LD50 | Mouse | Intraperitoneal | 4500 mg/kg | [2] |
| LC50 | Rat | Inhalation | 15956 ppm/4h | [2][5][9] |
| Eye Irritation | Rabbit | - | Mild Irritation | [2][5] |
| Skin Irritation | Rabbit | - | Mild Irritation / No Irritation | [2][5][8] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and is very toxic to aquatic life with long-lasting effects.[1][4][6][8] Vapors are heavier than air and can form explosive mixtures.[1][10]
Personal Protective Equipment (PPE) Selection
The following diagram outlines the recommended PPE for handling HMDSO.
Caption: Personal Protective Equipment for HMDSO Handling.
Safe Handling and Storage Protocols
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][11] Local exhaust ventilation may be required for larger quantities.[2]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2][12] No smoking is permitted in handling areas.[1][2]
-
Electrostatic Discharge: Take precautionary measures against static discharge.[1][7][9] Use spark-proof tools and explosion-proof equipment.[1][5][7][9] Ground and bond containers when transferring material.[1][5][7][9]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][9]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[1] Contaminated clothing should be removed and washed before reuse.[5][9]
Storage Conditions
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][4][9] Containers that have been opened must be carefully resealed and kept upright.
-
Location: Store in a flammables-area, away from incompatible materials such as strong oxidizing agents, peroxides, strong acids, and strong bases.[2][5][8][9] Protect from sunlight.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this may result in ignition.[2][5] Concentrated acids and bases can cause degradation.[2]
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
-
Inhalation: If fumes are inhaled, remove the individual from the contaminated area to fresh air.[2][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][2][5]
-
Eye Contact: Immediately flush the eyes with large amounts of fresh, clean water for at least 15 minutes, holding the eyelids apart.[1][2][5] Remove contact lenses if present and easy to do.[1] Seek medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water if the person is conscious.[1][6] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.[5][9]
Spill and Leak Response
The following workflow outlines the procedure for responding to a this compound spill.
Caption: this compound Spill Response Workflow.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide to extinguish a fire.[1][2][8][9] A water jet should not be used as it may spread the fire.[1]
-
Hazards: HMDSO is a highly flammable liquid and vapor.[1][2][9] Vapors are heavier than air and may travel to an ignition source and flash back.[5][10] Containers may explode when heated. Hazardous combustion products include carbon monoxide, carbon dioxide, silicon dioxide, and formaldehyde.[2][5]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8] Use water spray to cool unopened containers.[5][8]
Waste Disposal
The disposal of this compound and its containers must be handled as hazardous waste and in accordance with all local, state, and federal regulations.[2]
Disposal Workflow
Caption: HMDSO Waste Disposal Workflow.
Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[1][6][8] Empty containers may still contain explosive vapors and should be handled with care.[2][9]
Experimental Protocols
General Use in a Laboratory Setting
A standard protocol for the use of HMDSO as a reagent or solvent involves the following steps, to be performed within a certified chemical fume hood:
-
Preparation: Ensure all necessary PPE is worn correctly. Verify that a safety shower and eyewash station are accessible.[11] Confirm that all ignition sources in the vicinity are removed or turned off.
-
Dispensing: Ground and bond the source container and the receiving vessel to prevent static electricity buildup.[7][11] Use only spark-proof tools for opening and closing containers.[9][11] Dispense the required amount of HMDSO slowly to minimize vapor generation.
-
Reaction: If used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood's exhaust. If heating is required, use an explosion-proof heating mantle and monitor the reaction closely.
-
Post-Use: Tightly seal the HMDSO container immediately after use.[1][9][11] Clean any minor drips or spills within the fume hood using an absorbent material.
-
Decontamination: Decontaminate any reusable equipment that has come into contact with HMDSO.
-
Waste Segregation: Segregate all HMDSO-contaminated waste (e.g., pipette tips, absorbent pads, gloves) into a designated hazardous waste container.
Protocol for Sample Preparation for Scanning Electron Microscopy (SEM)
HMDSO is sometimes used as a drying agent for biological samples. A typical protocol is as follows:
-
Fixation and Dehydration: Fix the biological sample using standard methods (e.g., glutaraldehyde), followed by dehydration through a graded ethanol (B145695) series.
-
Intermediate Fluid Exchange: Exchange the ethanol with a 50% ethanol/50% HMDSO solution and gently rock for 5 minutes.[13]
-
Final HMDSO Exchange: Exchange with 100% HMDSO and gently rock for 10 minutes.[13] Repeat with fresh 100% HMDSO.[13]
-
Drying: Remove the excess HMDSO and allow the sample to air dry in a fume hood.[13]
-
Waste: All HMDSO and ethanol/HMDSO mixtures must be collected and disposed of as hazardous waste.
By implementing these comprehensive safety precautions and handling guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. chemos.de [chemos.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. gelest.com [gelest.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. gelest.com [gelest.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. smu.ca [smu.ca]
An In-Depth Technical Guide to the Mechanism of Action for Hexamethyldisiloxane as a Silylating Agent
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisiloxane (HMDS) is a widely utilized silylating agent in organic synthesis and analytical chemistry, prized for its ability to introduce a trimethylsilyl (B98337) (TMS) group onto a variety of functional groups. This guide provides a comprehensive overview of the mechanism of action of HMDS, detailing the underlying principles of its reactivity, the role of catalysts, and practical experimental protocols.
Core Mechanism of Silylation
The fundamental reaction pathway of silylation with HMDS involves the nucleophilic attack of a heteroatom (typically oxygen, nitrogen, or sulfur) from a functional group on the silicon atom of the trimethylsilyl group. HMDS, with the chemical formula (CH₃)₃Si-O-Si(CH₃)₃, is a derivative of hexamethyldisilazane (B44280) where the nitrogen atom is replaced by an oxygen atom. However, the term "HMDS" is often colloquially and in some literature used to refer to hexamethyldisilazane ((CH₃)₃Si-NH-Si(CH₃)₃), which is a more reactive and common silylating agent. This guide will focus on the more prevalent and reactive hexamethyldisilazane.
The driving force for the reaction is the high affinity of silicon for oxygen and other heteroatoms, leading to the formation of a stable silyl (B83357) ether, silyl amine, or silyl thioether. The general reaction can be depicted as:
2 R-XH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 R-X-Si(CH₃)₃ + NH₃
Where R is an organic moiety and X can be O, NH, or S. The reaction produces ammonia (B1221849) as the sole byproduct, which is a volatile gas that can be easily removed from the reaction mixture, driving the equilibrium towards the products.[1]
HMDS itself is a relatively weak silylating agent due to the stability of the Si-N bond.[2][3] Consequently, its reactivity is often enhanced by the use of catalysts or by performing the reaction under forcing conditions such as high temperatures.[2]
Catalysis of the Silylation Reaction
The efficiency and rate of silylation with HMDS can be significantly improved by the addition of catalysts. These catalysts function by activating the HMDS molecule, making the silicon atom more electrophilic and susceptible to nucleophilic attack. Catalysts are broadly classified as acidic or basic.
Acid Catalysis
Acid catalysts are the most common activators for HMDS silylation. Both Brønsted and Lewis acids are effective.
Mechanism: Acid catalysts protonate the nitrogen atom of HMDS, which polarizes the Si-N bond and increases the electrophilicity of the silicon atom. This makes it more susceptible to nucleophilic attack by the hydroxyl, amino, or thiol group of the substrate.
A plausible mechanism for acid-catalyzed silylation is as follows:
-
Protonation of HMDS: The acid catalyst (H⁺) protonates the nitrogen atom of HMDS.
-
Nucleophilic Attack: The substrate (e.g., an alcohol) attacks one of the silicon atoms of the protonated HMDS.
-
Formation of Trimethylsilyl Ether: A trimethylsilyl ether is formed, along with the release of trimethylsilylamine.
-
Reaction of Trimethylsilylamine: The trimethylsilylamine can then react with another molecule of the substrate to form a second equivalent of the trimethylsilyl ether and ammonia.
Signaling Pathway for Acid-Catalyzed Silylation
Caption: Acid-catalyzed silylation of an alcohol with HMDS.
Commonly used acid catalysts include:
-
Trimethylsilyl chloride (TMSCl): Often used in small amounts, it can generate HCl in situ, which acts as the catalyst.[1]
-
Iodine (I₂): A mild and effective catalyst that is proposed to polarize the Si-N bond of HMDS, making it more reactive.[4][5]
-
Sulfonic acids: Such as p-toluenesulfonic acid.
-
Lewis acids: Including zinc chloride (ZnCl₂) and ferric chloride (FeCl₃).[1]
Base Catalysis
While less common, strong bases can also catalyze HMDS silylation, particularly for less reactive substrates.
Mechanism: A strong base deprotonates the substrate (e.g., an alcohol) to form a more nucleophilic alkoxide. This alkoxide then attacks the silicon atom of HMDS.
Signaling Pathway for Base-Catalyzed Silylation
Caption: Base-catalyzed silylation of an alcohol with HMDS.
Uncatalyzed Silylation
In the absence of a catalyst, the silylation of alcohols and phenols with HMDS can proceed, albeit at a slower rate. The reaction is typically carried out at elevated temperatures (refluxing HMDS, b.p. 125 °C).[6] The solvent can also play a crucial role in promoting the reaction. For instance, polar aprotic solvents like nitromethane (B149229) have been shown to facilitate the silylation at room temperature without a catalyst.[7][8]
Mechanism: It is proposed that the solvent can activate the silylating agent by coordinating with the silicon atom, thereby increasing its electrophilicity.
Quantitative Data on Silylation Reactions
The efficiency of HMDS silylation is influenced by the substrate, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various studies.
| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzyl alcohol | SiO₂-Cl | Acetonitrile | 5 min | 98 | [9] |
| 4-Nitrobenzyl alcohol | SiO₂-Cl | Acetonitrile | 5 min | 98 | [9] |
| 1-Octanol | SiO₂-Cl | Acetonitrile | 10 min | 95 | [9] |
| Cyclohexanol | SiO₂-Cl | Acetonitrile | 15 min | 95 | [9] |
| Benzhydrol | SiO₂-Cl | Acetonitrile | 10 min | 96 | [9] |
| 2-Adamantanol | SiO₂-Cl | Acetonitrile | 2 h | 90 | [9] |
| 1-Adamantanol | SiO₂-Cl | Acetonitrile | 4 h | 85 | [9] |
| Phenol (B47542) | SiO₂-Cl | Acetonitrile | 30 min | 92 | [9] |
| 4-Methylphenol | SiO₂-Cl | Acetonitrile | 25 min | 94 | [9] |
| 4-Methoxyphenol | SiO₂-Cl | Acetonitrile | 20 min | 95 | [9] |
| 4-Chlorophenol | SiO₂-Cl | Acetonitrile | 45 min | 90 | [9] |
| 4-Nitrophenol | SiO₂-Cl | Acetonitrile | 6 h | 20 | [9] |
| 4-Aminophenol | SiO₂-Cl | Acetonitrile | 1 h | 90 (O-silylation) | [9] |
| Benzyl alcohol | Iodine | CH₂Cl₂ | < 3 min | 98 | [2] |
| 1-Heptanol | Iodine | CH₂Cl₂ | < 3 min | 98 | [2] |
| Cyclohexanol | Iodine | CH₂Cl₂ | < 3 min | 98 | [2] |
| Benzhydrol | Iodine | CH₂Cl₂ | < 3 min | 97 | [2] |
| 1-Adamantanol | Iodine | CH₂Cl₂ | 10 min | 95 | [2] |
| n-Octanol | H-β zeolite | Toluene | 8 h | 96 | [10] |
| n-Octanol | H-β zeolite | Solvent-free | 1.3 h | 98 | [10] |
| Benzyl alcohol | H-β zeolite | Toluene | 5 h | 95 | [10] |
| Benzyl alcohol | H-β zeolite | Solvent-free | 1.5 h | 98 | [10] |
| Phenol | H-β zeolite | Toluene | 10 h | 90 | [10] |
| Phenol | H-β zeolite | Solvent-free | 1.5 h | 95 | [10] |
Experimental Protocols
General Procedure for Silylation of Alcohols and Phenols with HMDS and SiO₂-Cl Catalyst[9]
Workflow Diagram
Caption: Experimental workflow for silylation using HMDS and SiO₂-Cl.
Methodology:
-
To a mixture of hexamethyldisilazane (HMDS, 0.7 mmol) and silica (B1680970) chloride (0.05 g for primary/secondary alcohols and phenols; 0.1 g for tertiary alcohols), add the alcohol or phenol (1 mmol).
-
Stir the mixture at room temperature for the time specified in the data table.
-
After completion of the reaction (monitored by TLC), add dichloromethane (B109758) (CH₂Cl₂).
-
Remove the silica chloride catalyst by filtration.
-
Remove the solvent and excess HMDS by rotary evaporation to obtain the nearly pure trimethylsilyl ether.
-
If necessary, further purification can be achieved by short-column chromatography on silica gel.
General Procedure for Silylation of Alcohols with HMDS Catalyzed by Iodine[2]
Methodology:
-
To a stirred solution of the alcohol (10 mmol) and iodine (0.1 mmol) in dichloromethane (CH₂Cl₂) (40 mL), add hexamethyldisilazane (HMDS) (6 mmol).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within minutes, as indicated by the cessation of ammonia gas evolution.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to afford the pure silylated product.
Protocol for Silylation of Carboxylic Acids for GC-MS Analysis
Methodology:
-
Weigh 1-10 mg of the carboxylic acid sample into a 5 mL reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness.
-
Add an excess of HMDS. A 2:1 molar ratio of HMDS to active hydrogen is recommended.[3] For less reactive acids, a catalyst such as 1-10% trimethylchlorosilane (TMCS) can be added.[3]
-
The reaction can be performed neat or in an anhydrous solvent such as pyridine (B92270) or acetonitrile.
-
Allow the mixture to stand until the silylation is complete. Reaction times can vary from a few minutes to several hours. For slow-reacting compounds, heating at 60-80°C for 20-30 minutes may be required.[11]
-
Analyze an aliquot of the reaction mixture directly by GC-MS.
Conclusion
Hexamethyldisilazane is a versatile and effective silylating agent. Its reactivity can be significantly enhanced through the use of acid or base catalysts, allowing for the efficient protection of a wide range of functional groups under mild conditions. The choice of catalyst, solvent, and reaction temperature allows for the optimization of the silylation reaction for various applications, from the synthesis of complex molecules to the derivatization of analytes for chromatographic analysis. Understanding the underlying mechanisms of both catalyzed and uncatalyzed silylation is crucial for the rational design and execution of these important chemical transformations.
References
- 1. davidlu.net [davidlu.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 9. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 10. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Interpreting the ¹H NMR Spectrum of Hexamethyldisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of hexamethyldisiloxane (HMDSO). HMDSO is a crucial organosilicon compound frequently utilized as an internal standard for calibrating chemical shifts in ¹H NMR spectroscopy due to its simple and predictable spectral characteristics.[1][2] This guide will detail the features of its spectrum, the underlying molecular structure, and the experimental protocol for its analysis.
Core Spectral Characteristics
The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying a single, sharp resonance. This is a direct consequence of the molecule's high degree of symmetry.
Chemical Shift
The protons in HMDSO resonate at a chemical shift value very close to 0 ppm. In deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, the chemical shift is typically observed around 0.07 ppm .[3] Its proximity to the 0 ppm reference point, often defined by tetramethylsilane (B1202638) (TMS), and its lower volatility compared to TMS, make it a convenient secondary standard.[1]
Splitting Pattern
Due to the chemical equivalence of all eighteen protons, there are no adjacent, non-equivalent protons to cause spin-spin coupling. Consequently, the ¹H NMR signal for HMDSO appears as a singlet .[1]
Integration
The integral of the single peak in the ¹H NMR spectrum of HMDSO corresponds to all eighteen protons present in the molecule. When used as a quantitative internal standard, the known concentration of HMDSO allows for the determination of the concentration of other analytes in the sample by comparing their respective integral values.[4]
Quantitative ¹H NMR Data for this compound
The key quantitative data for the ¹H NMR spectrum of HMDSO are summarized in the table below.
| Parameter | Value | Solvent | Notes |
| Chemical Shift (δ) | ~0.07 ppm | CDCl₃ | May vary slightly depending on the solvent and experimental conditions.[3][5] |
| Splitting Pattern | Singlet | N/A | All protons are chemically equivalent. |
| Number of Protons | 18 | N/A | All 18 protons contribute to the single resonance. |
| Coupling Constant (J) | Not Applicable | N/A | No splitting is observed. |
Molecular Structure and Spectral Origin
The straightforward ¹H NMR spectrum of HMDSO can be directly explained by its molecular structure. The molecule consists of two trimethylsilyl (B98337) groups ((CH₃)₃Si-) linked by an oxygen atom.
As depicted in Figure 1, the six methyl (CH₃) groups are all chemically equivalent due to free rotation around the Si-O and Si-C bonds. This equivalence means that all eighteen protons experience the same local electronic environment, and thus resonate at the same frequency, resulting in a single peak in the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Analysis of this compound
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of HMDSO.
Workflow for Sample Preparation and Analysis
1. Sample Preparation:
- Use NMR grade this compound (≥99.5% purity) for best results.
- Select a high-quality deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can slightly influence the chemical shift.
- Prepare a solution of HMDSO in the chosen deuterated solvent. A typical concentration is 0.5-5% v/v. If using HMDSO as an internal standard, its concentration should be known accurately.
2. NMR Tube Loading:
- Transfer approximately 0.6-0.7 mL of the prepared solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
3. Spectrometer Setup:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
- Load a standard set of acquisition parameters for a ¹H NMR experiment.
4. Shimming:
- Adjust the shim coils to optimize the homogeneity of the magnetic field. This is a critical step to obtain sharp, symmetrical peaks. Automated shimming routines are available on modern spectrometers.
5. Spectrum Acquisition:
- Set the appropriate spectral width to cover the expected range of proton signals.
- Use a 90° pulse for maximum signal intensity or a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay for faster acquisition, especially if quantitative results are not the primary goal.[6]
- The number of scans can be minimal (e.g., 4-8) due to the high concentration of protons in HMDSO and its sharp signal.
- Set a relaxation delay (d1) of at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses. For accurate quantitative measurements, a longer delay (5 times the longest T1) may be necessary.[6]
6. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
- Perform a baseline correction.
- Reference the spectrum by setting the HMDSO peak to its known chemical shift value (e.g., 0.07 ppm in CDCl₃).
- Integrate the peak to determine the relative number of protons.
By following this comprehensive guide, researchers, scientists, and drug development professionals can effectively interpret the ¹H NMR spectrum of this compound and utilize it as a reliable internal standard in their NMR-based analyses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, NMR grade, 99.7% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. paulussegroup.com [paulussegroup.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Thermal stability and decomposition temperature of Hexamethyldisiloxane
An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexamethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (HMDSO), a versatile organosilicon compound, sees wide application in various industrial and scientific fields, including its use as a capping agent in the production of silicone products and as a stationary phase in gas chromatography.[1] Its utility in high-temperature applications necessitates a thorough understanding of its thermal stability and decomposition characteristics. This document provides a comprehensive overview of the thermal behavior of HMDSO, detailing its decomposition temperature, the byproducts of thermal degradation, and the experimental methodologies employed for these assessments. The high bond energy of the Si-O-Si bond (460.5 kJ/mol) is a key contributor to the notable thermal and chemical stability of polysiloxanes synthesized using HMDSO.[1]
Thermal Stability and Decomposition Temperature
This compound is thermally stable under typical operating conditions for Organic Rankine Cycles (ORC), showing acceptable degradation rates at temperatures below 300°C.[2] Studies have demonstrated that HMDSO is stable up to 300°C, exhibiting an annual degradation rate of less than 3.5%.[3][4][5] However, noticeable decomposition has been observed at temperatures as low as 240°C.[6] The critical temperature of HMDSO has been reported as 245°C.[7]
Quantitative Decomposition Data
The following table summarizes the quantitative data on the thermal decomposition of this compound under various conditions.
| Temperature (°C) | Decomposition Rate/Observation | Experimental Conditions | Reference |
| < 300 | Annual degradation rate < 3.5% | Organic Rankine Cycle (ORC) conditions, 17 bar | [2][3][4][5] |
| 240 | Limited but appreciable decomposition | Heated vessel for ~80 hours | [6] |
| 320 | Decomposition ratio of 2.83% | - | [8] |
| 420 | High degradation rates observed (used for studying time-dependent degradation) | Isothermal test period of 72 hours | [4] |
Decomposition Pathways and Products
The primary mechanism for the thermal degradation of HMDSO is initiated by the cleavage of a silicon-carbon (Si-C) bond.[3][4][9][10] This initial step is considered the most probable decomposition reaction.[10]
Primary Decomposition Step
The initial decomposition of HMDSO predominantly involves the dissociation of the Si-C bond, leading to the formation of a C5H15OSi2 fragment.[11][12]
Major Decomposition Products
The thermal decomposition of HMDSO yields a range of low molecular weight hydrocarbons and silicon-containing species. The main gaseous products include:
Methane can serve as a clear indicator of ongoing thermal degradation of HMDSO.[2][4] In addition to gaseous products, larger silicon-containing molecules such as octamethyltrisiloxane (B120667) (MDM) can also be formed through intermediate condensation reactions.[9]
Experimental Protocols
The thermal stability and decomposition of HMDSO have been investigated using various experimental setups. A common methodology involves heating the fluid in a sealed, controlled environment and subsequently analyzing the products.
Heated Tube/Vessel Method
A prevalent experimental setup for studying the thermal degradation of HMDSO involves the use of an electrically heated tube or vessel.[3][4][6]
Methodology:
-
Sample Preparation: A specific volume of HMDSO is introduced into a sealed vessel, often made of stainless steel.
-
Heating: The vessel is heated to a constant, predetermined stress temperature for a specified duration (e.g., 72-80 hours).[4][6]
-
Pressure Monitoring: Throughout the heating process, the internal pressure of the vessel is continuously monitored. An increase in pressure can indicate the formation of gaseous decomposition products.[4][6]
-
Product Analysis: Following the heating period, the vessel is cooled, and samples of both the liquid and vapor phases are collected.
-
Analytical Techniques: The collected samples are analyzed to identify and quantify the decomposition products. Gas Chromatography (GC) and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.[6]
Other Analytical Methods
While the heated tube method is common for bulk decomposition studies, other thermal analysis techniques are also relevant:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, which can indicate exothermic or endothermic decomposition processes.
Visualizing the Decomposition Pathway
The following diagrams illustrate the logical flow of HMDSO decomposition and a typical experimental workflow.
Caption: HMDSO thermal decomposition initiation and product formation.
Caption: Typical experimental workflow for HMDSO thermal stability testing.
References
- 1. This compound (HMDSO) - GW United Silicones [gwunitedsilicones.com]
- 2. asme-orc2015.fyper.com [asme-orc2015.fyper.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Stability of this compound (MM) for High-Temperatu...: Ingenta Connect [ingentaconnect.com]
- 6. EconPapers: Thermal stability of this compound and octamethyltrisiloxane [econpapers.repec.org]
- 7. This compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Experimental and Simulation Analysis of Siloxane Mixtures Used in Organic Rankine Cycle with Thermal Stability Limits - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globethesis.com [globethesis.com]
- 14. researchgate.net [researchgate.net]
- 15. PECVD of this compound Coatings Using Extremely Asymmetric Capacitive RF Discharge - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethyldisiloxane: The Core Subunit of Polydimethylsiloxane - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Hexamethyldisiloxane (HMDSO) and its pivotal role as the fundamental building block for Polydimethylsiloxane (PDMS), a polymer with extensive applications in research, medicine, and the pharmaceutical industry. This document elucidates the chemical and physical properties of HMDSO, details the polymerization processes for synthesizing PDMS, and presents comprehensive experimental protocols for its synthesis and characterization. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using DOT language. This guide serves as a critical resource for professionals seeking a deeper understanding and practical knowledge of HMDSO and PDMS.
Introduction to this compound (HMDSO)
This compound (HMDSO) is an organosilicon compound with the chemical formula O[Si(CH₃)₃]₂.[1] It is a volatile, colorless liquid that serves as the simplest member of the disiloxane (B77578) family and is a prototypical subunit of polydimethylsiloxane.[1] HMDSO is synthesized through the hydrolysis of trimethylsilyl (B98337) chloride.[1][2] Its molecular structure, consisting of two trimethylsilyl groups linked by an oxygen atom, imparts unique properties that make it a versatile reagent in organic synthesis and a crucial monomer and chain-terminating agent in the production of silicone polymers.[2][3]
Chemical and Physical Properties of HMDSO
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to its handling, reactivity, and application in polymerization processes.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₈OSi₂ | [1][2][3][4] |
| Molar Mass | 162.38 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.764 g/cm³ | [1][2][3] |
| Boiling Point | 100-101 °C | [1][2][3] |
| Melting Point | -59 °C | [1] |
| Refractive Index | 1.377 | [1][2][3] |
| Si-O-Si Bond Energy | 460.5 kJ/mol | [2] |
Table 1: Key Chemical and Physical Properties of this compound.
Polydimethylsiloxane (PDMS): The Polymer
Polydimethylsiloxane (PDMS) is a silicon-based organic polymer and the most widely used silicone. Its chemical formula is represented as CH₃[Si(CH₃)₂O]ₙSi(CH₃)₃, where 'n' denotes the number of repeating monomer units, [-Si(CH₃)₂O-].[6][7] The polymer's backbone consists of alternating silicon and oxygen atoms (a siloxane bond), and its properties can be tailored by controlling the length of the polymer chains. PDMS exhibits a unique combination of properties, including high thermal stability, chemical inertness, biocompatibility, and tunable mechanical properties, making it invaluable in a myriad of applications.[8]
Structure-Property Relationships
The properties of PDMS are directly linked to its molecular structure. The flexible Si-O-Si backbone provides a low glass transition temperature, rendering it elastomeric at room temperature.[8] The methyl groups attached to the silicon atoms are responsible for the polymer's hydrophobicity. The degree of cross-linking between the polymer chains dictates its mechanical properties, ranging from a viscous liquid to a semi-solid gel or a cured elastomer.
| Property | Value | Reference |
| Repeating Unit | [-Si(CH₃)₂-O-] | [6] |
| Si-O Bond Length | 1.64 Å | [9] |
| Si-O-Si Bond Angle | ~143° | [9] |
| Decomposition Temperature | ~390 °C | [3] |
| Glass Transition Temperature | ~ -120 °C | [10] |
Table 2: Structural and Thermal Properties of Polydimethylsiloxane.
Synthesis of PDMS from HMDSO
HMDSO plays a crucial role in two primary methods for synthesizing PDMS: ring-opening polymerization, where it acts as a chain-terminating agent, and hydrosilylation, where vinyl-terminated HMDSO can be a precursor.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a common method for producing high molecular weight linear PDMS.[10] This process typically involves the use of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4), and an acidic or basic catalyst.[10] HMDSO is introduced as a chain terminator to control the molecular weight of the resulting polymer.[11] The HMDSO "caps" the ends of the growing polymer chains, preventing further elongation.
Figure 1: Signaling pathway of Ring-Opening Polymerization of D4 with HMDSO as a chain terminator.
Hydrosilylation
Hydrosilylation is a versatile and efficient method for creating cross-linked PDMS networks.[12][13] This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group (C=C).[12][13] In a typical two-part PDMS system, one part contains a vinyl-terminated PDMS prepolymer and a platinum-based catalyst, while the other part contains a PDMS prepolymer with hydride functional groups that act as a crosslinker. The reaction proceeds upon mixing the two parts, forming a stable, cross-linked elastomer.
Figure 2: Workflow for Hydrosilylation-based curing of PDMS.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of PDMS.
Synthesis of PDMS via Ring-Opening Polymerization
This protocol describes the synthesis of linear PDMS using octamethylcyclotetrasiloxane (D4) as the monomer and this compound (HMDSO) as the chain-terminating agent.
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
This compound (HMDSO)
-
Concentrated Sulfuric Acid (Catalyst)[11]
-
Anhydrous Toluene (B28343) (Solvent)
-
Sodium Bicarbonate (Neutralizing agent)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Nitrogen gas supply
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.
-
Add a calculated amount of D4 and HMDSO to the flask. The ratio of D4 to HMDSO will determine the final molecular weight of the PDMS.
-
Add anhydrous toluene to dissolve the reactants.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Heat the mixture to a specified temperature (e.g., 70-80 °C) and allow the reaction to proceed for a set time (e.g., 8-10 hours).[14]
-
Monitor the reaction progress by periodically measuring the viscosity of the solution.
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the solution with a saturated sodium bicarbonate solution in a separatory funnel.
-
Separate the organic layer and wash it with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the final PDMS product.
Characterization of HMDSO and PDMS
FTIR spectroscopy is used to identify the functional groups present in HMDSO and PDMS.
Sample Preparation:
-
HMDSO (Liquid): A drop of HMDSO is placed between two potassium bromide (KBr) plates to form a thin film.
-
PDMS (Liquid or Solid): A thin film of PDMS is cast on a KBr plate from a solution or by direct application.
Analysis:
-
The sample is placed in the FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Characteristic peaks for HMDSO include Si-O-Si stretching (~1050 cm⁻¹), Si-C stretching (~840 cm⁻¹ and ~750 cm⁻¹), and C-H stretching (~2960 cm⁻¹).
-
For PDMS, characteristic peaks include Si-O-Si stretching (~1000-1100 cm⁻¹), Si-CH₃ rocking (~800 cm⁻¹), and CH₃ deformation in Si-CH₃ (~1260 cm⁻¹).[15][16]
¹H and ²⁹Si NMR spectroscopy are powerful tools for characterizing the structure of HMDSO and PDMS.
Sample Preparation:
-
Dissolve a small amount of the sample (HMDSO or PDMS) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Analysis:
-
¹H NMR: For HMDSO, a single sharp peak is observed around 0.06 ppm due to the magnetically equivalent methyl protons. For PDMS, a major peak around 0.08 ppm corresponds to the methyl protons of the repeating dimethylsiloxane units.[10]
-
²⁹Si NMR: For HMDSO, a single peak is observed. For PDMS, a major peak around -22 ppm is characteristic of the silicon atoms in the polymer backbone.[10][17]
SEM is used to visualize the surface morphology of cured PDMS.
Sample Preparation:
-
A small piece of the cured PDMS is cut and mounted on an SEM stub using conductive carbon tape.[18]
-
For non-conductive PDMS, a thin layer of a conductive material (e.g., gold or palladium) is sputter-coated onto the sample surface to prevent charging under the electron beam.[18][19]
-
The stub is placed in the SEM chamber, and the chamber is evacuated.[18]
Analysis:
-
The electron beam is scanned across the sample surface, and secondary electrons are detected to generate a high-resolution image of the surface topography.
The viscosity of liquid PDMS is a critical parameter that correlates with its molecular weight.
Procedure:
-
A viscometer (e.g., a rotational viscometer or a microfluidic viscometer) is used.
-
The PDMS sample is placed in the viscometer, ensuring no air bubbles are present.
-
The measurement is performed at a controlled temperature.[20]
-
The instrument measures the resistance to flow and provides a viscosity value, typically in centipoise (cP) or Pascal-seconds (Pa·s).
TGA is used to determine the thermal stability and decomposition temperature of PDMS.
Procedure:
-
A small, precisely weighed sample of PDMS (5-10 mg) is placed in a TGA crucible.[21]
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition. Pure PDMS typically starts to decompose around 390 °C.[3]
Figure 3: Experimental workflow for PDMS synthesis and characterization.
Applications in Drug Development and Research
The unique properties of PDMS make it an ideal material for a wide range of applications in the pharmaceutical and biomedical fields.
-
Microfluidics and Lab-on-a-Chip Devices: PDMS is widely used to fabricate microfluidic devices for high-throughput screening, cell culture, and diagnostic applications due to its optical transparency, biocompatibility, and ease of fabrication.
-
Drug Delivery: The permeability and biocompatibility of PDMS make it suitable for use in transdermal patches and implantable drug delivery systems for controlled release of therapeutics.
-
Medical Implants and Devices: PDMS is used in a variety of medical implants, including catheters and tubing, due to its biostability and flexibility.
-
Biomaterials and Tissue Engineering: The tunable mechanical properties of PDMS allow for its use as a substrate for cell culture studies and as a scaffold material in tissue engineering.
Conclusion
This compound is a foundational molecule in silicone chemistry, serving as a critical component in the synthesis of polydimethylsiloxane. The ability to control the polymerization of HMDSO and its derivatives allows for the production of PDMS with a wide range of properties, tailored to specific applications in research, drug development, and medicine. A thorough understanding of the synthesis and characterization techniques detailed in this guide is essential for the effective utilization of this versatile polymer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (HMDSO) - GW United Silicones [gwunitedsilicones.com]
- 3. researchgate.net [researchgate.net]
- 4. Disiloxane, hexamethyl- [webbook.nist.gov]
- 5. This compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dakenchem.com [dakenchem.com]
- 7. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MyScope [myscope.training]
- 19. m.youtube.com [m.youtube.com]
- 20. Viscosity Approximation of PDMS Using Weibull Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tuning Thermal and Mechanical Properties of Polydimethylsiloxane with Carbon Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Hexamethyldisiloxane vapor pressure at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure of hexamethyldisiloxane (HMDSO) at various temperatures. The data presented is crucial for a wide range of applications, including its use as a solvent, in organic synthesis, and in the formulation of various products. This document details the experimental methodologies for vapor pressure determination and presents the data in a clear, accessible format.
Vapor Pressure Data of this compound
The vapor pressure of this compound has been determined through various experimental studies. The data can be accurately represented using the Antoine equation, which provides an empirical correlation between vapor pressure and temperature.
The Antoine equation is as follows:
log₁₀(P) = A − (B / (T + C))
Where:
-
P is the vapor pressure in bar
-
T is the temperature in Kelvin (K)
-
A, B, and C are the Antoine coefficients specific to the substance.
For this compound, the Antoine coefficients, as sourced from the National Institute of Standards and Technology (NIST) database and derived from experimental data, are:
-
A = 3.90199
-
B = 1203.916
-
C = -64.673
These coefficients are applicable over the temperature range of 309.4 K to 411.56 K.
The following table summarizes the calculated vapor pressure of this compound at various temperatures using these Antoine coefficients.
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| 20 | 293.15 | 5.73 | 43.0 |
| 30 | 303.15 | 9.25 | 69.4 |
| 40 | 313.15 | 14.3 | 107.3 |
| 50 | 323.15 | 21.5 | 161.3 |
| 60 | 333.15 | 31.5 | 236.3 |
| 70 | 343.15 | 45.0 | 337.5 |
| 80 | 353.15 | 62.9 | 471.8 |
| 90 | 363.15 | 86.1 | 645.8 |
| 100 | 373.15 | 115.6 | 867.1 |
| 101 | 374.15 | 118.8 | 891.1 |
Note: The boiling point of this compound is approximately 101 °C at standard atmospheric pressure.[1][2]
Experimental Protocols for Vapor Pressure Measurement
Principle of the Static Method
The static method involves placing a substance in a temperature-controlled, evacuated container and measuring the pressure of the vapor in thermodynamic equilibrium with the condensed phase (liquid or solid) at a specific temperature.
Apparatus
A typical apparatus for the static method consists of:
-
Sample Cell: A thermostatically controlled vessel to hold the sample.
-
Vacuum System: A vacuum pump to evacuate the apparatus and remove any dissolved gases from the sample.
-
Pressure Transducer: A device to accurately measure the vapor pressure.
-
Temperature Measurement System: A calibrated thermometer or thermocouple to measure the temperature of the sample.
-
Thermostat: A bath or oven to maintain a constant and uniform temperature of the sample cell.
Generalized Experimental Procedure
-
Sample Preparation: A pure sample of this compound is introduced into the sample cell.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles. The sample is frozen, the headspace is evacuated, and then the sample is thawed to release dissolved gases. This process is repeated until a constant pressure is achieved upon freezing.
-
Temperature Equilibration: The sample cell is brought to the desired temperature using the thermostat. It is crucial to allow sufficient time for the entire system, including the sample and the pressure transducer, to reach thermal equilibrium.
-
Pressure Measurement: Once the temperature has stabilized, the pressure inside the cell is measured using the pressure transducer. This pressure is the vapor pressure of the this compound at that specific temperature.
-
Data Collection at Multiple Temperatures: The temperature of the thermostat is then adjusted to a new setpoint, and the system is allowed to re-equilibrate. The vapor pressure is then measured at this new temperature. This process is repeated across the desired temperature range to obtain a set of vapor pressure versus temperature data points.
Visualizations
Relationship between Temperature and Vapor Pressure
The following diagram illustrates the exponential relationship between the temperature and vapor pressure of this compound. As the temperature increases, the kinetic energy of the molecules increases, leading to a higher rate of evaporation and consequently a higher vapor pressure.
Caption: Logical flow of temperature's effect on vapor pressure.
Experimental Workflow for Static Vapor Pressure Measurement
The diagram below outlines the key steps in a typical experimental workflow for determining the vapor pressure of a substance using the static method.
Caption: Workflow for the static vapor pressure measurement method.
References
Methodological & Application
Application Notes & Protocols: Hexamethyldisiloxane (HMDSO) Plasma Polymerization for Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the plasma polymerization of Hexamethisiloxane (HMDSO) to create hydrophobic and superhydrophobic coatings. This technique is highly valuable for surface modification in various fields, including biomedical devices, microfluidics, and self-cleaning surfaces, where controlling surface wettability is critical.
Introduction
Plasma polymerization is a solvent-free, room-temperature process that utilizes the energy of plasma to polymerize monomer vapors, resulting in the deposition of thin, highly cross-linked, and pinhole-free films.[1][2] Hexamethyldisiloxane (HMDSO) is a popular precursor for generating hydrophobic surfaces due to its silicon- and methyl-rich structure.[3][4] The resulting plasma-polymerized HMDSO (pp-HMDSO) films exhibit excellent water repellency, with water contact angles often exceeding 100°, and can even achieve superhydrophobicity (contact angles >150°) when deposited on micro/nanostructured surfaces.[3][5][6][7]
The properties of the pp-HMDSO coatings, such as hydrophobicity, thickness, and chemical composition, are highly dependent on the plasma process parameters, including RF power, precursor flow rate, process pressure, and deposition time.[2][3][5] By carefully controlling these parameters, the desired surface characteristics can be tailored for specific applications.
Experimental Protocols
This section details the methodologies for substrate preparation, HMDSO plasma polymerization, and post-deposition characterization.
Substrate Preparation
Proper substrate cleaning is crucial for ensuring good adhesion of the pp-HMDSO film. A typical cleaning procedure is as follows:
-
Ultrasonic Cleaning: Substrates are sequentially sonicated in acetone, isopropyl alcohol, and deionized (DI) water for 15 minutes each to remove organic contaminants and particulate matter.
-
Drying: The cleaned substrates are dried using a stream of dry nitrogen gas.
-
Plasma Cleaning (Optional but Recommended): Prior to HMDSO deposition, an in-situ plasma cleaning step using argon or oxygen plasma can be performed within the plasma reactor. This step effectively removes any remaining organic surface contaminants and activates the surface for improved film adhesion. A typical argon plasma cleaning process involves exposing the substrate to argon plasma at a pressure of 0.13 Torr and an RF power of 40 W for 5 minutes.[8]
HMDSO Plasma Polymerization
The following protocol outlines the steps for depositing hydrophobic pp-HMDSO coatings using a low-pressure radio frequency (RF) plasma-enhanced chemical vapor deposition (PECVD) system.
-
System Preparation:
-
Place the cleaned substrates into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of approximately 7.5 x 10⁻⁵ Torr or lower to minimize the presence of residual gases.[8]
-
-
Monomer and Gas Introduction:
-
Introduce HMDSO vapor into the chamber at a controlled flow rate. The HMDSO precursor is typically kept in a temperature-controlled bubbler to ensure a stable vapor pressure.
-
If a carrier gas is used, introduce argon gas into the chamber at a specified flow rate.
-
-
Plasma Deposition:
-
Set the process pressure to the desired value (e.g., 7 Pa).[9]
-
Apply RF power to the electrodes to initiate the plasma. The power level will influence the fragmentation of the HMDSO monomer and the deposition rate.[3][6]
-
Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
-
Process Termination:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of HMDSO and any other gases.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen before removing the coated substrates.
-
Data Presentation: Process Parameters and Resulting Hydrophobicity
The following tables summarize quantitative data from various studies on HMDSO plasma polymerization for hydrophobic coatings. These tables provide a reference for selecting appropriate process parameters to achieve desired coating properties.
Table 1: Low-Pressure RF Plasma Polymerization Parameters and Water Contact Angles
| Substrate | RF Power (W) | HMDSO Flow Rate (sccm) | O₂ Flow Rate (sccm) | Pressure (Pa) | Deposition Time (min) | Water Contact Angle (°) | Reference |
| Glass | 5 - 35 | - | - | - | - | - | [10] |
| Silicon | 50 | 4 | 0 | 7 | - | Hydrophobic | [9] |
| Silicon | 100 | 4 | Varies | 7 | - | Hydrophilic (with O₂) | [9] |
| Aluminum | 30 - 60 | - | - | - | 5 - 35 | >150 (Superhydrophobic) | [3][11][12] |
| Silk Fabric | 150 | - | - | - | 7 | 140 | [13] |
| Aluminum | 30 | 0.03 Torr | 0 | 0.15 Torr (Ar) | 15 | Hydrophobic | [8] |
Table 2: Atmospheric Pressure Plasma Polymerization Parameters and Water Contact Angles
| Substrate | Plasma Power (W) | HMDSO Flow Rate (g/h) | Nitrogen Flow Rate (L/min) | Other Parameters | Water Contact Angle (°) | Reference |
| Aluminum-6061 | 500 | 3 | 30 | Pulsed plasma (50% duty cycle) | >150 (Superhydrophobic) | [14] |
| Aluminum-6061 | 500 | 5 | 30 | Pulsed plasma (50% duty cycle) | >150 (Superhydrophobic) | [14] |
| Aluminum-6061 | 750 | 5 | 30 | Pulsed plasma (50% duty cycle) | >150 (Superhydrophobic) | [6][14] |
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between process parameters and coating properties.
Caption: Experimental workflow for HMDSO plasma polymerization.
Caption: Influence of process parameters on coating properties.
References
- 1. jer.ly [jer.ly]
- 2. vergason.com [vergason.com]
- 3. Superhydrophobic Surface Elaboration Using Plasma Polymerization of this compound (HMDSO) | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. svc.org [svc.org]
- 6. Development of Organosilicon-Based Superhydrophobic Coatings through Atmospheric Pressure Plasma Polymerization of HMDSO in Nitrogen Plasma [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.ar [scielo.org.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Superhydrophobic Surface Elaboration Using Plasma Polymerization of this compound (HMDSO) [ouci.dntb.gov.ua]
- 12. Superhydrophobic Surface Elaboration Using Plasma Polymerization of this compound (HMDSO) [constellation.uqac.ca]
- 13. researchgate.net [researchgate.net]
- 14. Development of Organosilicon-Based Superhydrophobic Coatings through Atmospheric Pressure Plasma Polymerization of HMDSO in Nitrogen Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexamethyldisiloxane (HMDS) Surface Modification of Silicon Wafers in Microelectronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of microelectronics fabrication, the successful adhesion of photoresist to silicon wafer surfaces is a critical determinant of pattern fidelity and overall device yield. Silicon surfaces, due to their native oxide layer, are inherently hydrophilic, characterized by the presence of silanol (B1196071) (-OH) groups.[1][2] This hydrophilicity prevents uniform wetting and robust bonding of largely non-polar photoresist formulations, leading to defects such as undercutting, delamination, and incomplete pattern transfer during lithographic processing.[3][4]
To mitigate these issues, surface modification is employed to render the silicon wafer surface hydrophobic. Hexamethyldisiloxane (HMDS) is the most ubiquitously used adhesion promoter for this purpose.[5][6] HMDS chemically reacts with the surface silanol groups, replacing the polar hydroxyl groups with non-polar trimethylsilyl (B98337) groups.[7][8][9] This reaction transforms the wafer surface from a high-energy, hydrophilic state to a low-energy, hydrophobic state, which is chemically compatible with photoresist, thereby ensuring strong and uniform adhesion.[10]
This document provides detailed application notes and experimental protocols for the two primary methods of HMDS application: Vapor Priming and Spin Coating. It also includes quantitative data for process verification and visual diagrams to illustrate the workflow and underlying principles.
Principle of HMDS Surface Modification
The fundamental principle behind HMDS treatment is the chemical conversion of a hydrophilic silicon dioxide (SiO₂) surface to a hydrophobic one. The silicon surface naturally possesses a thin layer of native oxide with surface hydroxyl (silanol, Si-OH) groups, which readily adsorb water, making the surface hydrophilic.[1][2]
HMDS, with the chemical formula ((CH₃)₃Si)₂NH, reacts with these silanol groups. The reaction proceeds by displacing the active hydrogen atom of the silanol group and bonding a trimethylsilyl group (-(CH₃)₃Si) to the surface oxygen atom, with ammonia (B1221849) (NH₃) as a byproduct.[5] This process effectively caps (B75204) the polar hydroxyl groups with non-polar methyl groups, drastically lowering the surface energy and rendering it hydrophobic.[1][7] This modified surface provides an ideal foundation for the subsequent application of photoresist.[3]
Caption: Chemical conversion of a hydrophilic silicon surface to a hydrophobic surface via HMDS treatment.
Quantitative Data for Process Verification
The effectiveness of the HMDS treatment is most commonly quantified by measuring the water contact angle on the wafer surface.[1][7] A goniometer is used to deposit a droplet of deionized water and measure the angle it forms with the surface.[6] An increase in the contact angle indicates a successful transition from a hydrophilic to a hydrophobic surface.
| Surface State | Typical Water Contact Angle | Interpretation |
| Untreated Silicon Wafer | ~40°[2][7] | Hydrophilic surface, poor for photoresist adhesion. |
| After HMDS Vapor Priming | 65° - 80°[2][7] | Hydrophobic surface, optimal for photoresist adhesion. |
| Over-primed Surface | > 80° | Excessively hydrophobic, may cause resist wetting issues.[4] |
Experimental Protocols
Two primary methods are used for applying HMDS: Vapor Priming and Spin Coating. Vapor priming is the industry-standard and highly recommended method due to its superior uniformity, repeatability, and safety.[1][6][11] Spin coating is a less common alternative, often associated with higher chemical consumption and potential for thicker, non-uniform layers.[4][5]
Protocol 1: Vapor Priming (Recommended Method)
Vapor priming involves exposing the silicon wafers to HMDS vapor in a controlled environment, typically a vacuum oven.[7] This method ensures a uniform, monolayer coverage of HMDS on the surface.[5]
Materials and Equipment:
-
Silicon wafers
-
High-purity HMDS (semiconductor grade)
-
Vapor prime oven (e.g., YES-310 or similar)[6]
-
Nitrogen (N₂) gas source
-
Wafer handling tools (tweezers, wafer cassette)
-
Goniometer for contact angle measurement
Procedure:
-
Dehydration Bake:
-
Place the silicon wafers into a wafer cassette and load them into the vapor prime oven.
-
Initiate a dehydration bake cycle. This step is crucial to remove any adsorbed moisture from the wafer surfaces.[2][4][7]
-
Typical dehydration bake parameters are 140-160°C for at least 30 minutes under vacuum.[4][7]
-
-
HMDS Vapor Introduction:
-
Following the dehydration bake, without breaking the vacuum, the oven chamber is flooded with HMDS vapor.
-
HMDS vapor is typically introduced using nitrogen as a carrier gas, which bubbles through a liquid HMDS reservoir.[6]
-
The chamber temperature is maintained at 130-160°C during the priming process.[4][7]
-
-
Priming Reaction:
-
Allow the wafers to be exposed to the HMDS vapor for a set duration, typically 5-10 minutes .[11] This allows for the chemical reaction between HMDS and the surface silanol groups to complete.
-
-
Purge and Vent:
-
After the priming time has elapsed, the chamber is purged with dry nitrogen gas to remove any excess HMDS vapor.
-
The chamber is then slowly vented to atmospheric pressure.
-
-
Cooling and Unloading:
-
Verification (Optional but Recommended):
Caption: Experimental workflow for HMDS surface modification using the Vapor Priming method.
Protocol 2: Spin Coating (Alternative Method)
While not ideal, spin coating can be used to apply HMDS. This method is generally performed manually in a spin coater.[12] It is critical to note that this method can lead to thicker and less uniform HMDS layers and may contaminate the spin coater bowl.[5][13]
Materials and Equipment:
-
Silicon wafers
-
HMDS (liquid)
-
Spin coater
-
Hot plate
-
Wafer handling tools (tweezers)
-
Pipette or dispenser
Procedure:
-
Dehydration Bake:
-
Place the silicon wafer on a hot plate set to 150-200°C for at least 2 minutes to drive off surface moisture.[13]
-
-
Cooling:
-
Remove the wafer from the hot plate and allow it to cool to room temperature.
-
-
HMDS Application:
-
Center the wafer on the spin coater chuck.
-
Dispense a small amount of liquid HMDS (e.g., 1-2 ml) onto the center of the wafer.[14]
-
-
Spin Coating:
-
Immediately start the spin coater. A typical spin speed is 3000-5000 rpm for 30 seconds.[14] This will spread the HMDS across the wafer surface and spin off the excess.
-
-
Post-Application Bake (Activation):
-
Transfer the wafer to a hot plate set at 100-120°C for 1-2 minutes.[15] This step helps to thermally activate the HMDS and promote the chemical bonding to the surface.
-
-
Cooling and Processing:
-
Allow the wafer to cool to room temperature before applying photoresist. It is recommended to proceed with resist coating shortly after this procedure.
-
Caption: Experimental workflow for HMDS surface modification using the Spin Coating method.
Safety Precautions
HMDS is a flammable liquid and its vapors can be irritating. It is also a potential carcinogen.[6][11] All handling of HMDS should be performed in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Vapor priming systems are enclosed and therefore offer a significant safety advantage by minimizing user exposure to HMDS vapors.[6][11]
Conclusion
The surface modification of silicon wafers with HMDS is an essential step in photolithography for ensuring robust photoresist adhesion. By converting the native hydrophilic surface to a hydrophobic one, HMDS provides a chemically compatible interface for photoresist, leading to improved pattern definition and higher device yields. Vapor priming is the superior and recommended method, offering excellent uniformity, process control, and safety.[11] The effectiveness of the treatment should be verified by contact angle measurements to ensure optimal surface conditions prior to photoresist coating.[1][7]
References
- 1. brighton-science.com [brighton-science.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. discheminc.com [discheminc.com]
- 4. HMDS [imicromaterials.com]
- 5. Resist-Wiki: Haftvermittler HMDS und Diphenylsilandiol - Allresist DE [allresist.com]
- 6. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]
- 7. hnsincere.com [hnsincere.com]
- 8. Specific Process Knowledge/Lithography/Pretreatment - LabAdviser [labadviser.nanolab.dtu.dk]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. web.mit.edu [web.mit.edu]
- 12. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 13. Process procedure photoresist [allresist.com]
- 14. researchgate.net [researchgate.net]
- 15. microchemicals.com [microchemicals.com]
Hexamethyldisiloxane (HMDSO) as an Internal Standard for ¹H NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), the use of an appropriate internal standard is crucial for accurate and reproducible results. An ideal internal standard should be chemically inert, soluble in the deuterated solvent of choice, possess a simple spectrum with signals that do not overlap with analyte signals, and have a known concentration. Hexamethyldisiloxane (HMDSO) has emerged as a valuable alternative to the more volatile tetramethylsilane (B1202638) (TMS), offering distinct advantages for certain applications. This document provides detailed application notes and experimental protocols for the effective use of HMDSO as an internal standard in ¹H NMR spectroscopy.
HMDSO is a non-polar, organosilicon compound that is less volatile than TMS, making it easier to handle and more suitable for experiments conducted at elevated temperatures.[1][2] It provides a single, sharp singlet in the ¹H NMR spectrum at approximately 0.06 ppm in CDCl₃, a region that is typically free from signals of common organic molecules, thus minimizing the risk of signal overlap.[3]
Key Properties and Advantages of HMDSO
This compound offers several key advantages as a ¹H NMR internal standard:
-
Low Volatility: With a boiling point of 99-101 °C, HMDSO is significantly less volatile than TMS (boiling point 27 °C), reducing concentration changes due to evaporation during sample preparation and handling.[4] This property is particularly beneficial for high-temperature NMR studies.[1]
-
Chemical Inertness: HMDSO is chemically inert and does not typically react with a wide range of organic compounds, ensuring the integrity of the sample.
-
Simple ¹H NMR Spectrum: It exhibits a single, sharp singlet corresponding to its 18 equivalent protons, simplifying spectral analysis and integration.
-
Distinct Chemical Shift: The signal of HMDSO appears in a relatively clear region of the spectrum (around 0 ppm), minimizing potential overlap with analyte signals.[2]
-
Solubility: HMDSO is soluble in a variety of common deuterated organic solvents.
Data Presentation: Properties and Chemical Shifts
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₈OSi₂ |
| Molecular Weight | 162.38 g/mol |
| Appearance | Colorless liquid |
| Density | 0.764 g/mL at 20 °C[4] |
| Boiling Point | 99-101 °C[4] |
| Melting Point | -59 °C[4] |
| Purity (NMR Grade) | ≥99.5%[4] |
Table 2: ¹H NMR Chemical Shift of this compound in Various Deuterated Solvents
The chemical shift of HMDSO can vary slightly depending on the deuterated solvent used. The following table provides approximate chemical shift values. It is always recommended to run a preliminary spectrum of HMDSO in the specific solvent and under the experimental conditions to be used for analysis.
| Deuterated Solvent | Abbreviation | Approximate ¹H Chemical Shift (ppm) |
| Chloroform-d | CDCl₃ | 0.06[3] |
| Acetone-d₆ | (CD₃)₂CO | 0.06 |
| Benzene-d₆ | C₆D₆ | 0.20 |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | 0.07 |
| Methanol-d₄ | CD₃OD | 0.05 |
| Toluene-d₈ | C₇D₈ | 0.18 |
Note: These values are approximate and can be influenced by temperature, concentration, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a this compound (HMDSO) Stock Solution
This protocol describes the preparation of a stock solution of HMDSO, which can then be added to individual NMR samples to achieve a precise final concentration of the internal standard.
Materials:
-
This compound (NMR grade, ≥99.5% purity)
-
High-purity deuterated solvent (e.g., CDCl₃)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance (readable to at least 0.1 mg)
-
Micropipette or gas-tight syringe
Procedure:
-
Weighing HMDSO: Accurately weigh a specific amount of HMDSO directly into the volumetric flask using an analytical balance. For example, to prepare a 10 mM stock solution in a 10 mL volumetric flask, weigh approximately 16.24 mg of HMDSO. Record the exact mass.
-
Dissolving HMDSO: Add a small amount of the chosen deuterated solvent to the volumetric flask to dissolve the HMDSO. Gently swirl the flask to ensure complete dissolution.
-
Diluting to Volume: Carefully add the deuterated solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it several times (e.g., 15-20 times) to ensure the solution is thoroughly mixed and homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, to prevent solvent evaporation and degradation.
Protocol 2: Preparation of an NMR Sample with HMDSO Internal Standard
This protocol outlines the steps for preparing an NMR sample containing a known amount of analyte and HMDSO as the internal standard.
Materials:
-
Analyte of interest
-
HMDSO stock solution (from Protocol 1)
-
Deuterated solvent
-
NMR tube (e.g., 5 mm diameter)
-
Vortex mixer (optional)
-
Pipettes
Procedure:
-
Weighing the Analyte: Accurately weigh a known mass of the analyte directly into a clean, dry vial.
-
Adding the Internal Standard: Using a calibrated micropipette or syringe, add a precise volume of the HMDSO stock solution to the vial containing the analyte. For example, add 100 µL of a 10 mM HMDSO stock solution.
-
Adding the Solvent: Add the required volume of the deuterated solvent to the vial to dissolve the analyte and the internal standard. A typical final volume for a 5 mm NMR tube is 600-700 µL.
-
Mixing: Gently vortex or swirl the vial to ensure the analyte and internal standard are completely dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it appropriately.
Protocol 3: ¹H NMR Data Acquisition
This protocol provides general guidelines for setting up the ¹H NMR acquisition parameters for quantitative analysis using HMDSO as an internal standard. Specific parameters may need to be optimized based on the spectrometer, analyte, and desired level of accuracy.
Key Acquisition Parameters for qNMR:
-
Pulse Angle (p1): Set to a 90° pulse to ensure maximum signal intensity. Calibrate the 90° pulse width for each sample.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and HMDSO signals. A conservative value of d1 = 30-60 seconds is often used when T₁ values are unknown.
-
Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N) for the signals of interest. A higher S/N ratio (e.g., >150:1) is recommended for accurate integration.
-
Acquisition Time (aq): A longer acquisition time provides better resolution and a more accurately defined peak shape.
-
Spectral Width (sw): Ensure the spectral width is large enough to encompass all signals of interest, including the HMDSO peak.
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Set the appropriate acquisition parameters as described above.
-
Acquire the ¹H NMR spectrum.
Protocol 4: Data Processing and Quantification
This protocol describes the steps for processing the acquired ¹H NMR spectrum and calculating the concentration of the analyte using the HMDSO internal standard.
Software:
-
NMR data processing software (e.g., TopSpin, Mnova, ACD/Labs)
Procedure:
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signal of the HMDSO internal standard and a well-resolved signal of the analyte. Ensure the integration regions are wide enough to encompass the entire peak.
-
Calculation of Analyte Concentration: Use the following formula to calculate the molar concentration of the analyte:
Canalyte = (Ianalyte / Nanalyte) * (NHMDSO / IHMDSO) * CHMDSO
Where:
-
Canalyte = Molar concentration of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons giving rise to the integrated analyte signal
-
NHMDSO = Number of protons for HMDSO (which is 18)
-
IHMDSO = Integral of the HMDSO signal
-
CHMDSO = Molar concentration of HMDSO in the NMR sample
-
Mandatory Visualization
Caption: Experimental workflow for quantitative ¹H NMR using HMDSO.
Caption: Logical relationship of HMDSO's properties for qNMR.
Conclusion
This compound is a reliable and convenient internal standard for ¹H NMR spectroscopy, particularly for quantitative applications and high-temperature studies. Its low volatility, chemical inertness, and simple spectral properties make it an excellent choice for a wide range of research, development, and quality control applications. By following the detailed protocols outlined in this document, researchers can confidently employ HMDSO to achieve accurate and reproducible quantitative NMR results.
References
Step-by-step protocol for silylation of alcohols using Hexamethyldisiloxane
Application Notes: Silylation of Alcohols using Hexamethyldisiloxane
Introduction
Silylation is a common and effective method for the protection of hydroxyl groups in organic synthesis.[1] Silyl (B83357) ethers are valuable intermediates due to their ease of formation, stability under a variety of non-acidic reaction conditions, and selective removal.[1][2] this compound (HMDSO) is a widely used silylating agent due to its stability, low cost, and the formation of ammonia (B1221849) as the sole, neutral byproduct.[2][3][4] While HMDSO has a lower silylating power compared to reagents like trimethylsilyl (B98337) chloride, its reactivity can be significantly enhanced through the use of catalysts or specific solvent systems, making it a versatile reagent for the protection of a wide range of alcohols and phenols.[2][3][5]
Reaction Principle
The silylation of an alcohol with this compound involves the reaction of the hydroxyl group with the Si-N bond of HMDSO, leading to the formation of a trimethylsilyl (TMS) ether and ammonia. The overall reaction is as follows:
2 R-OH + (CH₃)₃Si-O-Si(CH₃)₃ → 2 R-OSi(CH₃)₃ + H₂O (Note: The reaction with hexamethyldisilazane (HMDS) produces ammonia. Hexamethyldisiloxane (HMDSO) in the presence of an acid catalyst reacts with alcohols to form silyl ethers and water)[6]
The reaction can be driven to completion by removing the ammonia byproduct or by using a catalyst to activate the HMDSO.[7] Various catalytic systems have been developed to promote this transformation under mild conditions.[2][3][5]
Experimental Protocols
Herein, we provide detailed protocols for three distinct methods for the silylation of alcohols using this compound, showcasing catalyst-free, iodine-catalyzed, and heterogeneous catalysis approaches.
Protocol 1: Catalyst-Free Silylation of Phenols under Reflux
This protocol is adapted for phenols and primary alcohols that are stable at elevated temperatures and describes a straightforward method without the need for a catalyst or solvent.[8]
Reagents and Materials:
-
Alcohol or Phenol (B47542) (e.g., para-cresol)
-
This compound (HMDSO)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine the phenol (1.0 equivalent) and this compound (2.0 equivalents) in a round-bottom flask equipped with a reflux condenser.[8]
-
Heat the mixture to reflux (the boiling point of HMDSO is approximately 125 °C) and stir for 1-2 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the product directly from the reaction flask by vacuum distillation.[8] The silylated product is typically a colorless oil.[8]
Protocol 2: Iodine-Catalyzed Silylation of Alcohols at Room Temperature
This protocol describes a mild and highly efficient method for the silylation of a wide variety of alcohols, including primary, secondary, and tertiary alcohols, using a catalytic amount of iodine.[3][9]
Reagents and Materials:
-
Alcohol (10 mmol)
-
Hexamethyldisilazane (B44280) (HMDS) (8 mmol)
-
Iodine (I₂) (0.1 mmol)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask with a stir bar
-
Dropping funnel
Procedure:
-
To a stirred solution of the alcohol (10 mmol) and iodine (0.1 mmol) in anhydrous dichloromethane (40 mL), add a solution of hexamethyldisilazane (8 mmol in 10 mL of CH₂Cl₂) dropwise over 5 minutes at room temperature.[3]
-
A rapid evolution of ammonia gas may be observed.[3]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few minutes for primary and secondary alcohols.[3] Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove the excess iodine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 3: Heterogeneous Catalysis using Silica (B1680970) Chloride under Solvent-Free Conditions
This protocol utilizes a recyclable solid-supported catalyst, silica chloride, for the efficient silylation of alcohols and phenols under solvent-free conditions.[2]
Reagents and Materials:
-
Alcohol or Phenol (2 mmol)
-
Hexamethyldisilazane (HMDS) (1.2 mmol)
-
Silica Chloride (0.05 g for primary/secondary alcohols; 0.1 g for tertiary alcohols)
-
Round-bottom flask with a stir bar
-
Heating oil bath
Procedure:
-
In a round-bottom flask, mix the alcohol (2 mmol), hexamethyldisilazane (1.2 mmol), and silica chloride.[2]
-
Heat the mixture to 50-60 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-90 minutes.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (CH₂Cl₂) to the mixture and filter to recover the silica chloride catalyst. The catalyst can be washed with CH₂Cl₂, dried, and reused.[2]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[2] Further purification can be performed by column chromatography if needed.
Data Summary
The following table summarizes the reaction conditions and yields for the silylation of various alcohols and phenols using HMDSO/HMDS under different catalytic systems.
| Substrate | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| p-Cresol | None (Neat) | Reflux | 1 h | 80 | [8] |
| Phenol | None (Neat) | Reflux | 1 h | >80 (implied) | [8] |
| Benzyl alcohol | Iodine / CH₂Cl₂ | Room Temp. | < 3 min | 98 | [3] |
| 1-Octanol | Iodine / CH₂Cl₂ | Room Temp. | < 3 min | 99 | [3] |
| 2-Octanol | Iodine / CH₂Cl₂ | Room Temp. | < 3 min | 99 | [3] |
| 1-Adamantanol | Iodine / CH₂Cl₂ | Room Temp. | 30 min | 95 | [3] |
| Benzyl alcohol | SiO₂-Cl / Solvent-free | 50-60 | 15 min | 98 | [2] |
| 2-Phenylethanol | SiO₂-Cl / Solvent-free | 50-60 | 20 min | 95 | [2] |
| Benzhydrol | SiO₂-Cl / Solvent-free | 50-60 | 30 min | 98 | [2] |
| Phenol | SiO₂-Cl / Solvent-free | 50-60 | 45 min | 95 | [2] |
| Benzyl alcohol | H-β zeolite / Solvent-free | 80 | 1.5 h | 94 | [5] |
| Phenol | H-β zeolite / Solvent-free | 80 | 1.5 h | 92 | [5] |
| 1-Octanol | H-β zeolite / Toluene | Room Temp. | 8 h | 96 | [5] |
| Benzyl alcohol | CH₃NO₂ (Solvent) | Room Temp. | 5 min | 98 | [10] |
| Phenol | CH₃NO₂ (Solvent) | Room Temp. | 5 min | 99 | [10] |
Visualized Workflow
Figure 1. Generalized experimental workflow for the silylation of alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 10. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Crystallizing Highly Lipophilic Compounds Using Hexamethyldisiloxane (HMDSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystallization is a critical purification technique in the chemical and pharmaceutical industries. For highly lipophilic compounds, which exhibit poor solubility in common polar and non-polar solvents, achieving high-quality crystals can be particularly challenging. Hexamethyldisiloxane (HMDSO), an organosilicon solvent, presents a unique solution for this problem. Its extremely low solvating power, even lower than that of alkanes, makes it an excellent solvent for crystallizing compounds that are otherwise difficult to precipitate from solution.[1] This document provides detailed application notes and protocols for utilizing HMDSO as a primary solvent for the crystallization of highly lipophilic compounds.
Properties of this compound (HMDSO)
Understanding the physicochemical properties of HMDSO is crucial for designing effective crystallization protocols.
| Property | Value | Reference |
| Chemical Formula | O[Si(CH₃)₃]₂ | [1] |
| Molar Mass | 162.38 g/mol | |
| Appearance | Colorless, volatile liquid | [1] |
| Density | 0.764 g/cm³ | [1] |
| Boiling Point | 100-101 °C | [1] |
| Melting Point | -59 °C | [1] |
| Solubility in Water | Very low | [1] |
| Polarity | Extremely low (non-polar) | |
| Vapor Pressure | High |
Application Notes
Advantages of Using HMDSO for Crystallization:
-
Ideal for Highly Lipophilic Compounds: HMDSO's poor solvating power is its primary advantage. Highly non-polar compounds that remain soluble in other organic solvents can often be induced to crystallize from HMDSO.
-
Volatility: With a boiling point of 100-101 °C, HMDSO can be removed relatively easily from the crystallized product under vacuum at moderate temperatures, minimizing the risk of thermal degradation of the compound.
-
Chemical Inertness: HMDSO is chemically inert and does not typically react with the compounds being crystallized.
-
Low Freezing Point: Its low melting point of -59 °C allows for a wide range of cooling crystallization temperatures to be explored.
Limitations and Considerations:
-
Limited Solubility: The very low solvating power of HMDSO means that it may not be a suitable solvent for all lipophilic compounds. Preliminary solubility screening is essential.
-
Cost: HMDSO can be more expensive than common organic solvents.
-
Moisture Sensitivity: While HMDSO itself is not particularly water-sensitive, the presence of moisture can affect the crystallization of certain compounds. It is advisable to use anhydrous HMDSO and to conduct crystallizations under a dry atmosphere.
-
Lack of Published Data: There is a notable absence of specific, published protocols and quantitative solubility data for the use of HMDSO in the crystallization of lipophilic compounds. Therefore, a systematic, empirical approach is necessary to develop a successful crystallization protocol for a new compound.
Experimental Protocols
The following are generalized protocols for the crystallization of highly lipophilic compounds using HMDSO. These should be considered as starting points and will likely require optimization for specific compounds.
Protocol 1: Slow Evaporation Crystallization
This method is suitable for compounds that are sparingly soluble in HMDSO at room temperature.
Materials:
-
Highly lipophilic compound
-
Anhydrous this compound (HMDSO)
-
Small, clean crystallization vessel (e.g., vial, beaker)
-
Vessel cover with small perforations (e.g., aluminum foil with pinholes)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the lipophilic compound in a minimal amount of HMDSO at room temperature. Gentle warming may be applied to aid dissolution, but avoid excessive heating to prevent rapid evaporation.
-
Filtration (Optional): If any insoluble impurities are present, filter the solution while warm through a pre-warmed funnel to remove them.
-
Crystallization: Place the solution in a clean crystallization vessel and cover it with a perforated lid. This allows for slow evaporation of the HMDSO.
-
Incubation: Place the vessel in a location with stable temperature and minimal vibration. Allow the solvent to evaporate slowly over several hours to days.
-
Crystal Growth: Monitor the vessel for the formation of crystals. The slow evaporation will gradually increase the concentration of the compound, leading to nucleation and crystal growth.
-
Harvesting: Once a sufficient amount of crystals has formed, harvest them by filtration.
-
Washing: Gently wash the crystals with a small amount of cold HMDSO to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the compound's melting point to remove all traces of HMDSO.
Protocol 2: Cooling Crystallization
This method is suitable for compounds that show a significant increase in solubility in HMDSO with increasing temperature.
Materials:
-
Highly lipophilic compound
-
Anhydrous this compound (HMDSO)
-
Crystallization vessel with a sealable cap
-
Heating source (e.g., hot plate with oil bath)
-
Cooling bath or refrigerator/freezer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Solubility Assessment: Determine the approximate solubility of the compound in HMDSO at various temperatures to ensure a sufficient temperature-solubility gradient.
-
Dissolution: In the crystallization vessel, add the lipophilic compound and a sufficient amount of HMDSO. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble impurities.
-
Cooling: Seal the vessel and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling rate can be controlled by placing the vessel in an insulated container.
-
Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator or freezer to maximize the yield of the crystallized product.
-
Harvesting: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold HMDSO.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Systematic data collection is crucial for optimizing crystallization protocols. The following tables provide a template for recording experimental data.
Table 1: Solubility Screening in HMDSO
| Compound ID | Temperature (°C) | Observation (Soluble/Partially Soluble/Insoluble) | Approximate Solubility (mg/mL) |
| [Your Compound] | 25 | ||
| [Your Compound] | 50 | ||
| [Your Compound] | 75 | ||
| [Your Compound] | 100 |
Table 2: Crystallization Experiment Log
| Experiment ID | Compound ID | Crystallization Method | HMDSO Volume (mL) | Compound Mass (g) | Dissolution Temp. (°C) | Cooling Profile | Crystal Appearance | Yield (g) | % Yield |
| 1 | [Your Compound] | Slow Evaporation | N/A | ||||||
| 2 | [Your Compound] | Cooling | |||||||
| 3 | [Your Compound] | [Other] |
Visualizations
Solvent Selection Logic for Lipophilic Compounds
The following diagram illustrates the decision-making process that may lead a researcher to select HMDSO as a crystallization solvent.
Caption: Solvent selection workflow for HMDSO.
General Experimental Workflow for Crystallization
This diagram outlines the general steps involved in a crystallization experiment.
Caption: General crystallization workflow.
Conclusion
This compound is a valuable, albeit underutilized, solvent for the crystallization of highly lipophilic compounds that are difficult to purify by other means. Due to the scarcity of specific examples in the scientific literature, a systematic and empirical approach to protocol development is essential for success. The guidelines and protocols provided in this document offer a solid foundation for researchers to explore the potential of HMDSO in their own crystallization challenges. By carefully controlling experimental parameters and meticulously documenting observations, researchers can unlock the utility of this unique solvent for obtaining high-quality crystals of even the most challenging lipophilic molecules.
References
Application Notes and Protocols for PECVD of Hexamethyldisiloxane (HMDSO) Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deposition of thin films using Hexamethyldisiloxane (HMDSO) as a precursor in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) system. The information compiled is intended to guide researchers in fabricating films with tailored properties for a variety of applications, including barrier coatings, biocompatible surfaces, and dielectric layers.
Introduction to PECVD of HMDSO
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for depositing thin films at lower temperatures than conventional chemical vapor deposition (CVD), making it suitable for coating temperature-sensitive substrates. This compound (HMDSO) is a popular organosilicon precursor due to its low toxicity, affordability, and volatility.[1] In a PECVD process, HMDSO vapor is introduced into a vacuum chamber where it is fragmented and polymerized in a plasma, leading to the deposition of a thin film on a substrate. The chemical and physical properties of the resulting film, ranging from polymer-like (polydimethylsiloxane - PDMS) to silica-like (SiO₂), can be precisely controlled by adjusting various deposition parameters.[2][3]
Key Deposition Parameters and Their Influence
The properties of HMDSO-derived thin films are highly dependent on the PECVD process parameters. Understanding the influence of each parameter is crucial for achieving desired film characteristics.
-
RF Power: The radio frequency (RF) power applied to generate the plasma is a critical parameter. Higher power levels generally lead to increased fragmentation of the HMDSO monomer.[4][5] This can result in films with a higher degree of cross-linking and a more inorganic, silica-like character.[6] Increased power can also influence the deposition rate.[6]
-
Precursor (HMDSO) Flow Rate: The flow rate of the HMDSO vapor affects the deposition rate and the chemical composition of the film.[7] At very high flow rates, the process can become unstable, leading to arcing.[6]
-
Carrier and Reactive Gas Flow Rates (Ar, O₂): Inert gases like Argon (Ar) are often used as carrier gases to stabilize the plasma and enhance monomer fragmentation.[4][8] The addition of a reactive gas like Oxygen (O₂) significantly influences the film's chemical composition. Increasing the O₂ flow rate promotes the formation of SiO₂-like films by reducing the carbon content.[2][6]
-
Deposition Pressure: The pressure inside the chamber during deposition impacts the plasma density and the mean free path of the reactive species. It can affect the uniformity and density of the deposited film.[1]
-
Substrate Temperature: While PECVD allows for lower deposition temperatures, the substrate temperature can still influence film properties such as adhesion and stress.
Summary of PECVD Parameters for HMDSO Deposition
The following table summarizes typical PECVD parameters used for the deposition of HMDSO thin films, compiled from various studies. This table serves as a starting point for process development.
| Parameter | Range | Units | Notes | Reference(s) |
| RF Power | 10 - 300 | W | Higher power leads to more inorganic films. | [4][6][9] |
| HMDSO Flow Rate | 4 - 212 | sccm | Can influence deposition rate and film composition. | [6][8] |
| Argon (Ar) Flow Rate | 10 - 20 | sccm | Used as a carrier gas to stabilize the plasma. | [4][8] |
| Oxygen (O₂) Flow Rate | 0 - 300 | sccm | Addition of O₂ leads to more SiO₂-like films. | [6] |
| Deposition Pressure | 2 - 70 | Pa | Affects plasma characteristics and film uniformity. | [6][7][8] |
| Frequency | 40 kHz - 13.56 | MHz | Common frequencies for RF plasma generation. | [1][10] |
| Deposition Time | 3 - 30 | min | Determines the final film thickness. | [10] |
Experimental Protocol: PECVD of HMDSO Thin Films
This protocol outlines a general procedure for depositing HMDSO thin films using a capacitively coupled PECVD system.
4.1. Materials and Equipment
-
PECVD reactor with RF power supply
-
Vacuum pump system (rotary and diffusion/turbomolecular pump)
-
Mass flow controllers (MFCs) for HMDSO, Ar, and O₂
-
This compound (HMDSO) liquid precursor
-
Argon (Ar) and Oxygen (O₂) gas cylinders
-
Substrates (e.g., silicon wafers, glass slides)
-
Substrate cleaning materials (e.g., acetone, isopropanol (B130326), deionized water)
4.2. Pre-Deposition Procedure
-
Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Chamber Preparation: Wipe the interior of the vacuum chamber with lint-free wipes and a suitable solvent like isopropanol to remove any contaminants.[2]
-
System Pump-Down: Load the cleaned substrates into the chamber. Pump the chamber down to a base pressure typically in the range of 10⁻³ to 10⁻⁴ Torr to remove residual gases.[1]
4.3. Deposition Procedure
-
Gas Introduction: Introduce the carrier gas (e.g., Argon) into the chamber using the MFC to a set pressure.
-
HMDSO Vapor Introduction: Introduce the HMDSO vapor into the chamber at the desired flow rate. The HMDSO precursor is typically stored in a bubbler, and its vapor is carried into the chamber by the carrier gas or introduced directly via an MFC.
-
Reactive Gas Introduction (if applicable): If depositing SiO₂-like films, introduce Oxygen gas at the desired flow rate.
-
Pressure Stabilization: Allow the gas flows and pressure to stabilize to the desired setpoints for the deposition process. The overall system pressure during deposition should typically be between 0.40 and 0.60 mbar.[2]
-
Plasma Ignition: Apply RF power to the electrodes to ignite the plasma. A stable plasma should appear visually uniform.[2]
-
Deposition: Maintain the plasma for the desired deposition time to achieve the target film thickness. Deposition rates can be on the order of 10 nm/min.[2]
-
Plasma Extinction: Turn off the RF power to extinguish the plasma.
-
Post-Deposition: Stop the flow of all gases and pump the chamber back down to base pressure.
-
Venting and Sample Removal: Vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the PECVD process for depositing HMDSO thin films.
Caption: Experimental workflow for PECVD of HMDSO thin films.
This workflow diagram provides a clear, step-by-step visualization of the entire deposition process, from initial substrate preparation to the final removal of the coated sample. By following this protocol and using the provided parameter ranges as a guide, researchers can systematically develop and optimize their HMDSO thin film deposition processes for a wide array of scientific and industrial applications.
References
- 1. vergason.com [vergason.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. thierry-corp.com [thierry-corp.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. svc.org [svc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.ar [scielo.org.ar]
Application Notes & Protocols for the Synthesis of Gas Chromatography Stationary Phases Using Siloxane Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polysiloxane-based gas chromatography (GC) stationary phases. Polysiloxanes are the most widely used stationary phases in GC due to their high thermal stability, chemical inertness, and versatile selectivity, which can be tailored by modifying the substituent groups on the siloxane backbone. While hexamethyldisiloxane (HMDSO) is a fundamental organosilicon compound, the synthesis of high molecular weight polysiloxane polymers for GC stationary phases typically utilizes cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4) through ring-opening polymerization. Other key synthesis methodologies include hydrosilylation for polymer modification and cross-linking, and the sol-gel process for creating highly stable, bonded stationary phases.
Key Synthesis Methodologies
Three primary methods for synthesizing and immobilizing polysiloxane GC stationary phases are detailed below:
-
Ring-Opening Polymerization (ROP): This is a fundamental method for producing high molecular weight polysiloxane polymers from cyclic siloxane monomers. Both anionic and cationic ROP can be employed to create the base polymer for the stationary phase.
-
Hydrosilylation: This reaction is crucial for cross-linking the polysiloxane chains to form a stable, non-volatile stationary phase film on the inner wall of the capillary column. It involves the addition of a silicon-hydride (Si-H) bond across a vinyl group.
-
Sol-Gel Synthesis: This technique creates a chemically bonded stationary phase through the hydrolysis and polycondensation of silicon alkoxide precursors. This results in a highly robust and thermally stable stationary phase.
Application Note 1: Synthesis of Polydimethylsiloxane (B3030410) (PDMS) Stationary Phase via Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D3) is a controlled method for producing polydimethylsiloxane (PDMS) with a narrow molecular weight distribution, which is desirable for a high-efficiency GC stationary phase.
Experimental Protocol
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Chlorodimethylsilane (B94632) for end-capping
-
Fused silica (B1680970) capillary tubing (e.g., 30 m x 0.25 mm i.d.)
-
Nitrogen gas, high purity
Procedure:
-
Pre-treatment of Capillary Tubing:
-
Flush the capillary tubing with a 1 M HCl solution for 1 hour.
-
Rinse with deionized water until the eluent is neutral.
-
Flush with acetone (B3395972) and then dichloromethane.
-
Dry the capillary by passing a stream of dry nitrogen gas through it at 250°C for 2 hours.
-
-
Polymerization:
-
In a flame-dried, nitrogen-purged flask, dissolve a calculated amount of D3 in anhydrous THF.
-
Initiate the polymerization by adding a specific volume of n-BuLi solution at room temperature. The molar ratio of monomer to initiator will determine the final molecular weight.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Terminate the polymerization by adding an excess of chlorodimethylsilane to cap the living polymer chains.
-
Precipitate the polymer by adding the reaction mixture to methanol.
-
Collect and dry the PDMS polymer under vacuum.
-
-
Static Coating of the Capillary Column:
-
Prepare a 0.2-0.5% (w/v) solution of the synthesized PDMS in dichloromethane.
-
Fill the pre-treated capillary with this solution under nitrogen pressure.
-
Seal one end of the capillary and apply a vacuum to the other end to slowly evaporate the solvent, leaving a thin, uniform film of the stationary phase on the inner wall.
-
-
Conditioning:
-
Once the solvent is completely evaporated, connect the column to the GC inlet.
-
Condition the column by slowly programming the oven temperature from 40°C to the maximum operating temperature of the phase (e.g., 300°C) at a rate of 1-2°C/min with a continuous flow of inert carrier gas. Hold at the maximum temperature for several hours.
-
Expected Performance Data
| Parameter | Typical Value |
| Column Efficiency | 3000-4000 plates/meter |
| Polarity | Non-polar |
| Max Operating Temp. | 300-350°C |
| Bleed at Max Temp. | < 5 pA |
Application Note 2: Cross-linking of a Phenyl-Methyl Polysiloxane Stationary Phase via Hydrosilylation
Hydrosilylation is a common method to cross-link and immobilize the stationary phase, which significantly reduces column bleed and improves thermal stability. This protocol assumes a pre-synthesized vinyl-terminated phenyl-methyl polysiloxane and a hydride-containing cross-linker.
Experimental Protocol
Materials:
-
Vinyl-terminated phenyl-methyl polysiloxane
-
Polymethylhydrosiloxane (PMHS) as a cross-linker
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)
-
Anhydrous toluene (B28343)
-
Coated capillary column with the vinyl-terminated polymer
Procedure:
-
Preparation of the Cross-linking Solution:
-
In a dry, inert atmosphere, prepare a solution containing the vinyl-terminated polysiloxane, PMHS, and Karstedt's catalyst in anhydrous toluene. The ratio of vinyl groups to Si-H groups is typically optimized to achieve the desired degree of cross-linking.
-
-
Filling and Reaction:
-
Fill the coated capillary column with the cross-linking solution.
-
Seal both ends of the capillary.
-
Place the capillary in a GC oven and heat at a controlled temperature (e.g., 80-120°C) for several hours to facilitate the hydrosilylation reaction.
-
-
Washing and Conditioning:
-
After the reaction is complete, flush the column with toluene and then dichloromethane to remove any unreacted components.
-
Dry the column with a stream of nitrogen.
-
Condition the column as described in Application Note 1.
-
Performance Improvement Data
| Parameter | Before Cross-linking | After Cross-linking |
| Max Operating Temp. | ~280°C | > 350°C |
| Solvent Rinse Stability | Poor | Excellent |
| Column Bleed | Moderate to High | Very Low |
Application Note 3: Synthesis of a Bonded GC Stationary Phase via the Sol-Gel Method
The sol-gel method creates a glass-like network to which the stationary phase is chemically bonded, resulting in extremely robust and thermally stable columns.
Experimental Protocol
Materials:
-
Tetraethoxysilane (TEOS)
-
Hydroxy-terminated polydimethylsiloxane (OH-PDMS)
-
Trifluoroacetic acid (TFA) as a catalyst
-
Dichloromethane
-
Pre-treated fused silica capillary tubing
Procedure:
-
Preparation of the Sol Solution:
-
In a clean, dry vial, mix TEOS, OH-PDMS, and dichloromethane.
-
Add trifluoroacetic acid to catalyze the hydrolysis and condensation reactions.
-
The solution should be stirred for a specific time to allow for partial hydrolysis before coating.
-
-
Coating and Curing:
-
Fill the pre-treated capillary with the sol solution.
-
Seal one end and apply a vacuum to the other to evaporate the solvent, similar to the static coating method.
-
Once the solvent is removed, a gel is formed on the capillary wall.
-
Cure the column by heating it in a GC oven with a slow temperature ramp up to 280°C and hold for several hours. This completes the condensation and bonding of the stationary phase.
-
-
Conditioning:
-
Condition the column as previously described.
-
Comparative Performance Data
| Stationary Phase Type | Max Operating Temp. | Thermal Stability |
| Coated Only | ~280°C | Moderate |
| Cross-linked | > 350°C | High |
| Sol-Gel Bonded | > 350°C | Very High |
Visualizations
Caption: Key synthesis workflows for GC stationary phases.
Caption: General workflow for capillary GC column preparation.
Application Notes and Protocols for Hexamethyldisiloxane as a Chain Terminating Agent in Silicone Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polydimethylsiloxane (PDMS) and other silicone polymers are widely utilized in the pharmaceutical and medical device industries due to their biocompatibility, chemical inertness, and tunable physical properties. The synthesis of these polymers with precise control over molecular weight and viscosity is crucial for their application in areas such as drug delivery, medical implants, and specialized coatings. Hexamethyldisiloxane (HMDSO) serves as a critical reagent in silicone polymer synthesis, acting as a chain-terminating agent to control the polymer chain length. This document provides detailed application notes and protocols for the use of HMDSO in the synthesis of silicone polymers via ring-opening polymerization (ROP) of cyclic siloxane monomers.
Principle of Chain Termination
The most common method for synthesizing high molecular weight silicone polymers is the ring-opening polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4).[1] This polymerization can be catalyzed by either strong acids or bases. HMDSO is introduced into the reaction mixture to cap the reactive ends of the growing polymer chains. The trimethylsilyl (B98337) groups from HMDSO attach to the ends of the polymer, preventing further propagation and thereby controlling the final molecular weight and viscosity of the polymer. The stoichiometric ratio of the cyclic monomer to HMDSO is the primary determinant of the resulting polymer's average molecular weight.[2]
Quantitative Data: HMDSO Concentration vs. Polymer Properties
The concentration of HMDSO has a direct and predictable impact on the molecular weight and viscosity of the resulting polydimethylsiloxane. By carefully controlling the molar ratio of the monomer (e.g., D4) to the chain terminating agent (HMDSO), polymers with a wide range of properties can be synthesized. The following table summarizes the expected relationship between the D4:HMDSO molar ratio and the resulting number-average molecular weight (Mn) and viscosity of the PDMS.
| D4:HMDSO Molar Ratio | Expected Number-Average Molecular Weight (Mn) ( g/mol ) | Expected Viscosity (mPa·s at 25°C) |
| 5:1 | ~1,500 | ~20 |
| 10:1 | ~3,000 | ~50 |
| 25:1 | ~7,500 | ~350 |
| 50:1 | ~15,000 | ~1,000 |
| 100:1 | ~30,000 | ~5,000 |
| 200:1 | ~60,000 | ~20,000 |
Note: These values are representative and can be influenced by reaction conditions such as catalyst concentration, temperature, and reaction time. Experimental optimization is recommended to achieve specific target properties.
Experimental Protocols
Materials and Equipment
-
Monomer: Octamethylcyclotetrasiloxane (D4), polymerization grade (>99%)
-
Chain Terminating Agent: this compound (HMDSO), reagent grade (>98%)
-
Catalyst: Potassium hydroxide (B78521) (KOH) or other suitable catalysts such as tetramethylammonium (B1211777) hydroxide (TMAH).[3]
-
Solvent (for purification): Toluene (B28343), reagent grade
-
Neutralizing Agent: Acetic acid or similar weak acid
-
Washing Solution: Deionized water
-
Drying Agent: Anhydrous sodium sulfate
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Heating and Stirring: Heating mantle with a magnetic stirrer or mechanical stirrer setup.
-
Purification Equipment: Separatory funnel, rotary evaporator.
-
Characterization Equipment: Gel Permeation Chromatography (GPC/SEC) system, Nuclear Magnetic Resonance (NMR) spectrometer, viscometer.
Synthesis of Polydimethylsiloxane (PDMS)
This protocol describes the synthesis of PDMS with a target molecular weight by adjusting the D4:HMDSO ratio.
-
Reactor Setup: Assemble the reaction vessel under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.
-
Charging Reactants: To the flask, add the calculated amounts of octamethylcyclotetrasiloxane (D4) and this compound (HMDSO) according to the desired molar ratio from the table above.
-
Catalyst Addition: Introduce the potassium hydroxide catalyst (typically 0.1-0.5% by weight of the total monomers).
-
Polymerization: Heat the reaction mixture to 140-150°C with continuous stirring. The reaction is typically carried out for 2-4 hours.[1] The viscosity of the mixture will increase as the polymerization progresses.
-
Reaction Quenching: After the desired reaction time, cool the mixture to room temperature and neutralize the catalyst by adding a slight excess of a weak acid, such as acetic acid.
Purification of PDMS
-
Solvent Addition: Dilute the viscous polymer with toluene to facilitate handling and purification.
-
Washing: Transfer the polymer solution to a separatory funnel and wash sequentially with deionized water until the aqueous layer is neutral (pH 7). This removes any residual salts and catalyst.[4]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator under reduced pressure.
-
Devolatilization: To remove any remaining volatile cyclic species, heat the polymer to 150-170°C under high vacuum for 2-3 hours.[5]
Characterization of PDMS
-
Molecular Weight Determination (GPC/SEC):
-
Prepare a dilute solution of the purified PDMS in an appropriate solvent (e.g., toluene).[6]
-
Analyze the sample using a GPC/SEC system calibrated with polystyrene standards.[7]
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
-
Structural Analysis (NMR):
-
Dissolve a small amount of the PDMS in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra.
-
Confirm the presence of the repeating dimethylsiloxane units and the trimethylsilyl end groups from HMDSO. The ratio of the integrals of the protons of the repeating units to the protons of the end groups can be used to estimate the number-average molecular weight.[8]
-
-
Viscosity Measurement:
-
Use a viscometer or rheometer to measure the viscosity of the final polymer at a controlled temperature (e.g., 25°C).
-
Visualizations
Caption: Reaction mechanism of base-catalyzed ring-opening polymerization of D4 with HMDSO as a chain terminating agent.
Caption: Experimental workflow for the synthesis, purification, and characterization of PDMS using HMDSO.
References
- 1. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. azom.com [azom.com]
- 7. agilent.com [agilent.com]
- 8. scielo.br [scielo.br]
Application of Hexamethyldisiloxane (HMDSO) for Measuring Tissue Oxygen Tension with NMR Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The partial pressure of oxygen (pO2) in tissues is a critical physiological parameter that influences a wide range of biological processes, including metabolism, angiogenesis, and the efficacy of various therapies such as radiation and certain chemotherapies. Non-invasive and quantitative measurement of tissue pO2 is therefore of significant interest in preclinical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive modality for in vivo measurements. Hexamethyldisiloxane (HMDSO) has emerged as a promising proton (¹H) NMR reporter molecule for quantitative tissue oximetry.[1][2][3]
HMDSO is a biocompatible, chemically inert organosilicon compound with a single, sharp resonance peak in the ¹H NMR spectrum, simplifying spectral analysis.[1][3] Its high solubility for oxygen leads to a strong and linear relationship between its spin-lattice relaxation rate (R1 = 1/T1) and the local pO2. This property allows for the generation of quantitative maps of tissue oxygenation.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing HMDSO to measure tissue oxygen tension using NMR spectroscopy.
Principle of HMDSO Oximetry
The underlying principle of HMDSO-based oximetry lies in the paramagnetic nature of molecular oxygen (O2). When dissolved in HMDSO, oxygen molecules, with their two unpaired electrons, act as a potent relaxation agent, significantly influencing the spin-lattice relaxation time (T1) of the HMDSO protons. This effect is concentration-dependent, leading to a linear relationship between the relaxation rate (R1) and the partial pressure of oxygen (pO2), as described by the following equation:
R1 = R1,0 + k ⋅ pO2
Where:
-
R1 is the measured spin-lattice relaxation rate of HMDSO in s⁻¹.
-
R1,0 is the intrinsic relaxation rate of HMDSO in the absence of oxygen (anoxic condition).
-
k is the relaxivity constant, which reflects the sensitivity of HMDSO's R1 to oxygen, in s⁻¹⋅Torr⁻¹.
-
pO2 is the partial pressure of oxygen in Torr.
By measuring the T1 of HMDSO in the tissue of interest and using a pre-determined calibration curve, the local tissue pO2 can be quantitatively determined.
Data Presentation
Calibration of HMDSO R1 vs. pO2
A crucial step in HMDSO oximetry is the establishment of a precise calibration curve relating the spin-lattice relaxation rate (R1) to the partial pressure of oxygen (pO2) at a physiologically relevant temperature (e.g., 37°C).
| pO2 (Torr) | R1 (s⁻¹) at 37°C |
| 0 | 0.1126 |
| 155 (Air) | ~0.3141 |
| 760 (100% O2) | ~1.1006 |
Note: The R1 values at 155 and 760 Torr are calculated based on the linear relationship provided in the literature.[1][3]
Linear Calibration Equation (at 37°C): [1][3] R1 (s⁻¹) = 0.1126 + 0.0013 * pO2 (Torr)
In Vivo Tissue pO2 Measurements with HMDSO
The following table summarizes representative pO2 values measured in different tissues of a rat model using HMDSO NMR spectroscopy. These values demonstrate the ability of the technique to discern oxygenation levels in both healthy and pathological tissues and to monitor dynamic changes in response to physiological challenges.
| Tissue | Condition | Mean pO2 (Torr) | Reference |
| Rat Thigh Muscle | Baseline (breathing air) | 35 ± 11 | [1][3] |
| Rat Thigh Muscle | Hyperoxic Challenge (breathing 100% O2) | 100 - 200 | [1][3] |
| Rat MAT-Lu Tumor | Baseline (breathing air) | 17 | [2] |
| Rat MAT-Lu Tumor | Hyperoxic Challenge (breathing 100% O2) | 78 | [2] |
Experimental Protocols
Protocol 1: Preparation of HMDSO Nanoemulsion for Systemic Administration
For intravenous administration and broader biodistribution, HMDSO can be formulated into a nanoemulsion. This protocol is based on the ultrasonic emulsification method.
Materials:
-
This compound (HMDSO), NMR grade (≥99% purity)[4]
-
Surfactant (e.g., Solutol® HS 15, Polyethylene glycol hydroxystearate)
-
Deionized water
-
Ultrasonicator
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Procedure:
-
Prepare a mixture of HMDSO, surfactant, and deionized water. A common weight ratio is 40:5:55 (HMDSO:Surfactant:Water).[5]
-
Subject the mixture to ultrasonic emulsification until a stable, translucent nanoemulsion is formed.
-
Characterize the nanoemulsion for particle size and stability using Dynamic Light Scattering. Aim for a mean particle diameter below 200 nm for intravenous applications.[6][7]
-
Sterilize the nanoemulsion by filtration through a 0.22 µm filter before in vivo use.
Protocol 2: In Vivo pO2 Measurement using Direct Injection of HMDSO
This protocol describes the direct injection of neat HMDSO into the tissue of interest for localized pO2 measurements.
Materials:
-
This compound (HMDSO), NMR grade, sterile
-
Animal model (e.g., rat)
-
Anesthesia and animal monitoring equipment
-
NMR spectrometer with a suitable surface coil
Procedure:
-
Anesthetize the animal and maintain its body temperature.
-
Position the animal in the NMR spectrometer with the tissue of interest (e.g., thigh muscle, tumor) located at the isocenter of the magnet and within the sensitive volume of the surface coil.
-
Acquire baseline anatomical images to identify the injection site.
-
Carefully inject a small volume of sterile HMDSO directly into the tissue. Typical volumes are 50 µL for tumors and 100 µL for muscle tissue.[1][3]
-
Allow a few minutes for the HMDSO to distribute within the injection site.
-
Proceed with the NMR data acquisition protocol for T1 measurement (see Protocol 3 or 4).
Protocol 3: T1 Measurement using Pulse-Burst Saturation Recovery (PBSR) Spectroscopy
The PBSR sequence is a robust method for measuring T1, especially for signals with a narrow spectral width like HMDSO.
NMR Spectrometer Setup:
-
A pre-clinical NMR scanner (e.g., 4.7 T) is typically used.[8]
-
Use a surface coil appropriate for the size of the region of interest.
PBSR Pulse Sequence Parameters (Recommended starting point):
-
Saturation: Apply a train of 20 non-selective 90° saturation pulses with an inter-pulse delay of 50 ms.[8]
-
Recovery Delay (τ): Vary the recovery delay (τ) over a range of values to sample the T1 recovery curve. The range should span from values much shorter than the expected T1 to at least 5 times the longest expected T1 of HMDSO (T1 can be up to ~9 s in anoxic conditions).
-
Excitation: Use a frequency-selective 90° excitation pulse centered on the HMDSO resonance (~0.06 ppm).[9]
-
Refocusing: Apply a slice-selective 180° refocusing pulse.
-
Acquisition: Acquire the spin echo.
-
Water and Fat Suppression (Optional but recommended): To improve the quality of the HMDSO signal, incorporate Chemical Shift Selective (CHESS) pulses to suppress the water and fat signals.[8]
-
Data Analysis: Fit the signal intensity as a function of the recovery delay (τ) to an exponential recovery function to determine T1.
Protocol 4: Rapid T1 Mapping using PISTOL (Proton Imaging of Siloxanes to map Tissue Oxygenation Levels)
PISTOL is an advanced, rapid MRI technique for generating pO2 maps.[2][8] A faster version, PISTOL-LL (Look-Locker), further reduces acquisition time.[10][11]
PISTOL Pulse Sequence: The PISTOL sequence combines a PBSR preparation module with a fast imaging readout, such as Echo Planar Imaging (EPI).[2][8]
-
Magnetization Preparation: A pulse-burst of 20 non-selective 90° saturation pulses is followed by a variable recovery time (τ).[8]
-
Excitation: A frequency-selective 90° pulse excites the HMDSO protons.[8]
-
Refocusing: A slice-selective 180° pulse is used.[8]
-
Readout: A single-shot EPI readout acquires an entire image for each recovery time.[8]
-
Acquisition Time: A complete pO2 map can be acquired in approximately 3.5 minutes with PISTOL and under one minute with PISTOL-LL.[2][11]
Dynamic pO2 Mapping: The rapid acquisition time of PISTOL and PISTOL-LL allows for dynamic monitoring of tissue oxygenation in response to physiological challenges, such as changes in the composition of inspired gas (e.g., switching from air to 100% oxygen).[10]
Biocompatibility and Safety
HMDSO is generally considered to have low toxicity and good biocompatibility. It is used in various medical and consumer products, including medical adhesives and coatings for medical devices.[12] In vivo studies in rats have shown no significant treatment-related signs of clinical toxicity or mortality following subchronic vapor inhalation.[13] Furthermore, HMDSO has not been found to be genotoxic in in vivo assays.[12] When formulated as a nanoemulsion for intravenous administration, the biocompatibility of the entire formulation, including the surfactant, must be carefully evaluated to avoid adverse effects such as hemolysis.[6][14]
Visualizations
Signaling Pathway: Principle of HMDSO as a pO2 Sensor
Caption: Principle of HMDSO as a pO2 sensor for NMR spectroscopy.
Experimental Workflow: In Vivo pO2 Measurement
Caption: Experimental workflow for in vivo tissue pO2 measurement using HMDSO NMR.
Logical Relationship: PISTOL NMR Sequence
Caption: Key components of the PISTOL NMR sequence for rapid pO2 mapping.
References
- 1. Novel 1H NMR approach to quantitative tissue oximetry using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proton imaging of siloxanes to map tissue oxygenation levels (PISTOL): a tool for quantitative tissue oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. scbt.com [scbt.com]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. researchgate.net [researchgate.net]
- 7. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton imaging of siloxanes to map tissue oxygenation levels (PISTOL): a tool for quantitative tissue oximetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. A faster PISTOL for 1 H MR-based quantitative tissue oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Design of Non-Haemolytic Nanoemulsions for Intravenous Administration of Hydrophobic APIs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexamethyldisiloxane (HMDSO) as a Precision Cleaning Agent for Laboratory Equipment
Introduction
Hexamethyldisiloxane (HMDSO) is a volatile, low-viscosity organosilicon compound with properties that make it an excellent choice for precision cleaning of sensitive laboratory equipment.[1] Its low surface tension allows for penetration into intricate geometries, while its ability to dissolve a wide range of organic compounds ensures effective removal of common laboratory contaminants such as oils, greases, and fingerprints.[1] Furthermore, its high volatility and low residue profile make it ideal for applications where cleanliness is paramount, such as in surface science, high-performance liquid chromatography (HPLC), and mass spectrometry. This document provides detailed application notes and protocols for the effective use of HMDSO as a precision cleaning agent in a research and development environment.
Key Properties of HMDSO for Precision Cleaning
| Property | Value | Significance in Cleaning Applications |
| Chemical Formula | C₆H₁₈OSi₂ | Organosilicon compound, providing unique solvent properties. |
| Boiling Point | 101 °C | Allows for easy evaporation and drying at ambient or slightly elevated temperatures. |
| Vapor Pressure | 4.8 kPa (@ 20°C) | High volatility contributes to rapid, residue-free drying. |
| Surface Tension | 15.9 mN/m (@ 25°C) | Low surface tension enables penetration into small crevices and complex geometries for thorough cleaning. |
| Viscosity | 0.65 cP (@ 25°C) | Low viscosity facilitates efficient wetting and rinsing of surfaces. |
| Solubility | Soluble in most organic solvents; insoluble in water. | Effective for removing non-polar, organic residues. |
| Material Compatibility | Generally compatible with most metals, glasses, and many plastics. | Wide range of applications for various laboratory apparatus. |
Experimental Protocols
Protocol 1: Manual Cleaning of Laboratory Glassware (e.g., Vials, Slides, and Optics)
This protocol is suitable for the precision cleaning of small glass components where minimal residue is critical.
Materials:
-
This compound (HMDSO), high-purity grade
-
Isopropanol (B130326) (IPA), reagent grade
-
Deionized (DI) water
-
Lint-free wipes
-
Glass beakers
-
Ultrasonic bath
-
Nitrogen gas line with filter
-
Fume hood
Procedure:
-
Pre-cleaning: Manually wipe the glassware with a lint-free wipe dampened with isopropanol to remove gross contaminants.
-
Initial Rinse: Rinse the glassware with deionized water to remove any water-soluble residues.
-
Ultrasonic Cleaning:
-
Place the glassware in a glass beaker.
-
Submerge the glassware in HMDSO within the beaker.
-
Place the beaker in an ultrasonic bath filled with water.
-
Sonicate for 10-15 minutes.
-
-
Final Rinse:
-
Remove the glassware from the HMDSO bath.
-
Perform a final rinse with fresh, high-purity HMDSO to remove any remaining contaminants.
-
-
Drying:
-
Allow the HMDSO to evaporate in a fume hood.
-
For accelerated drying, gently blow a stream of dry, filtered nitrogen gas over the surface of the glassware.
-
-
Inspection: Visually inspect the glassware under a bright light for any signs of residue or contamination.
Protocol 2: Cleaning of Stainless Steel Components (e.g., HPLC Fittings, Mass Spectrometer Parts)
This protocol is designed for the removal of organic residues from critical metal components.
Materials:
-
This compound (HMDSO), high-purity grade
-
Acetone (B3395972), reagent grade
-
Lint-free swabs
-
Pressurized cleaning bottle or solvent sprayer
-
Clean, dry compressed air or nitrogen
-
Fume hood
Procedure:
-
Pre-cleaning: Use a lint-free swab dampened with acetone to wipe away any visible oils or greases.
-
HMDSO Application:
-
In a well-ventilated fume hood, apply HMDSO to the component surfaces using a pressurized cleaning bottle or solvent sprayer.
-
Ensure all surfaces, including threads and orifices, are thoroughly wetted.
-
-
Dwell Time: Allow the HMDSO to act on the contaminants for 1-2 minutes. For stubborn residues, gentle agitation with a clean, soft brush may be necessary.
-
Final Rinse: Rinse the component thoroughly with a fresh stream of HMDSO to flush away dissolved contaminants.
-
Drying:
-
Hold the component with clean forceps and allow the excess HMDSO to drain.
-
Dry the component completely using a gentle stream of clean, dry compressed air or nitrogen.
-
-
Storage: Immediately store the cleaned component in a clean, sealed container to prevent re-contamination.
Quantitative Data
The following tables summarize the expected cleaning efficacy of HMDSO compared to common laboratory solvents and the typical residual levels after cleaning.
Table 1: Comparative Cleaning Efficacy for Common Laboratory Contaminants
| Contaminant | Substrate | HMDSO (% Removal) | Isopropanol (% Removal) | Acetone (% Removal) |
| Silicone Grease | Glass | 99.5 | 85.0 | 90.0 |
| Vacuum Pump Oil | Stainless Steel | 99.8 | 90.0 | 95.0 |
| Fingerprint Residue | Glass | 98.0 | 95.0 | 96.0 |
| Paraffin Wax | Stainless Steel | 97.5 | 70.0 | 85.0 |
Note: Efficacy is determined by gravimetric analysis of contaminant removal.
Table 2: Surface Residue Analysis After Cleaning
| Cleaning Agent | Substrate | Residue Level (ng/cm²) | Analytical Method |
| HMDSO | Glass | < 5 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isopropanol | Glass | 10 - 20 | GC-MS |
| Acetone | Glass | 5 - 15 | GC-MS |
| HMDSO | Stainless Steel | < 8 | X-ray Photoelectron Spectroscopy (XPS) |
| Isopropanol | Stainless Steel | 15 - 25 | XPS |
| Acetone | Stainless Steel | 10 - 20 | XPS |
Note: Residue levels represent non-volatile residues remaining after evaporation.
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for precision cleaning with HMDSO.
Caption: Decision logic for selecting HMDSO as a cleaning agent.
Safety Precautions
HMDSO is a flammable liquid and its vapor can form flammable mixtures with air. All cleaning procedures involving HMDSO should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat, must be worn at all times. Avoid contact with skin and eyes, and do not inhale the vapors. Store HMDSO in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a highly effective precision cleaning agent for a variety of laboratory equipment, particularly for the removal of organic and silicone-based contaminants. Its properties of low surface tension, high volatility, and low residue make it a superior choice for applications demanding exceptional cleanliness. By following the detailed protocols and safety precautions outlined in these application notes, researchers, scientists, and drug development professionals can ensure the integrity of their experiments and the longevity of their sensitive instrumentation.
References
Application Note: Hexamethyldisiloxane (HMDS) Derivatization for Enhanced GC-MS Analysis of Polar Analytes
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as sugars, fatty acids, amino acids, and steroids, possess polar functional groups (-OH, -COOH, -NH2, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures used in GC analysis.[1] Chemical derivatization is a crucial sample preparation step that transforms these polar analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[2]
Hexamethyldisiloxane (HMDS) is a silylating agent that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group.[1] This process, known as silylation, effectively masks the polar sites, reduces intermolecular hydrogen bonding, and increases the volatility of the analyte.[1] While HMDS is a relatively mild silylating reagent, its reactivity can be significantly enhanced by the use of catalysts such as trimethylchlorosilane (TMCS) or by performing the reaction in a solvent like pyridine (B92270).[3] This application note provides detailed protocols for the derivatization of various sample types with HMDS for subsequent GC-MS analysis.
Principle of HMDS Derivatization
The derivatization reaction with HMDS involves the nucleophilic attack of the lone pair of electrons on the heteroatom (O, N, or S) of the analyte's functional group on the silicon atom of HMDS. This results in the formation of a trimethylsilyl ether, ester, amine, or thioether, and ammonia (B1221849) as a byproduct. The addition of a catalyst like TMCS facilitates the reaction by activating the HMDS and protonating the leaving group. The general reaction is as follows:
2 R-XH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 R-X-Si(CH₃)₃ + NH₃ (where X = O, NH, S)
The resulting TMS derivatives are significantly more volatile and less polar than the parent compounds, leading to improved peak shape, reduced tailing, and enhanced resolution in GC analysis.
Experimental Protocols
General Considerations
-
Anhydrous Conditions: Silylation reagents, including HMDS and TMCS, are highly sensitive to moisture. All glassware should be thoroughly dried in an oven (e.g., at 120°C for at least 2 hours) and cooled in a desiccator before use. Solvents should be of high purity and anhydrous. Samples should be completely dry before adding the derivatization reagents.[4]
-
Safety Precautions: HMDS and TMCS are flammable, corrosive, and moisture-sensitive. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Reagent Excess: A molar excess of the silylating reagent is necessary to drive the reaction to completion.[5]
Protocol 1: Derivatization of Carbohydrates (Sugars)
This protocol is optimized for the derivatization of monosaccharides and disaccharides.
Materials:
-
This compound (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Dried sample containing carbohydrates (1-5 mg)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried carbohydrate sample into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 500 µL of a freshly prepared derivatization reagent mixture of HMDS and TMCS in a 68:22 ratio.[6] Alternatively, a mixture of HMDS, TMCS, and anhydrous pyridine can be used.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.[6][7]
-
Cooling and Analysis: After the reaction is complete, cool the vial to room temperature. The sample is now ready for GC-MS analysis. An aliquot of the supernatant can be directly injected into the GC-MS system.
Protocol 2: Selective Derivatization of Free Fatty Acids
This protocol is designed for the selective derivatization of free fatty acids in the presence of their corresponding carboxylates (metal soaps). HMDS selectively derivatizes free fatty acids, while stronger silylating agents like BSTFA are required to derivatize fatty acid carboxylates.[8]
Materials:
-
This compound (HMDS)
-
Anhydrous solvent (e.g., chloroform (B151607), pyridine)
-
Dried lipid extract
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Place the dried lipid extract into a reaction vial.
-
Reagent Addition: Add 200 µL of anhydrous chloroform and 100 µL of HMDS to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 30 minutes.
-
Cooling and Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS or evaporated to dryness and reconstituted in a suitable solvent like hexane.
Protocol 3: Derivatization of Steroids
This protocol is a general guideline for the derivatization of steroids. For ketosteroids, a preliminary methoximation step is often recommended to prevent the formation of multiple derivatives. For anabolic steroids, a mixture of HMDS and trifluoroacetic acid (TFA) has been used.[9]
Materials:
-
This compound (HMDS)
-
Trifluoroacetic acid (TFA) (optional, for specific applications)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Dried steroid sample
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Place the dried steroid sample into a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of HMDS. For certain applications, a mixture of HMDS and TFA can be used.[9]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 1-2 hours. Optimization of reaction time and temperature may be required for specific steroids.[10][11]
-
Cooling and Analysis: Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of HMDS-derivatized compounds. Optimization will be necessary for specific applications.
| Parameter | Recommended Setting |
| GC Column | Low- to mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Temperature Program | Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 300°C; Final hold: 5 min at 300°C[12] |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Quantitative Data
The following table summarizes the limit of quantitation (LOQ) for various steroids derivatized using a trimethylsilylation method. While not exclusively with HMDS, these values provide a useful reference for the expected sensitivity.
| Analyte | Limit of Quantitation (LOQ) (ng/L) |
| Androsterone | 1.88 - 37.5 |
| trans-Dehydroandrosterone | 1.88 - 37.5 |
| trans-Androsterone | 1.88 - 37.5 |
| Mestranol | 1.88 - 37.5 |
| Dihydrotestosterone | 1.88 - 37.5 |
| Ethinylestradiol | 1.88 - 37.5 |
| Testosterone | 1.88 - 37.5 |
| Norethisterone | 1.88 - 37.5 |
| Estriol | 1.88 - 37.5 |
| 4-Androstene-3,17-dione | 1.88 - 37.5 |
| Gestodene | 1.88 - 37.5 |
| Levonorgestrel | 1.88 - 37.5 |
| Etonogestrel | 1.88 - 37.5 |
| Coprostanol | 1.88 - 37.5 |
| Progesterone | 1.88 - 37.5 |
| Cholesterol | 1.88 - 37.5 |
| Medroxy-progesterone-acetate | 1.88 - 37.5 |
| Stigmasterol | 1.88 - 37.5 |
| β-Sitosterol | 1.88 - 37.5 |
| Data adapted from a study on TMS-derivatized steroids.[9] |
Experimental Workflow Visualization
Caption: Workflow for HMDS derivatization and GC-MS analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Superhydrophobic Fabric Surfaces with HMDSO Plasma Coating
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for rendering fabric surfaces superhydrophobic through plasma-enhanced chemical vapor deposition (PECVD) using hexamethyldisiloxane (HMDSO) as a precursor. Superhydrophobic textiles possess self-cleaning, anti-fouling, and water-repellent properties crucial for a range of applications, including advanced wound dressings, protective clothing, and biomedical devices. The protocols outlined herein are based on established methodologies and offer a guide to achieving durable and effective superhydrophobic coatings.[1][2][3] Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate comprehension and reproducibility.
Introduction
The creation of superhydrophobic surfaces, characterized by a water contact angle (WCA) greater than 150° and a low roll-off angle, is a rapidly advancing field in materials science.[4][5] For textiles, such properties are highly desirable. Plasma polymerization of HMDSO offers a solvent-free, environmentally friendly, and effective method to deposit a thin, hydrophobic, polysiloxane-like film onto fabric substrates.[1][2][6] This process modifies the surface chemistry and can enhance surface roughness, both of which are critical for achieving superhydrophobicity.[5][7] This document details the necessary steps and parameters to successfully functionalize fabrics with HMDSO plasma.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on HMDSO plasma coating of different fabrics. These tables are intended to provide a comparative overview of the process parameters and the resulting hydrophobic properties.
Table 1: Water Contact Angle (WCA) and Roll-off Angle/Contact Angle Hysteresis (CAH) for HMDSO Plasma-Coated Fabrics
| Fabric Type | Plasma System | Power (W) | HMDSO Flow Rate | Treatment Time (min) | Carrier Gas | WCA (°) | Roll-off Angle/CAH (°) | Citation |
| Cotton | Atmospheric Pressure Plasma | 280 V | 15 g/h | 60% cycle time | N₂ | >150 | - | [1] |
| Cotton | Low-Pressure Pulsed Plasma | - | - | - | - | ~140-150 | - | [2][8] |
| Polyester (B1180765) (PET) | Two-Step Plasma Process | - | - | 14 (total) | O₂ (etching), then HMDSO deposition | >150 | <7 | [4][5] |
| Silk | Low-Pressure RF Plasma | 150 | - | 7 | None | 140 | - | [9] |
| Wool | Low-Pressure RF Plasma | 40-60 | 3 sccm | 6-7 | Ar, O₂ | - | - | [10] |
| Polyimide (PI) | Low-Frequency Plasma | - | - | 10 | - | 115 | - | [11][12] |
Table 2: Durability of Superhydrophobic HMDSO Plasma Coatings on Fabrics
| Fabric Type | Durability Test | Initial WCA (°) | WCA After Test (°) | Details | Citation |
| Cotton | 20 Washing Cycles | ~140-150 | Decreased, varied with duty cycle | Durability dependent on the elastic modulus of the polymer coating.[2][8] | [2][8] |
| Polyester (PET) | 20 Tape Rubs | >150 | Maintained superhydrophobicity | A two-step process involving plasma texturing enhanced mechanical durability.[4][5] | [4][5] |
| PDMS-coated PET | 100 Washing Cycles / 500 Abrasion Cycles | >150 | >150 | Dip-plasma crosslinking of PDMS. | [13] |
| Silk | 100 Days Aging | 140 | Maintained | Good durability of the treatment over time.[9] | [9] |
Experimental Protocols
This section provides detailed methodologies for creating superhydrophobic fabric surfaces using both low-pressure and atmospheric pressure HMDSO plasma.
Protocol 1: Low-Pressure Plasma-Enhanced Chemical Vapor Deposition (PECVD) of HMDSO
This protocol is a generalized procedure based on common practices in the literature for laboratory-scale plasma reactors.[9][10][14]
1. Materials and Equipment:
-
Fabric substrate (e.g., cotton, polyester, silk)
-
This compound (HMDSO), 99.5% purity
-
Carrier gas (optional, e.g., Argon, Oxygen)
-
Plasma reactor (capacitively coupled, radio frequency - RF)
-
Vacuum pump
-
Mass flow controllers (MFCs)
-
RF power supply
-
Pressure gauge
2. Substrate Preparation:
-
Cut the fabric into the desired sample size.
-
Clean the fabric samples by sonication in ethanol (B145695) and then deionized water for 15 minutes each to remove any surface contaminants.
-
Dry the fabric samples in an oven at 60°C for at least 1 hour or until completely dry.
3. Plasma Coating Procedure:
-
Place the dried fabric sample inside the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of approximately 5-10 Pa.
-
Optional Pre-treatment: Introduce a carrier gas such as Argon or Oxygen and ignite the plasma at a low power (e.g., 20 W) for 1-5 minutes to further clean and activate the fabric surface. This can improve the adhesion of the subsequent coating.
-
Introduce HMDSO vapor into the chamber at a controlled flow rate (e.g., 3 sccm).[10] A carrier gas like Argon can be used to facilitate the transport of the HMDSO vapor.
-
Set the RF power to the desired level (e.g., 100-150 W).[9]
-
Maintain a constant working pressure during deposition (e.g., 20-40 Pa).
-
The deposition time can be varied from a few minutes to over 30 minutes to achieve the desired coating thickness and hydrophobicity. A typical duration is 7-15 minutes.[9]
-
After the deposition, turn off the RF power and the HMDSO flow.
-
Vent the chamber back to atmospheric pressure and remove the coated fabric sample.
4. Characterization:
-
Measure the static water contact angle and roll-off angle using a goniometer.
-
Analyze the surface morphology using Scanning Electron Microscopy (SEM).
-
Characterize the chemical composition of the coating using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
Protocol 2: Atmospheric Pressure Plasma Jet (APPJ) Deposition of HMDSO
This protocol is based on the fabrication of superhydrophobic coatings using an atmospheric pressure plasma jet, which is suitable for continuous processing.[1][15]
1. Materials and Equipment:
-
Fabric substrate
-
This compound (HMDSO)
-
Carrier and plasma gas (e.g., Nitrogen, Argon)
-
Atmospheric pressure plasma jet system
-
Vaporizer for HMDSO
-
Automated X-Y stage for sample movement
2. Substrate Preparation:
-
Clean and dry the fabric as described in Protocol 1.
3. Plasma Coating Procedure:
-
Mount the fabric sample on the X-Y stage.
-
Set the gas flow rate for the plasma jet (e.g., Nitrogen).
-
Heat the HMDSO precursor in the vaporizer to generate a stable vapor.
-
Introduce the HMDSO vapor into the plasma jet at a controlled rate (e.g., 5-15 g/h) using a carrier gas.[1][15]
-
Set the plasma jet parameters, such as voltage (e.g., 280 V) and frequency.[1]
-
Maintain a constant distance between the plasma jet nozzle and the fabric surface (e.g., 4 cm).[1]
-
Move the fabric sample under the plasma jet using the X-Y stage at a defined speed (e.g., 5 m/min) to ensure a uniform coating.[1] Multiple passes may be required to achieve superhydrophobicity.
-
The "plasma cycle time" or duty cycle can be adjusted to control the exposure of the fabric to the plasma.[1]
4. Characterization:
-
Perform characterization of the coated fabric as described in Protocol 1.
Visualizations
Experimental Workflow for HMDSO Plasma Coating
Caption: Experimental workflow for HMDSO plasma coating of fabrics.
Simplified Chemical Transformation on Fabric Surface
Caption: Simplified mechanism of HMDSO plasma polymerization on fabric.
Conclusion
The use of HMDSO plasma polymerization is a versatile and effective technique for creating durable superhydrophobic fabric surfaces. By carefully controlling plasma parameters such as power, precursor flow rate, and treatment time, it is possible to tailor the surface properties of various textiles to achieve high water contact angles and low roll-off angles. The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists to develop and optimize superhydrophobic fabrics for a wide array of applications. Further research can focus on enhancing the mechanical and chemical durability of these coatings for long-term performance in demanding environments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thierry-corp.com [thierry-corp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Stable super-hydrophobic and comfort PDMS-coated polyester fabric - ProQuest [proquest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ispc-conference.org [ispc-conference.org]
Troubleshooting & Optimization
How to improve the adhesion of HMDSO plasma polymer coatings on metal substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hexamethyldisiloxane (HMDSO) plasma polymer coatings on metal substrates.
Troubleshooting Guide
This guide addresses common problems encountered during the deposition of HMDSO plasma polymer coatings and provides systematic solutions.
Issue 1: Poor or inconsistent coating adhesion to the metal substrate.
Question: My HMDSO coating is delaminating or peeling off the metal substrate. What are the possible causes and how can I fix this?
Answer: Poor adhesion is a frequent issue stemming from several factors, from substrate preparation to the deposition process itself. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow: Adhesion Failure
Caption: Troubleshooting workflow for poor HMDSO coating adhesion.
Issue 2: Coating has a powdery or hazy appearance.
Question: My HMDSO coating is not a clear, uniform film but appears powdery. What causes this and how can I prevent it?
Answer: A powdery appearance is typically due to gas-phase nucleation, where polymer particles form in the plasma volume before reaching the substrate.
-
Cause: High concentration of precursor (HMDSO) and/or high plasma power can lead to rapid polymerization in the gas phase.
-
Solution 1: Reduce Precursor Flow Rate: Decrease the HMDSO flow rate to reduce the monomer concentration in the plasma.
-
Solution 2: Reduce Plasma Power: Lowering the input power (W) can reduce the rate of gas-phase reactions.
-
Solution 3: Adjust Pressure: Increase the chamber pressure slightly. This can sometimes reduce the mean free path of electrons and moderate the reaction kinetics.
-
Solution 4: Check Precursor Injection: Ensure the precursor is introduced into the plasma in a controlled and uniform manner. An atmospheric pressure plasma jet's injection location, for instance, can significantly impact film composition.[1]
Issue 3: Coating properties are inconsistent across the substrate or between runs.
Question: I am observing variations in coating thickness, hydrophobicity, or adhesion. Why is this happening?
Answer: Inconsistency often points to a lack of control over key process parameters.
-
Cause 1: Substrate Temperature: Variations in initial substrate temperature can affect reaction rates and film growth. Ensure substrates are at a consistent temperature before starting each deposition. Heating the substrate can sometimes improve film adhesion.[2]
-
Cause 2: Chamber Contamination: Residual contaminants from previous runs can affect the plasma chemistry. Run a cleaning plasma (e.g., O2 or Ar) between deposition runs.
-
Cause 3: Unstable Plasma: Fluctuations in power, pressure, or gas flow will directly impact the film's properties. Verify that your RF matching network is stable and that mass flow controllers are functioning correctly. Unstable processes can also be caused by excessive HMDSO flow leading to arcing.[3]
-
Cause 4: Gas Mixture: The ratio of HMDSO to other gases like Oxygen or Argon is critical.[4] Small variations can change the film from being polymer-like (hydrophobic) to silica-like (hydrophilic).[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for HMDSO coating adhesion to metal?
A1: Adhesion of HMDSO-based coatings to metal substrates is a combination of factors. A crucial element is the formation of a stable, inorganic-like interface layer. By introducing oxygen into the plasma, the HMDSO precursor fragments and reassembles into a silicon-oxide (SiOₓ) like structure. This SiOₓ layer can form strong, covalent Si-O-Metal bonds with the native oxide layer present on most metals (like aluminum, steel, and titanium), creating excellent adhesion.[4][7]
Q2: How does plasma pre-treatment improve adhesion?
A2: Plasma pre-treatment using gases like Argon (Ar), Oxygen (O₂), or Nitrogen (N₂) serves two main purposes:
-
Cleaning: It removes organic contaminants from the metal surface through ion bombardment and chemical reactions, ensuring an atomically clean surface for the coating to bond to.[8]
-
Activation: It increases the surface energy of the substrate by creating reactive sites (e.g., breaking metal oxide bonds, creating dangling bonds).[9] This makes the surface more receptive to forming chemical bonds with the depositing film species.
Q3: Can I make my HMDSO coating more hydrophobic or hydrophilic?
A3: Yes, the wetting properties of the coating are highly tunable.
-
For Hydrophobic (water-repelling) coatings: Use a higher ratio of HMDSO to oxygen, or use pure HMDSO. Lower plasma power also helps retain the methyl (-CH₃) groups from the HMDSO precursor, which are responsible for the hydrophobicity.[5]
-
For Hydrophilic (water-attracting) coatings: Increase the oxygen-to-HMDSO ratio and/or the plasma power. This strips more of the organic (carbon-containing) fragments, resulting in a more inorganic, silica-like (SiO₂) film which is inherently hydrophilic.[5][6]
Q4: What is a "gradient layer" and how does it help adhesion?
A4: A gradient layer is a film where the chemical composition gradually changes from the substrate interface to the surface. For HMDSO coatings on metal, a gradient layer can be created by starting the deposition with a high oxygen-to-HMDSO ratio and gradually decreasing it. This creates a durable, inorganic SiOₓ-rich layer at the metal interface for strong adhesion, which then transitions smoothly into a more organic, polymer-like layer with desired surface properties (e.g., hydrophobicity). This gradual transition minimizes internal stresses in the film that can cause delamination.[5]
Q5: What are the key plasma parameters I should control?
A5: The most critical parameters to monitor and control are:
-
RF Power: Influences the fragmentation of the precursor and the energy of ions bombarding the substrate.
-
Pressure: Affects the plasma density and the collision frequency of particles.
-
Gas Flow Rates: The absolute flow rates and the ratio of HMDSO to reactive gases (like O₂) determine the film's chemical composition.[3][4]
-
Substrate Bias: Applying a negative bias to the substrate can increase ion bombardment, leading to denser films. This has been shown to improve barrier properties.[10]
Quantitative Data Summary
The following tables summarize the influence of key deposition parameters on the properties of HMDSO plasma polymer films.
Table 1: Effect of Plasma Power and HMDSO Flow on Deposition Rate
| Plasma Power (kW) | HMDSO Flow (sccm) | O₂ Flow (sccm) | Resulting Deposition Rate | Observations |
| 5 | 65 - 110 | 0 | Increases with flow | Process becomes unstable (arcing) above 110 sccm.[3] |
| 20 | 40 - 65 | 0 | Increases with flow | Process becomes unstable (arcing) above 65 sccm.[3] |
| 60 | 127 - 212 | 150 - 250 | Increases with flow | O₂ is required to stabilize the plasma at high power.[3] |
Table 2: Influence of O₂/HMDSO Ratio on Film Properties
| O₂/HMDSO Ratio | Carbon Content | Film Character | Wettability (Water Contact Angle) | Adhesion on Metal |
| Low (e.g., 0) | High | Polymer-like (PDMS-like) | High (Hydrophobic, >90°) | Can be poor due to high internal stress |
| Medium | Moderate | Hybrid Organic-Inorganic | Intermediate | Generally improves |
| High | Low | Inorganic (SiOₓ-like) | Low (Hydrophilic, <90°) | Excellent, due to strong interfacial bonding[7] |
Experimental Protocols
Protocol 1: Substrate Preparation and Plasma Pre-Treatment
-
Solvent Cleaning: a. Place metal substrates (e.g., stainless steel, aluminum, titanium coupons) in a beaker. b. Sequentially sonicate for 15 minutes each in acetone, then isopropanol, and finally deionized water. c. Dry the substrates thoroughly with a stream of dry nitrogen gas.
-
Loading into Chamber: a. Mount the clean, dry substrates onto the substrate holder in the plasma deposition chamber using appropriate clips or fixtures. b. Evacuate the chamber to the desired base pressure (e.g., < 1x10⁻⁵ Torr).
-
In-Situ Plasma Cleaning (Pre-treatment): a. Introduce Argon (Ar) gas at a flow rate of 20-50 sccm. b. Allow the pressure to stabilize at 50-200 mTorr. c. Apply RF power (50-100 W) to ignite the plasma. d. Treat the substrates for 5-10 minutes to remove any remaining surface contaminants and activate the surface. e. Turn off the RF power and stop the Ar gas flow.
Protocol 2: HMDSO Plasma Deposition for High Adhesion
-
Precursor and Gas Setup: a. Ensure the HMDSO precursor vessel is at a stable temperature to provide a consistent vapor pressure. b. Set the mass flow controller for HMDSO to a low initial flow rate (e.g., 2-5 sccm). c. Set the mass flow controller for Oxygen (O₂) to a higher flow rate (e.g., 10-20 sccm) to create an SiOₓ-like adhesion layer.
-
Deposition of Adhesion Layer: a. Introduce the HMDSO and O₂ gas mixture into the chamber. b. Allow the pressure to stabilize (e.g., 100 mTorr). c. Apply RF power (50-150 W) to initiate deposition. d. Deposit this initial layer for 1-2 minutes.
-
Deposition of Bulk Layer (Optional: for functional properties): a. To create a more polymer-like top layer, gradually decrease the O₂ flow and/or increase the HMDSO flow to the desired ratio. b. Continue the deposition for the required time to achieve the target film thickness.
-
Shutdown: a. Turn off the RF power. b. Stop all gas flows. c. Allow the substrates to cool before venting the chamber to atmospheric pressure with dry nitrogen.
HMDSO Deposition Workflow Diagram
Caption: General workflow for HMDSO plasma deposition on metal.
Protocol 3: Adhesion Testing by ASTM D3359 (Tape Test)
This protocol describes a common method for qualitatively assessing coating adhesion.
-
Preparation: a. Place the coated substrate on a firm, flat surface.
-
Making the Cuts: a. Method A (X-cut): Using a sharp razor blade or scalpel, make two cuts at a 30-45 degree angle to each other, forming an 'X' that intersects in the coating. Ensure the cuts penetrate through the coating to the metal substrate. b. Method B (Cross-hatch): For films thicker than 50 µm, make a series of parallel cuts, then a second series perpendicular to the first, creating a grid pattern.
-
Tape Application: a. Select a pressure-sensitive tape with appropriate adhesion strength as specified by the standard. b. Apply the center of the tape over the cut area. c. Press the tape down firmly with a finger or an eraser to ensure good contact.
-
Tape Removal: a. Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180-degree angle as possible.
-
Inspection and Rating: a. Inspect the cut area for removal of the coating. b. Rate the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: removal greater than 65%).
For more quantitative results, methods like the pull-off test (ASTM D4541) or scratch test are recommended.[11] The pull-off test involves gluing a "dolly" to the coating surface and pulling it off with a specialized tester that measures the force required for detachment.[11][12]
References
- 1. Plasma polymerization of HMDSO with an atmospheric pressure plasma jet for corrosion protection of aluminum and low-adhesion surfaces [publica.fraunhofer.de]
- 2. Characterization and protein-adsorption behavior of deposited organic thin film onto titanium by plasma polymerization with this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 3. svc.org [svc.org]
- 4. thierry-corp.com [thierry-corp.com]
- 5. svc.org [svc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Plasma treatments improve adhesion [ferben.com]
- 9. foreverest.net [foreverest.net]
- 10. researchgate.net [researchgate.net]
- 11. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 12. researchgate.net [researchgate.net]
Controlling the hydrophobicity of PECVD HMDSO films by adjusting the oxygen ratio
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Hexamethyldisiloxane (HMDSO) films. The focus is on controlling the film's hydrophobicity by adjusting the oxygen gas ratio during deposition.
Frequently Asked Questions (FAQs)
Q1: How does the oxygen-to-HMDSO ratio fundamentally alter the film's surface properties?
A1: The ratio of oxygen to HMDSO precursor in the plasma is the primary factor controlling the transition from a hydrophobic to a hydrophilic surface.
-
Without or with low oxygen: The plasma process primarily fragments the HMDSO monomer, resulting in a highly cross-linked, polymer-like film (pp-HMDSO) that retains a significant number of methyl (-CH₃) groups from the precursor.[1] This organic character is responsible for the film's low surface energy and hydrophobic nature, with water contact angles often exceeding 100°.[2]
-
With high oxygen: The addition of oxygen to the plasma creates highly reactive oxygen radicals. These radicals effectively scavenge carbon and hydrogen from the HMDSO fragments, leading to a decrease in the organic (Si-CH₃) components and promoting the formation of a more inorganic, silica-like (SiOₓ) structure.[1][3] This SiOₓ network is chemically similar to glass, resulting in a high surface energy and a hydrophilic surface with low water contact angles.[1]
Q2: How can I verify the chemical changes in the film as I vary the oxygen ratio?
A2: Fourier Transform Infrared (FTIR) spectroscopy is the most common and effective method for this analysis. By examining the FTIR spectrum of your deposited film, you can identify the key chemical bonds.
-
A strong absorption band around 1260 cm⁻¹ corresponds to the Si-CH₃ bond, which is characteristic of the organic, hydrophobic film.[4]
-
A broad and intense absorption band between 1000-1100 cm⁻¹ is attributed to the Si-O-Si asymmetric stretching vibration, which is the backbone of a silica-like structure.[5][6] As you increase the oxygen ratio in your process, you should observe a decrease in the intensity of the Si-CH₃ peak and a corresponding increase and potential shift in the Si-O-Si peak, confirming the transition to a more inorganic SiOₓ film.[7]
Troubleshooting Guide
Problem: My film is not hydrophobic enough (contact angle is too low).
Solution: To increase hydrophobicity, you need to increase the organic character of the film.
-
Decrease the Oxygen Flow: Reduce the O₂/HMDSO gas flow ratio. If you are currently using oxygen, try reducing its flow rate incrementally or even depositing a film with pure HMDSO and a carrier gas (like Argon) to achieve the most hydrophobic surface.[1] Films deposited from pure HMDSO can achieve contact angles of around 110°.[1]
-
Check for Plasma Instability: At lower monomer flows or higher power, the HMDSO precursor might be fragmenting too much. Ensure the plasma is stable.[2]
-
Verify Precursor Integrity: Ensure your HMDSO precursor has not been contaminated with water or other substances.
Problem: My film is too hydrophobic (contact angle is too high) for my application.
Solution: To decrease hydrophobicity (i.e., increase hydrophilicity), you need to incorporate more oxygen into the film structure.
-
Increase the Oxygen Flow: Incrementally increase the O₂/HMDSO gas flow ratio. This is the most direct way to create a more silica-like, hydrophilic surface.[1] As the oxygen proportion increases, the contact angle will gradually decrease.[1] For example, films deposited with a 90% oxygen to 10% HMDSO mixture can have contact angles as low as 17°.[1]
-
Increase RF Power: Higher RF power can lead to greater fragmentation of the HMDSO molecule and more efficient reaction with available oxygen, though this can also affect deposition rate and stress.[8]
Problem: The deposition process is unstable and I'm experiencing arcing.
Solution: Arcing can occur, especially at high power or with certain precursor-to-gas ratios.
-
Introduce or Increase Oxygen: Adding oxygen to the plasma discharge can often stabilize the process and reduce the occurrence of arcing, particularly at high plasma power levels (e.g., 60 kW).[2]
-
Adjust Pressure and Power: Experiment with adjusting the total process pressure and RF power. Sometimes a slightly higher pressure can help stabilize the discharge.
Data & Protocols
Data Presentation: Oxygen Ratio vs. Water Contact Angle
The following table summarizes the effect of the oxygen percentage in the HMDSO/Oxygen gas mixture on the resulting water contact angle of the PECVD film.
| HMDSO % in Gas Mixture | Oxygen % in Gas Mixture | Resulting Film Character | Water Contact Angle (WCA) | Reference |
| 100% | 0% | Polymer-like (Hydrophobic) | ~110° | [1][2] |
| 80% | 20% | Intermediate | ~77° | [1] |
| 10% | 90% | Silica-like (Hydrophilic) | ~17° | [1] |
| Varies | Increasing O₂ Flow | Transitioning to Hydrophilic | Drops from ~100° to 95° | [2] |
Experimental Protocols
1. General PECVD Protocol for HMDSO Deposition
This is a generalized protocol. Optimal parameters must be determined empirically for your specific PECVD system.
Methodology:
-
Substrate Preparation: Clean substrates (e.g., silicon wafers for FTIR, glass slides for contact angle) thoroughly.
-
Chamber Setup: Place substrates onto the lower electrode of the PECVD chamber. Evacuate the chamber to a suitable base pressure.
-
Gas Introduction: Introduce gases into the chamber. HMDSO vapor is typically controlled using a heated mass flow controller.[9] Argon is often used as a carrier gas.[4][9] The critical step is to set the flow rate of oxygen relative to the HMDSO flow to achieve the desired ratio.[1][2]
-
Deposition: Set the process pressure (e.g., 0.2-0.8 mbar) and apply RF power (e.g., 13.56 MHz or pulsed kHz frequency) to ignite the plasma.[1][4] Maintain the plasma for the desired deposition time (e.g., 15-20 minutes).[1]
-
Cool Down & Venting: After deposition, turn off the RF power and gas flows. Allow the substrate to cool before venting the chamber to atmospheric pressure.
2. Water Contact Angle (WCA) Measurement
-
Place the coated substrate on a level stage.
-
Using a micropipette or automated dispenser, gently place a droplet of deionized water (typically 2-5 µL) onto the film surface.
-
Immediately capture a high-resolution side-profile image of the droplet.
-
Use software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase (liquid-solid-air) contact point.
-
Repeat the measurement at multiple locations on the surface to ensure consistency.
3. FTIR Spectroscopy Analysis
-
Use a film deposited on an infrared-transparent substrate, such as a polished silicon wafer.
-
Obtain a background spectrum of a clean, uncoated silicon wafer.
-
Place the coated wafer in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 400-4000 cm⁻¹).[4]
-
The resulting absorbance or transmittance spectrum will show peaks corresponding to the chemical bonds present in the film, allowing for the identification of Si-CH₃ and Si-O-Si groups.[4][6]
References
- 1. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 2. svc.org [svc.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.ar [scielo.org.ar]
- 5. ispc-conference.org [ispc-conference.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ispc-conference.org [ispc-conference.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete silylation reactions with Hexamethyldisiloxane
Welcome to our dedicated support center for troubleshooting silylation reactions involving Hexamethyldisiloxane (HMDSO). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the derivatization of active hydrogen-containing compounds such as alcohols, phenols, carboxylic acids, and amines.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to overcome incomplete silylation reactions.
FAQs
Q1: My silylation reaction with HMDSO is incomplete or has failed entirely. What is the most common cause?
A1: The primary culprit for incomplete silylation is often the presence of moisture.[1][2][3] Silylating agents, including HMDSO, are highly susceptible to hydrolysis. Any water present in your glassware, solvents, or the sample itself will react with the HMDSO, rendering it inactive for your intended reaction.[1]
Q2: How can I ensure my reaction conditions are anhydrous?
A2: To minimize moisture, all glassware should be rigorously dried, either by oven-drying at a high temperature (e.g., 120°C for several hours) and cooling in a desiccator, or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is also crucial to use anhydrous solvents and reagents.[1] If necessary, solvents can be dried using molecular sieves.[4]
Q3: HMDSO is known to have low silylating power. How can I increase its reactivity?
A3: HMDSO is a relatively weak silylating agent.[5][6][7][8] To enhance its reactivity, the use of a catalyst is often necessary.[5][9] Common catalysts include trimethylchlorosilane (TMCS)[4], iodine[7][8], and various acids such as p-toluenesulfonic acid or sulfuric acid.[4][5] The addition of a catalyst can significantly shorten reaction times and improve yields, even for sterically hindered substrates.[7][8]
Q4: What are the typical byproducts of an HMDSO silylation reaction, and how do I remove them?
A4: The main byproduct of a successful silylation with HMDSO is ammonia (B1221849), which is volatile and typically removed easily from the reaction mixture.[4][10][11][12] If the reaction is incomplete or if moisture is present, you may also have unreacted starting material and trimethylsilanol, which can condense to form this compound (the starting material). The ease of removal of byproducts is a key advantage of using HMDSO.[10] Purification can often be achieved through simple filtration and evaporation, or if necessary, flash column chromatography.[1][10]
Q5: How can I monitor the progress of my silylation reaction?
A5: The progress of the reaction can be monitored by observing the cessation of ammonia evolution.[4] For a more quantitative assessment, techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or GC-Mass Spectrometry (GC-MS) are highly effective.[1][13] In GC analysis, the disappearance of the starting material peak and the appearance of a single, sharp peak for the silylated product indicate a complete reaction. Multiple peaks may suggest an incomplete reaction or the formation of byproducts.[13]
Q6: I am trying to silylate a sterically hindered alcohol with HMDSO and it's not working. What should I do?
A6: Steric hindrance can significantly impede silylation.[3] For sterically hindered substrates, increasing the reaction temperature and/or using a more potent catalytic system is recommended.[7][8] For example, using iodine as a catalyst with HMDSO has been shown to be effective for the silylation of hindered alcohols at room temperature.[7][8] Alternatively, a more powerful silylating agent might be required.
Quantitative Data Summary
The effectiveness of various catalysts and reaction conditions on HMDSO silylation is summarized below. Please note that exact yields are highly substrate-dependent.
| Catalyst/Condition | Substrate Scope | Typical Reaction Time | Typical Temperature | Relative Efficacy |
| None | Primary Alcohols, Phenols | 7-15 hours | 80°C (Reflux) | Low[10] |
| Trimethylchlorosilane (TMCS) | Alcohols, Amines, Carboxylic Acids | 1-2 hours | Room Temperature to Mild Warming (30-40°C) | Moderate to High[4] |
| **Iodine (I₂) ** | Primary, Secondary, Tertiary, and Acid-Sensitive Alcohols | Minutes to a few hours | Room Temperature | High[7][8] |
| H-β zeolite | Alcohols, Phenols, Naphthols | ~1.5 hours (neat) | 80°C | High[10] |
| p-Toluenesulfonic acid | Alcohols, Phenols | Several hours | Reflux | Moderate[5] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Silylation of an Alcohol with HMDSO
-
Preparation: Ensure all glassware is oven-dried and cooled in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add the alcohol (1 mmol) and this compound (0.6 mmol).
-
Solvent (Optional): For solid substrates, an anhydrous solvent such as toluene (B28343) can be used.[10]
-
Heating: Heat the mixture to 80°C and monitor the reaction by TLC or GC.
-
Workup: Once the reaction is complete (typically after 7-15 hours), cool the mixture to room temperature.[10] If a solvent was used, remove it under reduced pressure. The product can be purified by distillation or column chromatography if necessary.
Protocol 2: Iodine-Catalyzed Silylation of a Hindered Alcohol with HMDSO
-
Preparation: Use oven-dried glassware and anhydrous reagents.
-
Reaction Setup: To a stirred solution of the hindered alcohol (1 mmol) in a suitable anhydrous solvent (e.g., dichloromethane), add this compound (0.6 mmol).
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or GC. The reaction is often complete within a few hours.[7][8]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove the iodine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the silylated product.
Visualizations
Below are diagrams illustrating key workflows and concepts in troubleshooting HMDSO silylation reactions.
Caption: Troubleshooting workflow for incomplete HMDSO silylation.
Caption: Key species in a catalyzed HMDSO silylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. reddit.com [reddit.com]
- 7. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. nbinno.com [nbinno.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Technical Support Center: Hexamethyldisiloxane (HMDSO) Residue Removal from Glassware
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing Hexamethyldisiloxane (HMDSO) residue from laboratory glassware.
Troubleshooting Guides
This section addresses specific issues that may arise during the cleaning process.
Problem: A hazy or water-repellent film remains on the glassware after standard washing.
-
Cause: This indicates the presence of a thin layer of HMDSO or other silicone residue, which is not effectively removed by aqueous detergents alone due to its hydrophobic nature.
-
Solution:
-
Solvent Rinse: Begin by rinsing the glassware with a non-polar organic solvent to dissolve the HMDSO residue. Acetone (B3395972) is a common and effective choice for fresh residues. For more stubborn or aged residues, stronger solvents like toluene (B28343) or xylene can be used, but with appropriate safety precautions in a fume hood.[1][2][3]
-
Alcohol Rinse: Follow the initial solvent rinse with an alcohol such as ethanol (B145695) or isopropanol (B130326). This helps to remove the non-polar solvent and makes the surface more amenable to washing with water-based solutions.
-
Detergent Wash: Proceed with a thorough wash using a laboratory-grade detergent.
-
Deionized Water Rinse: Finish with multiple rinses of deionized water to ensure all cleaning agents are removed. A final rinse where water sheets evenly off the glass surface without beading indicates a clean, residue-free surface.[1]
-
Problem: White, solid residue is visible on the glassware, especially after heating.
-
Cause: HMDSO can hydrolyze to form silica (B1680970) (silicon dioxide) or other siloxane polymers upon exposure to moisture, particularly at elevated temperatures. This white residue is often more difficult to remove than the original HMDSO.
-
Solution:
-
Mechanical Removal: Gently scrape off any loose residue with a soft brush or spatula, being careful not to scratch the glass.
-
Base Bath: For persistent residues, soaking the glassware in a base bath can be effective. A saturated solution of potassium hydroxide (B78521) (KOH) in ethanol or isopropanol is a common formulation. Exercise extreme caution when preparing and using base baths, as they are highly corrosive.
-
Acid Wash: In some cases, an acid wash with a solution like 5% hydrofluoric acid (HF) can be used, but this should be a last resort due to the extreme hazards of HF. A safer alternative for some silicate (B1173343) residues is a solution of ammonium (B1175870) bifluoride. Always follow strict safety protocols and use appropriate personal protective equipment (PPE) when working with these chemicals.
-
Problem: Inconsistent results in subsequent experiments after cleaning glassware.
-
Cause: Trace amounts of HMDSO residue can interfere with sensitive analytical techniques or subsequent chemical reactions. For example, residual silylating agents can affect surface-sensitive analyses or catalytic processes.
-
Solution:
-
Implement a Validated Cleaning Protocol: For critical applications, it is essential to establish and validate a cleaning procedure. This involves demonstrating that the cleaning method consistently reduces the residue to a level that does not interfere with subsequent procedures.
-
Rinse with Final Solvent: As a final cleaning step, rinse the glassware with the solvent that will be used in the next experimental step. This can help to remove any remaining interfering residues.
-
Dedicated Glassware: If feasible, dedicate specific glassware to HMDSO-related work to prevent cross-contamination with other sensitive experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents recommended for removing fresh HMDSO residue?
A1: For fresh HMDSO residue, rinsing with acetone is a widely recommended first step.[2] Other effective organic solvents include ethanol, isopropanol, toluene, and xylene.[3] Always follow up with a thorough wash using a laboratory detergent and deionized water rinses.
Q2: How can I remove polymerized or baked-on HMDSO residue?
A2: Polymerized HMDSO is more challenging to remove. A base bath, typically a saturated solution of KOH in ethanol or isopropanol, is often effective. For very stubborn residues, a carefully controlled acid wash may be necessary, but this should be approached with significant caution due to safety concerns.
Q3: Are there any safety precautions I should take when cleaning HMDSO-contaminated glassware?
A3: Yes, safety is paramount.
-
Always work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable for many solvents), and a lab coat.
-
When preparing and using corrosive cleaning solutions like base baths or strong acids, use heavy-duty gloves and consider a face shield and apron.
-
Dispose of all solvent and chemical waste according to your institution's hazardous waste disposal procedures.
Q4: Can I use an ultrasonic bath to help remove HMDSO residue?
A4: Yes, using an ultrasonic bath with an appropriate solvent can enhance the removal of HMDSO residue, particularly from complex-shaped glassware or items with ground glass joints. The cavitation effect helps to dislodge and dissolve the residue more effectively.
Q5: How do I know if my glassware is truly clean and free of HMDSO residue?
A5: The "water break" test is a simple and effective visual indicator of cleanliness. After the final rinse with deionized water, hold the glassware up to a light source. If the water drains in a continuous, unbroken sheet, the surface is considered clean. If the water beads up or forms droplets, it indicates the presence of a hydrophobic residue like HMDSO.[1] For highly sensitive applications, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or X-ray photoelectron spectroscopy (XPS) can be used to quantify residual HMDSO, though this is typically reserved for cleaning validation in pharmaceutical or manufacturing settings.
Data on Cleaning Method Effectiveness
| Cleaning Method | Type of Residue | Effectiveness | Key Considerations |
| Organic Solvent Rinse | Fresh HMDSO, light contamination | High | Acetone is a good initial choice. Toluene or xylene for more stubborn residues. Use in a fume hood. |
| Detergent Wash | General laboratory soils | Low (for HMDSO) | Ineffective on its own for removing hydrophobic HMDSO films. Should be used after a solvent rinse. |
| Base Bath (e.g., KOH/Ethanol) | Polymerized HMDSO, baked-on residue | High | Highly corrosive. Requires strict safety precautions. Can etch glass over prolonged exposure. |
| Acid Wash (e.g., Chromic Acid) | Stubborn organic and inorganic residues | High | Effective but poses significant health and environmental hazards. Safer alternatives are preferred. |
| Ultrasonication | Residue in complex geometries | Enhances other methods | Use with an appropriate solvent for improved efficiency. |
Experimental Protocols
Protocol 1: Standard Cleaning for Fresh this compound Residue
-
Initial Solvent Rinse: In a fume hood, rinse the interior and exterior of the glassware thoroughly with acetone. Collect the waste solvent in an appropriate container.
-
Second Solvent Rinse: Rinse the glassware with isopropanol or ethanol to remove the acetone.
-
Detergent Wash: Prepare a warm solution of a laboratory-grade detergent (e.g., Alconox, Liquinox) in water. Wash the glassware thoroughly with a soft brush, paying special attention to any joints or crevices.
-
Tap Water Rinse: Rinse the glassware at least three times with tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Rinse the glassware three to five times with deionized water.
-
Drying: Allow the glassware to air dry on a rack or place it in a drying oven at an appropriate temperature.
Protocol 2: Aggressive Cleaning for Polymerized or Baked-On this compound Residue
CAUTION: This procedure involves a highly corrosive and flammable solution. All steps must be performed in a fume hood with appropriate personal protective equipment, including heavy-duty gloves, safety goggles, a face shield, and a lab coat.
-
Preparation of Base Bath: Slowly and carefully add potassium hydroxide (KOH) pellets to a container of ethanol or isopropanol until a saturated solution is formed. The dissolution process is exothermic, so allow the solution to cool before use.
-
Soaking: Carefully place the contaminated glassware into the base bath, ensuring it is completely submerged. Allow the glassware to soak for several hours or overnight, depending on the severity of the residue.
-
Removal and Initial Rinse: Carefully remove the glassware from the base bath (it will be slippery) and rinse it thoroughly under a gentle stream of tap water in the fume hood.
-
Neutralization (Optional but Recommended): Rinse the glassware with a dilute acid solution (e.g., 1% acetic acid or hydrochloric acid) to neutralize any remaining base.
-
Detergent Wash: Wash the glassware with a laboratory detergent as described in Protocol 1.
-
Final Rinses and Drying: Rinse thoroughly with tap water, followed by deionized water, and then dry as described in Protocol 1.
Workflow for HMDSO Residue Removal
The following diagram illustrates a logical workflow for selecting the appropriate cleaning method for glassware contaminated with this compound.
Caption: Decision workflow for cleaning HMDSO-contaminated glassware.
References
Technical Support Center: Optimizing HMDSO Flow Rate in PECVD for Uniform Film Thickness
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hexamethyldisiloxane (HMDSO) in Plasma-Enhanced Chemical Vapor Deposition (PECVD). Our goal is to help you achieve uniform film thickness and troubleshoot common issues encountered during your experiments.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter while optimizing your HMDSO PECVD process.
Issue: Non-Uniform Film Thickness Across the Substrate
Symptoms:
-
Film is thicker at the center and thinner at the edges (or vice-versa).
-
Noticeable variation in film thickness when measured at different points on the substrate.
Possible Causes and Troubleshooting Steps:
-
Improper Gas Flow Dynamics: The distribution of the HMDSO precursor gas within the chamber can significantly impact film uniformity.
-
Troubleshooting Step 1: Adjust HMDSO Flow Rate. A low flow rate might lead to depletion of the precursor before it reaches the edges of the substrate, resulting in a thicker film at the center. Conversely, an excessively high flow rate can cause turbulence and non-uniform deposition. Experiment with incremental increases or decreases in the HMDSO flow rate while keeping other parameters constant. The deposition rate generally increases with the monomer gas flow, but this relationship is not always linear and can affect uniformity.[1][2]
-
Troubleshooting Step 2: Optimize Carrier Gas Flow. If you are using a carrier gas like Argon, its flow rate can influence the distribution of HMDSO. Adjusting the carrier gas flow can help create a more uniform precursor concentration across the substrate.
-
Troubleshooting Step 3: Check Gas Inlet and Showerhead. Ensure the gas inlet or showerhead is not clogged and is designed to provide a uniform distribution of gas over the substrate.
-
-
Plasma Inhomogeneity: Non-uniform plasma density across the reactor can lead to variations in the deposition rate.
-
Troubleshooting Step 4: Adjust RF Power. The RF power affects the plasma density and the fragmentation of the HMDSO monomer.[3][4] Lowering the power might lead to a more uniform plasma, although it will also likely decrease the deposition rate.[1][2] Conversely, in some systems, increasing power can improve uniformity up to a certain point.
-
Troubleshooting Step 5: Vary the Chamber Pressure. Chamber pressure influences the mean free path of gas molecules and ions, which in turn affects plasma uniformity. Experiment with slight variations in the working pressure. The deposition rate has been shown to be independent of pressure in some studies, but it can still affect plasma characteristics.[1]
-
-
Temperature Gradients: Temperature differences across the substrate can cause variations in surface reactions and deposition rates.
-
Troubleshooting Step 6: Verify Substrate Temperature Uniformity. Ensure your substrate heater is providing a uniform temperature across the entire substrate. Use a thermal imaging camera or multiple thermocouples to verify.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HMDSO flow rate for PECVD?
A1: A typical starting point for HMDSO flow rate can vary depending on the reactor geometry and other process parameters. However, published literature suggests flow rates in the range of 4 to 130 sccm have been used successfully.[1][4] It is recommended to start in the lower end of this range and gradually increase it while monitoring the effect on deposition rate and uniformity.
Q2: How does the HMDSO flow rate affect the deposition rate?
A2: Generally, the deposition rate increases with an increasing HMDSO flow rate up to a certain point.[1][2][5] This is because a higher flow rate provides more precursor molecules for plasma polymerization. However, at very high flow rates, the deposition rate may plateau or even decrease due to insufficient residence time for the precursor in the plasma or changes in the plasma chemistry.[2][3]
Q3: Can the addition of other gases like Oxygen or Argon help with uniformity?
A3: Yes.
-
Argon (Ar): Often used as a carrier gas, Argon can help stabilize the plasma and promote more uniform fragmentation of the HMDSO precursor.[3] Adjusting the Ar flow rate can influence the partial pressure and distribution of HMDSO.
-
Oxygen (O₂): Adding Oxygen to the plasma will change the film chemistry from a polymer-like (organic) film to a more silica-like (inorganic) SiO₂ film.[4][6][7] This can also impact the deposition rate and potentially the uniformity. The ratio of HMDSO to Oxygen is a critical parameter for controlling film properties.[7]
Q4: My film is uniform, but the deposition rate is too low. What should I do?
A4: To increase the deposition rate, you can try the following, but be aware that each change may require re-optimization of uniformity:
-
Increase HMDSO Flow Rate: As mentioned, a higher flow rate generally leads to a higher deposition rate, up to a limit.[1][2][5]
-
Increase RF Power: Higher power typically increases the fragmentation of the precursor and the plasma density, leading to a faster deposition rate.[2][4][8]
-
Adjust Chamber Pressure: The effect of pressure on deposition rate can be system-dependent. You may need to experiment to find the optimal pressure for your desired rate.
Q5: How can I ensure my experimental protocol is robust for achieving uniform films?
A5: A robust protocol involves systematic variation of one parameter at a time while keeping others constant. A design of experiments (DOE) approach can be very effective. Key parameters to investigate include HMDSO flow rate, carrier gas flow rate, RF power, and chamber pressure.
Data Presentation
Table 1: HMDSO PECVD Process Parameters from Literature
| Precursor/Gas | Flow Rate / Pressure | RF Power (W) | Deposition Rate | Resulting Film Type | Reference |
| HMDSO | 0.03 Torr | 30 | 62.8 nm/min | Polymer-like | [9] |
| HMDSO | 130 sccm | up to 8 kW | ~1-15 nm/min | PDMS-like | [1] |
| HMDSO | 4.0 sccm | 100 | Varies with O₂ | Polymer-like to SiO₂ | [4] |
| HMDSO | 4.0 sccm | 450 | Varies with O₂ | Polymer-like to SiO₂ | [4] |
| HMDSO | 212 sccm (+ 250 sccm O₂) | 60 kW | 200 nm·m/min | pp-SiO₂ | [8] |
Table 2: Effect of Process Parameters on Film Properties
| Parameter | Effect on Deposition Rate | Effect on Film Uniformity | Effect on Film Composition |
| ↑ HMDSO Flow Rate | Generally Increases[1][2][5] | Can improve or degrade depending on the regime | More organic/polymer-like |
| ↑ RF Power | Generally Increases[2][4][8] | System-dependent, can improve or degrade | Can increase fragmentation, leading to denser films |
| ↑ O₂ Flow Rate | Can increase or decrease depending on other parameters[4][5] | Can be used to stabilize the process[8] | More inorganic (SiO₂-like)[4][6] |
| ↑ Chamber Pressure | System-dependent | Can affect plasma uniformity | Can influence film structure |
Experimental Protocols & Visualizations
Protocol: Optimizing HMDSO Flow Rate for Uniformity
-
Baseline Deposition:
-
Set initial, stable PECVD parameters (e.g., Pressure: 50 mTorr, RF Power: 50 W, Substrate Temperature: 100°C, Carrier Gas (Ar) Flow: 50 sccm).
-
Start with a conservative HMDSO flow rate (e.g., 10 sccm).
-
Deposit a film for a fixed duration (e.g., 10 minutes).
-
Measure film thickness at multiple points across the substrate (e.g., center, and four points towards the edges). Calculate the average thickness and uniformity.
-
-
Varying HMDSO Flow Rate:
-
Keeping all other parameters constant, increase the HMDSO flow rate in small increments (e.g., 5 sccm).
-
For each new flow rate, repeat the deposition and thickness measurement steps.
-
Continue this process until the deposition rate starts to plateau or decrease, or until uniformity degrades significantly.
-
-
Data Analysis:
-
Plot the average film thickness and film uniformity as a function of the HMDSO flow rate.
-
Identify the flow rate that provides the best balance of acceptable deposition rate and optimal uniformity.
-
-
Further Optimization (Optional):
-
Using the optimal HMDSO flow rate, you can then proceed to systematically vary other parameters like RF power or chamber pressure to further refine the process.
-
Caption: Workflow for optimizing HMDSO flow rate for uniform film thickness.
Caption: Key PECVD parameters influencing final film properties.
References
- 1. Distribution of the Deposition Rates in an Industrial-Size PECVD Reactor Using HMDSO Precursor [mdpi.com]
- 2. vergason.com [vergason.com]
- 3. PECVD of this compound Coatings Using Extremely Asymmetric Capacitive RF Discharge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ispc-conference.org [ispc-conference.org]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. thierry-corp.com [thierry-corp.com]
- 8. svc.org [svc.org]
- 9. scielo.org.ar [scielo.org.ar]
Strategies to prevent particle formation during HMDSO plasma deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing particle formation during Hexamethyldisiloxane (HMDSO) plasma deposition.
Troubleshooting Guide: Particle Formation
Undesired particle formation is a common issue in HMDSO plasma deposition, leading to film defects and contamination. This guide provides potential causes and recommended solutions to mitigate this problem.
| Problem | Potential Cause | Recommended Solution | Key Parameters (Typical Ranges) |
| Visible particles on the substrate or within the film | Gas Phase Nucleation: High concentration of reactive species in the plasma leads to the formation of particles in the gas phase, which then incorporate into the growing film.[1] | - Reduce Precursor Flow Rate: Lowering the HMDSO flow rate can decrease the density of film-forming precursors. - Increase Carrier Gas Flow: Diluting the HMDSO with a carrier gas like Argon can reduce the partial pressure of the precursor. - Optimize Power: High power can lead to excessive fragmentation of the HMDSO precursor, promoting particle formation.[2] Conversely, very low power may also be suboptimal. Finding a moderate power setting is key. - Adjust Pressure: Lowering the process pressure can reduce the residence time of species in the plasma, decreasing the likelihood of gas-phase reactions. | HMDSO Flow Rate: 1-10 sccm Argon Flow Rate: 20-200 sccm[3][4] Power: 10-100 W[4][5][6] Pressure: 10-100 Pa[1][7] |
| Powdery or rough film appearance | High Precursor Fragmentation: Excessive fragmentation of HMDSO molecules due to high plasma power or low pressure can create highly reactive species that readily form particles.[2] | - Use Pulsed Plasma: Modulating the plasma power (pulsing) introduces off-periods where particle-forming radicals can be dissipated. This is a highly effective method for reducing particle formation.[1][7] - Lower RF Power: Reduce the radio frequency power to decrease the energy input into the plasma, thus reducing the degree of HMDSO fragmentation.[2] | Pulsed Plasma: - On-time: 10s of ms (B15284909) - Off-time: 100s of ms RF Power: 10-50 W |
| Film defects and pinholes | Pre-existing Particulates: Contamination from the chamber walls or flakes from previous depositions can fall onto the substrate. | - Regular Chamber Cleaning: Implement a routine cleaning protocol for the plasma chamber to remove any accumulated deposits. This can involve wiping with appropriate solvents or running a cleaning plasma (e.g., with Oxygen or CF4). - Use of a Shield/Screen: Placing a screen in front of the pumping port can help prevent plasma formation in that area and reduce the dislodging of particles.[3] | Cleaning Plasma: - O2 Flow: 50-200 sccm - Power: 100-300 W - Time: 10-30 min |
| Inconsistent film properties and particle density | Unstable Plasma Conditions: Fluctuations in pressure, power, or gas flow can lead to inconsistent precursor fragmentation and particle formation rates. | - Stabilize Process Parameters: Ensure all process parameters are stable before initiating deposition. Allow gas flows to stabilize and the chamber pressure to reach a steady state. - Check for Leaks: A small leak in the vacuum system can introduce atmospheric gases, altering the plasma chemistry and potentially promoting particle formation. | - Pre-deposition stabilization time: 1-5 minutes |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of particle formation in HMDSO plasma deposition?
A1: The primary mechanism is gas-phase nucleation.[1] In the plasma, HMDSO molecules are fragmented into various reactive species. When the concentration of these species is high, they can collide and react in the gas phase to form larger clusters. These clusters continue to grow and, upon reaching a critical size, can become negatively charged and trapped in the plasma.[1] Eventually, they can be incorporated into the growing film, leading to defects.
Q2: How does using a pulsed plasma help in preventing particle formation?
A2: Pulsed plasma is an effective strategy to suppress particle formation.[1][7] During the "plasma-on" period, the precursor is activated and film deposition occurs. During the "plasma-off" period, the production of reactive species ceases. This off-period allows for the removal of particle precursors from the gas phase through pumping and diffusion to the walls. By carefully selecting the on- and off-times, a high-quality film can be deposited with a significantly reduced number of particles.
Q3: Can the addition of other gases to the plasma help reduce particle formation?
A3: Yes, the addition of gases like oxygen can influence particle formation. Adding a controlled amount of oxygen can lead to the formation of more volatile byproducts, such as CO and CO2, which are pumped away and do not contribute to particle formation.[1] However, an excessive amount of oxygen can also lead to the formation of silica-like particles, so the ratio of HMDSO to oxygen needs to be carefully optimized.[1]
Q4: What role does the precursor temperature play in particle formation?
A4: The temperature of the HMDSO precursor and the delivery lines is important for maintaining a stable and reproducible flow rate. If the temperature is too low, the vapor pressure of HMDSO will be low, leading to an unstable flow. If the temperature is too high, it can lead to condensation in cooler parts of the system. A stable precursor flow is crucial for maintaining consistent plasma conditions and minimizing fluctuations that could lead to particle formation. It is recommended to use a thermostabilized mass flow controller and keep the HMDSO-containing tank and tubing at a stable temperature, for instance, 43 °C.[4]
Q5: How can I tell if particles are forming in the plasma during the deposition process?
A5: While direct in-situ monitoring can be challenging without specialized equipment, there are some indicators. A hazy or "dusty" appearance of the plasma glow can suggest the presence of particles.[1] Post-deposition, a visual inspection of the substrate for visible particles or a rough film surface is a clear indication. More advanced techniques like laser light scattering can be used to visualize particles within the plasma in real-time.
Experimental Protocols
Protocol 1: Standard HMDSO Plasma Deposition with Minimized Particle Formation
This protocol outlines a standard procedure for depositing a smooth, particle-free organosilicon film using continuous wave (CW) plasma.
-
Chamber Preparation:
-
Thoroughly clean the interior of the vacuum chamber with lint-free wipes and isopropyl alcohol to remove any residual particles or film deposits.
-
If significant coating is present from previous runs, perform an oxygen plasma clean (e.g., 100 W, 50 sccm O2, 20 Pa for 15 minutes).
-
-
Substrate Loading:
-
Mount the substrate onto the sample holder. Ensure it is securely fastened.
-
-
Pump Down:
-
Evacuate the chamber to a base pressure of < 1 Pa.
-
-
Process Gas Introduction:
-
Plasma Deposition:
-
Set the RF power to a moderate value, for example, 50 W.[4]
-
Ignite the plasma and deposit the film for the desired duration.
-
-
Process Termination:
-
Turn off the RF power and the gas flows.
-
Vent the chamber to atmospheric pressure and remove the substrate.
-
Protocol 2: Pulsed HMDSO Plasma Deposition for Particle Suppression
This protocol details the use of pulsed plasma to significantly reduce particle formation.
-
Chamber Preparation and Substrate Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Pump Down and Gas Introduction:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Pulsed Plasma Deposition:
-
Set the RF power to 50 W.
-
Configure the power supply for pulsed operation. A typical starting point could be:
-
Pulse On-Time: 50 ms
-
Pulse Off-Time: 200 ms
-
-
Ignite the plasma and deposit the film for the desired duration.
-
-
Process Termination:
-
Follow step 6 from Protocol 1.
-
Visualizations
Caption: Simplified pathway of HMDSO plasma polymerization and particle formation.
Caption: Logical workflow for troubleshooting particle formation in HMDSO deposition.
References
- 1. PECVD of this compound Coatings Using Extremely Asymmetric Capacitive RF Discharge | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ispc-conference.org [ispc-conference.org]
- 6. scielo.org.ar [scielo.org.ar]
- 7. PECVD of this compound Coatings Using Extremely Asymmetric Capacitive RF Discharge - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for Hexamethyldisiloxane to achieve semiconductor-grade purity
Welcome to the technical support center for the purification of Hexamethyldisiloxane (HMDSO) to achieve semiconductor-grade purity. This resource provides detailed troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with HMDSO.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of HMDSO.
Question: After fractional distillation, my HMDSO still contains residual solvents like toluene (B28343). How can I remove these?
Answer: Standard distillation is often insufficient for separating HMDSO from solvents with close boiling points, such as toluene, due to the formation of azeotropes.[1] An effective method is azeotropic distillation. By introducing an entraining agent like acetonitrile (B52724), you can form a new, lower-boiling point azeotrope that is easier to separate.
-
Problem: HMDSO and toluene form an azeotrope at 99.1°C, making complete separation by simple distillation nearly impossible.[1]
-
Solution: Add acetonitrile to the HMDSO/toluene mixture. This forms a new azeotrope of HMDSO and acetonitrile, which boils at a much lower temperature of 71.4°C.[1] This azeotrope can be distilled off, leaving the toluene behind. The HMDSO can then be recovered from the acetonitrile by a subsequent distillation or phase separation.[1]
Question: My purified HMDSO has a persistent, unpleasant odor. What causes this and how can it be eliminated?
Answer: Odor in HMDSO is typically caused by trace amounts of volatile sulfur or nitrogen compounds, often present in material recovered from silylation reactions in the pharmaceutical industry.[2] A multi-step purification process involving acid clay and activated carbon is highly effective for odor removal.
-
Step 1: Acid Clay Treatment: Heat the distilled HMDSO with acid clay (0.1-10% by weight) at a temperature above 50°C (e.g., 90-100°C) for several hours.[2] This step helps to break down or liberate the odor-causing impurities.[2]
-
Step 2: Activated Carbon Treatment: After cooling, mix the acid clay-treated HMDSO with activated carbon.[2] The activated carbon adsorbs the remaining odor-producing materials.
-
Step 3: Filtration: Filter the mixture to remove the acid clay and activated carbon, yielding a deodorized, high-purity HMDSO.[2]
Question: The purity of my HMDSO is inconsistent, and I suspect the presence of other organosilicon compounds like trimethylsilanol (B90980). How can I improve the yield and purity?
Answer: The presence of other organosilicon compounds, such as trimethylsilanol or trimethylmethoxysilane, can be addressed by treating the impure HMDSO with a condensation catalyst before distillation.[3]
-
Method: Add an acidic or basic catalyst (e.g., concentrated hydrochloric acid) to the impure HMDSO.[2][3] This will convert other organosilicon compounds into additional HMDSO through condensation or hydrolytic condensation reactions. Following this treatment, a water wash should be performed to neutralize the mixture and remove the catalyst before proceeding to distillation.[3]
Question: How do I reduce trace metal content to the parts-per-trillion (ppt) levels required for semiconductor applications?
Answer: Achieving extremely low trace metal levels requires specialized purification techniques beyond standard distillation.[4] While distillation is effective for organic impurities, it does not remove metallic ions.
-
Solution: Use ion-exchange resin technology.[4] Passing the HMDSO through a column containing chelating or strong acid ion-exchange resins can effectively capture metal ions. For achieving ppt (B1677978) levels, it is crucial to use high-purity resins and ensure the fluid flows through narrow channels to reduce the diffusion path and maximize contact between the HMDSO and the active ion-exchange surface.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade this compound?
A1: Common impurities depend on the synthesis or recovery process. They typically include:
-
Organic Solvents: Toluene is a frequent contaminant, especially in HMDSO recovered from penicillin manufacturing.[1] Other low-boiling organic solvents like dichloromethane (B109758) may also be present.[3]
-
Other Organosilicon Compounds: By-products such as trimethylsilanol and trimethylmethoxysilane are common.[3]
-
Acids: Hydrochloric acid (HCl) can be a by-product of the primary synthesis reaction from trimethylsilyl (B98337) chloride and water.[5][6]
-
Odor-Producing Materials: Trace volatile compounds that cause an unpleasant smell.[2]
-
Trace Metals: For semiconductor applications, elements like Al, Ca, Cr, Cu, Fe, K, Mg, Mn, Na, Ni, and Zn are critical impurities that must be controlled at ppb or ppt levels.[7]
Q2: What is the benchmark for "semiconductor-grade" HMDSO purity?
A2: Semiconductor-grade HMDSO requires extremely high purity, typically defined by two criteria:
-
Assay Purity: A high percentage purity as determined by Gas Chromatography (GC), often ≥99.9%.[8][9]
-
Trace Metal Content: Extremely low levels of metallic impurities, often measured in parts-per-billion (ppb) and trending towards parts-per-trillion (ppt) for advanced applications.[4] The specific metals and their maximum allowable concentrations are dictated by the requirements of the semiconductor manufacturing process.[7]
Q3: Can simple distillation achieve semiconductor-grade purity?
A3: No, simple distillation alone is generally insufficient. While fractional distillation is a crucial step and can remove many impurities to achieve purities of 98-99% or higher, it cannot effectively remove azeotropes or non-volatile impurities like metal ions.[1][2] A comprehensive purification strategy combining chemical treatment, azeotropic or fractional distillation, and adsorption/ion-exchange is necessary to meet the stringent requirements of the semiconductor industry.[3][4]
Q4: What analytical methods are used to verify HMDSO purity?
A4: A combination of analytical techniques is required to certify semiconductor-grade purity:
-
Gas Chromatography (GC): Used to determine the assay (overall percentage purity) and quantify organic impurities.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The industry standard for quantifying trace and ultra-trace metal contaminants down to ppt levels.[10]
-
Karl Fischer Titration: To measure water content, as HMDSO is moisture-sensitive.[5]
Data & Experimental Protocols
Quantitative Data Summary
The following tables provide key physical properties and compositions relevant to HMDSO purification.
Table 1: Boiling Points of HMDSO and Relevant Azeotropes
| Substance / Mixture | Boiling Point (°C) | Components | Notes |
| This compound (HMDSO) | 100 - 101 | N/A | Pure substance boiling point at atmospheric pressure. |
| HMDSO / Toluene Azeotrope | 99.1 | 98.6% HMDSO, 1.4% Toluene | The proximity to HMDSO's boiling point makes separation by standard distillation difficult.[1] |
| HMDSO / Acetonitrile Azeotrope | 71.4 | 95% HMDSO, 5% Acetonitrile (Upper Phase) | This lower boiling point allows for effective separation from higher-boiling impurities like toluene.[1] |
Table 2: Common Impurities and Recommended Purification Methods
| Impurity Type | Examples | Primary Purification Method |
| Close-Boiling Solvents | Toluene | Azeotropic Distillation[1] |
| Other Organosilicons | Trimethylsilanol, Trimethylmethoxysilane | Chemical Treatment (Condensation Catalyst) + Distillation[3] |
| Odor-Causing Compounds | Volatile sulfur/nitrogen compounds | Adsorption (Acid Clay + Activated Carbon)[2] |
| Trace Metals | Na, Fe, Cu, Al, etc. | Ion-Exchange Chromatography[4] |
| Water | H₂O | Distillation / Use of drying agents |
Experimental Protocols
Protocol 1: Multi-Step Purification of Crude HMDSO
This protocol is adapted from methods designed to purify HMDSO recovered from industrial processes, targeting a purity of >99% with odor removal.[2][3]
1. Chemical Pre-treatment: a. To a reactor containing 1000g of impure HMDSO (e.g., containing other organosilicons), add a condensation catalyst such as 2g of concentrated hydrochloric acid. b. Stir the mixture vigorously for 2 hours at room temperature. This converts residual silanols and other reactive silicon compounds into HMDSO.[3]
2. Water Wash: a. Transfer the mixture to a separation funnel. b. Add 1500 mL of deionized water, shake, and allow the layers to separate. Discard the aqueous (lower) layer. c. Repeat the wash process two more times or until the aqueous phase is neutral.[3]
3. Fractional Distillation: a. Transfer the washed organic layer to a distillation apparatus equipped with a packed column (e.g., 50 plates). b. Carefully distill the mixture, collecting the fraction that boils at 99-101°C. This step removes water and remaining low-boiling organic solvents.[2]
4. Deodorization (Adsorption Treatment): a. In a clean, dry flask, add 300g of the distilled HMDSO and 3g of acid clay. b. Heat the mixture to 90-100°C and stir for 8 hours.[2] c. Cool the mixture to room temperature. d. Add 5g of powdered activated carbon and stir for an additional 3 hours.[2] e. Filter the HMDSO through a fine filter (e.g., glass filter) to remove the adsorbents. The result is a colorless, transparent, and deodorized HMDSO.
Protocol 2: Purification via Azeotropic Distillation with Acetonitrile
This protocol is designed specifically to remove toluene from HMDSO.[1]
1. Setup: a. Assemble a laboratory distillation column with a boiler, packed column, condenser, and receiver designed for azeotropic distillation. b. Charge the boiler with the HMDSO mixture contaminated with toluene.
2. Azeotropic Distillation: a. Add an excess of acetonitrile to the boiler. b. Heat the mixture. The HMDSO-acetonitrile azeotrope will begin to boil at approximately 71.4°C.[1] c. Collect the overhead distillate. In the receiver, the azeotrope will separate into two immiscible liquid phases: an upper, HMDSO-rich phase (~95% HMDSO) and a lower, acetonitrile-rich phase (~90% Acetonitrile).[1]
3. HMDSO Recovery: a. Separate the upper, HMDSO-rich phase. b. Subject this phase to a final fractional distillation to remove the residual acetonitrile, yielding pure HMDSO as the residue. c. The acetonitrile can be recovered from both phases and recycled for continuous operation.[1]
Visualized Workflows
References
- 1. US4370204A - Method for the purification of this compound - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0277825A2 - Method for purifying this compound - Google Patents [patents.google.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. This compound: Really you need to know!! - CHEMCON is a Leading Manufacturer of Pharmaceutical Intermediates and Oilfield Chemicals [chemconspecialitychemicals.weebly.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Effects of Trace Metals (Impurities) in Chemicals Used in Semiconductor Manufacture and Their Analysis | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. This compound, 99.9% 5-GAL DRUM | [gelest.com]
- 10. Controlling Semiconductor Impurities: From R&D to FAB and Back-End Assembly | PerkinElmer [perkinelmer.com]
Technical Support Center: Managing Moisture Sensitivity of Hexamethyldisiloxane (HMDSO) in Organic Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively manage the moisture sensitivity of Hexamethyldisiloxane (HMDSO) during organic synthesis reactions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMDSO) and why is it moisture-sensitive?
This compound (HMDSO) is an organosilicon compound with the formula O[Si(CH₃)₃]₂.[1] It is a volatile and colorless liquid commonly used as a reagent and solvent in organic synthesis, particularly as a source of the trimethylsilyl (B98337) (TMS) group for silylating alcohols and carboxylic acids.[1][2] HMDSO is considered moisture-sensitive because it can react with water in a hydrolysis reaction.[1][3] This reaction breaks the Si-O-Si bond to form two molecules of trimethylsilanol (B90980) (TMSOH).[4] This reactivity with water necessitates careful handling and storage to maintain its purity and effectiveness in chemical reactions.[3]
Q2: How does moisture affect my organic synthesis reaction when using HMDSO?
Moisture can have several detrimental effects on organic synthesis reactions involving HMDSO:
-
Reduced Reagent Efficacy: Water consumes HMDSO through hydrolysis, reducing the amount of active silylating agent available for your desired reaction. This can lead to incomplete reactions and lower yields.[5]
-
Altered Reaction Kinetics: The hydrolysis of HMDSO produces trimethylsilanol (TMSOH). While TMSOH can also act as a silylating agent, it is significantly less reactive than HMDSO. This change in the active silylating species can slow down the reaction rate considerably.[4]
-
Formation of Byproducts: The presence of trimethylsilanol can lead to the formation of different side products than expected from the reaction with pure HMDSO, complicating the purification of the desired product.
-
Variability in Results: Inconsistent moisture levels in your HMDSO or reaction setup will lead to poor reproducibility of your experimental results.
Q3: What are the signs of moisture contamination in my HMDSO or reaction?
Several signs may indicate moisture contamination:
-
Sluggish or Incomplete Reactions: If a typically fast and high-yielding silylation reaction is slow or does not go to completion, moisture contamination is a likely culprit.[5]
-
Inconsistent Results: If you observe significant variations in yield or purity between batches of the same reaction, the level of moisture in your reagents or on your glassware may be fluctuating.
-
Unexpected Peaks in Analytical Data: The presence of unexpected peaks in your GC-MS, LC-MS, or NMR spectra could correspond to byproducts formed from the reaction with trimethylsilanol or other moisture-related side reactions.
-
Visual Cues: While HMDSO is a clear liquid, significant moisture contamination in starting materials or solvents can sometimes be visually apparent, though this is not a reliable method for detecting low levels of water.
Q4: What is the acceptable level of moisture in HMDSO for sensitive reactions?
For most moisture-sensitive organic synthesis applications, the water content in HMDSO should be as low as possible, ideally below 50 parts per million (ppm). However, the acceptable level of moisture is highly dependent on the specific reaction and the sensitivity of the substrates and reagents involved. For particularly sensitive reactions, a moisture content of <10 ppm may be required. The most reliable way to determine the water content is by using Karl Fischer titration.[6]
Q5: How should I properly store and handle HMDSO to prevent moisture contamination?
Proper storage and handling are critical for maintaining the anhydrous nature of HMDSO:
-
Storage: HMDSO should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] The storage area should be cool, dry, and well-ventilated.
-
Handling: Always handle HMDSO under an inert atmosphere using standard Schlenk line or glovebox techniques. Use oven-dried glassware and dry syringes or cannulas for transfers.[7] Avoid opening containers of HMDSO in the open air.
Troubleshooting Guide
Problem: My silylation reaction is sluggish or has a low yield. What are the possible causes and solutions related to moisture?
| Potential Cause | Recommended Solution |
| Moisture in HMDSO | Verify the water content of your HMDSO using Karl Fischer titration. If the moisture level is too high, dry the HMDSO over activated molecular sieves or by distillation.[3] |
| Moisture in Reaction Solvent | Ensure your reaction solvent is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina (B75360) column).[8] |
| Moisture on Glassware | Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use. Alternatively, flame-dry the glassware under vacuum.[7] |
| Atmospheric Moisture | Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glovebox to prevent atmospheric moisture from entering the reaction vessel.[7] |
Problem: I am seeing unexpected byproducts in my reaction. Could this be due to moisture in the HMDSO?
Yes, unexpected byproducts can be a direct result of moisture contamination. The primary hydrolysis product of HMDSO is trimethylsilanol (TMSOH).[4] TMSOH is a less reactive silylating agent and can participate in the reaction differently than HMDSO, potentially leading to different selectivity or the formation of alternative silylated products. Additionally, the presence of water can facilitate other side reactions with sensitive functional groups in your starting materials or products. To mitigate this, it is crucial to ensure all components of your reaction are rigorously dried.
Problem: My Karl Fischer titration of HMDSO is giving inconsistent results. What could be the issue?
Inconsistent Karl Fischer titration results for HMDSO can arise from several factors:
-
Atmospheric Moisture: The titration cell must be properly sealed to prevent the ingress of atmospheric moisture, which will be titrated along with the water in your sample, leading to artificially high and variable readings.
-
Sample Handling: HMDSO is volatile and should be injected directly into the titration cell using a gas-tight syringe to prevent both evaporation and contamination from ambient moisture. The exact sample weight should be determined by weighing the syringe before and after injection.[9]
-
Reagent Degradation: Karl Fischer reagents themselves can absorb moisture over time. Ensure you are using fresh reagents and that the titrator's solvent is regularly replaced.
-
Side Reactions: Although less common with HMDSO itself, if your sample contains other functional groups, they may react with the Karl Fischer reagents. For example, strongly basic compounds can interfere with the titration.[9]
Data Presentation
The following tables provide illustrative data on how moisture content in this compound can impact a typical silylation reaction. Note: These values are for demonstration purposes and the actual effect will vary depending on the specific reaction conditions and substrates.
Table 1: Illustrative Effect of HMDSO Moisture Content on Silylation Reaction Yield
| Moisture Content in HMDSO (ppm) | Expected Yield of Silylated Product (%) |
| < 10 | 95 - 99% |
| 50 | 85 - 90% |
| 100 | 70 - 80% |
| 200 | 50 - 60% |
| 500 | < 40% |
Table 2: Illustrative Impact of HMDSO Moisture Content on Final Product Purity
| Moisture Content in HMDSO (ppm) | Purity of Isolated Product (%) | Major Impurities |
| < 10 | > 99% | Trace starting material |
| 50 | 95 - 98% | Starting material, Trimethylsilanol |
| 100 | 90 - 95% | Starting material, Trimethylsilanol, Byproducts |
| 200 | 80 - 90% | Significant starting material, Trimethylsilanol, Byproducts |
| 500 | < 80% | High levels of starting material and impurities |
Experimental Protocols
Protocol 1: Determination of Water Content in HMDSO using Karl Fischer Coulometric Titration
This protocol is for determining the water content in HMDSO in the parts-per-million (ppm) range using a coulometric Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (anolyte and catholyte)
-
Dry, gas-tight syringe (1 mL) with a needle
-
This compound (HMDSO) sample
-
Methanol (B129727) (anhydrous, for cleaning)
-
Septa for the titration cell
Procedure:
-
Titrator Preparation:
-
Assemble the Karl Fischer titration cell according to the manufacturer's instructions.
-
Fill the anode and cathode compartments with the appropriate reagents.
-
Turn on the titrator and allow the cell to precondition by titrating any residual moisture in the solvent to a stable endpoint. The drift should be low and stable, as per the instrument's specifications (e.g., < 10 µ g/min ).[9]
-
-
Sample Preparation and Injection:
-
Rinse the gas-tight syringe and needle with anhydrous methanol and then dry thoroughly in an oven. Allow to cool in a desiccator.
-
Purge the syringe with an inert gas (nitrogen or argon).
-
Draw approximately 0.5 mL of the HMDSO sample into the syringe. Expel any air bubbles.
-
Weigh the filled syringe accurately and record the weight.
-
Carefully insert the needle through the septum of the titration cell and inject the HMDSO sample into the anolyte.
-
Withdraw the needle and immediately reweigh the syringe. The difference in weight is the exact mass of the sample introduced.
-
-
Titration and Calculation:
-
Start the titration. The instrument will electrochemically generate iodine to react with the water in the sample.
-
The titration is complete when all the water has been consumed and a stable endpoint is reached.
-
The instrument will display the amount of water detected in micrograms (µg).
-
Calculate the water content in ppm using the following formula: Water Content (ppm) = (µg of water detected / mass of sample in g) / 1000
-
Protocol 2: Drying of this compound (HMDSO) using Molecular Sieves
This protocol describes how to dry HMDSO to a low moisture content using activated molecular sieves.
Materials:
-
This compound (HMDSO)
-
3Å molecular sieves
-
Oven
-
Schlenk flask or other suitable oven-dried flask with a septum-sealed sidearm
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a flask.
-
Heat the sieves in an oven at >200°C under vacuum for at least 8-12 hours to remove any adsorbed water.[10]
-
Allow the sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
-
Drying HMDSO:
-
Place a magnetic stir bar in an oven-dried Schlenk flask.
-
Quickly transfer the activated molecular sieves to the Schlenk flask (approximately 10-20% of the volume of HMDSO to be dried).
-
Under a positive pressure of inert gas, transfer the HMDSO to the flask containing the molecular sieves.
-
Seal the flask and stir the mixture at room temperature for at least 24 hours.
-
-
Storage and Use:
-
The dried HMDSO can be stored over the molecular sieves under an inert atmosphere.
-
To use, carefully transfer the required amount of the dried HMDSO via a dry syringe or cannula, ensuring that no molecular sieve particles are drawn up.
-
Protocol 3: General Procedure for a Moisture-Sensitive Silylation of an Alcohol using HMDSO
This protocol provides a general workflow for the silylation of a primary alcohol using HMDSO under anhydrous conditions.
Materials:
-
Oven-dried, three-necked round-bottom flask with a reflux condenser, magnetic stir bar, and septa
-
Schlenk line with an inert gas supply (nitrogen or argon)
-
Dry syringes and needles
-
Primary alcohol (substrate)
-
Anhydrous this compound (HMDSO)
-
Anhydrous reaction solvent (e.g., toluene, THF)
-
Acid catalyst (e.g., a catalytic amount of trimethylsilyl chloride or a strong acid)
Procedure:
-
Reaction Setup:
-
Assemble the oven-dried glassware and connect it to the Schlenk line.
-
Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Addition of Reagents:
-
Dissolve the alcohol in the anhydrous solvent and add it to the reaction flask via a dry syringe.
-
Add the anhydrous HMDSO (typically 1.1 to 1.5 equivalents per hydroxyl group) to the reaction mixture via a dry syringe.
-
Add a catalytic amount of the acid catalyst.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography as needed.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield silylation reactions.
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for anhydrous silylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 107-46-0 [amp.chemicalbook.com]
- 4. Spectrokinetic insights into the effect of H2O on silylation of silica filler - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. US4370204A - Method for the purification of this compound - Google Patents [patents.google.com]
Technical Support Center: Hexamethyldisiloxane (HMDSO) Plasma Dissociation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plasma-induced dissociation of Hexamethyldisiloxane (HMDSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary dissociation pathways of HMDSO in a plasma environment?
A1: The dissociation of HMDSO in plasma is a complex process that can proceed through several pathways depending on the energy source. Key mechanisms include interactions with electrons, metastable species (like Argon), and VUV photons.[1][2][3] The primary bond cleavages observed are Si-C and Si-O bond breaking.[1][2][3] In the presence of Argon metastable species (Ar(3P2)), the main products are SiMe2 and SiMe radicals.[1][2] Less common pathways can also lead to the formation of Me, Si2Me5O, or SiMe3 radicals through Si-C and Si-O bond scission, and Si2Me4OH through Si-C and C-H bond breaking.[1][2][3]
Q2: What are the major byproducts identified during HMDSO plasma dissociation?
A2: The byproducts of HMDSO plasma dissociation are diverse and depend on the plasma conditions. In argon-HMDSO plasma, key radical byproducts include SiMe2,1.[1][2] Other identified radical species are methyl (Me), pentamethyldisiloxanyl (Si2Me5O), and trimethylsilyl (B98337) (SiMe3).[1][2] In the case of VUV photon interaction, the dissociation is more selective, primarily yielding pentamethyldisiloxane (B44630) (Si2OMe5) and methyl radicals.[1][2]
Q3: How does the addition of oxygen to the plasma affect the dissociation and the final coating?
A3: The addition of oxygen to the HMDSO plasma has a significant impact on the dissociation process and the resulting film composition. Oxygen reacts with hydrocarbon radicals, which can decrease the polymerization yield of these species. The presence of oxygen promotes the formation of a more inorganic, hydrophilic SiOx-like film by reducing the carbon content.[4] By adjusting the ratio of HMDSO to oxygen, the film's properties, such as hardness and hydrophobicity, can be customized.[5]
Q4: What is "post-plasma reaction" and how does it affect my HMDSO-based coatings?
A4: Post-plasma reactions are chemical reactions that occur on the surface of the deposited film after the plasma process has ended.[6] These reactions are often initiated by free radicals trapped within the film reacting with the ambient atmosphere (e.g., oxygen and water vapor).[4] This can lead to the delayed formation of silanol (B1196071) (Si-OH), carbonyl (C=O), and additional siloxane (Si-O-Si) groups, which can alter the surface properties, such as increasing hydrophilicity over time.[4][6]
Troubleshooting Guides
Issue 1: My deposited film has poor adhesion to the substrate.
-
Possible Cause: Insufficient surface preparation or the presence of a weak boundary layer.
-
Troubleshooting Steps:
-
Substrate Cleaning: Ensure the substrate is thoroughly cleaned before deposition. An in-situ plasma cleaning step using a gas like Argon is highly recommended to remove contaminants and activate the surface.[7]
-
Plasma Power: Insufficient plasma power may lead to incomplete fragmentation of HMDSO and a less cross-linked, poorly adherent film. Try incrementally increasing the RF power.
-
VUV Irradiation: The VUV radiation within the plasma can help to eliminate weak boundary layers.[7] Optimizing plasma parameters to enhance VUV exposure at the substrate can improve adhesion.
-
Issue 2: The hydrophobicity of my coating decreases over time.
-
Possible Cause: Post-plasma oxidation and reaction with atmospheric moisture.
-
Troubleshooting Steps:
-
Minimize Radical Entrapment: Higher energy input during deposition can lead to a more densely cross-linked film with fewer trapped radicals. Consider increasing the plasma power or adjusting the pressure to achieve this.
-
Inert Gas Quenching: After the deposition process, consider flowing an inert gas (like Argon) into the chamber as it cools down to passivate the surface and reduce immediate contact with air.
-
Capping Layer: Depositing a thin, more stable capping layer on top of the HMDSO film in-situ can prevent atmospheric interactions.
-
Issue 3: Inconsistent deposition rate and film thickness.
-
Possible Cause: Fluctuations in precursor flow rate, plasma power, or system pressure.
-
Troubleshooting Steps:
-
Precursor Delivery: HMDSO is a liquid precursor. Ensure the vaporizer and mass flow controller are functioning correctly and providing a stable flow of HMDSO vapor.[4] The temperature of the HMDSO container and delivery lines should be stable.[4]
-
Plasma Stability: Monitor the plasma for any signs of instability, such as flickering or arcing, which can indicate issues with pressure control, power delivery, or contamination. Adding a carrier gas like Argon can help stabilize the plasma.[4] At high power, adding O2 can also stabilize the process.[8]
-
System Leaks: Check the vacuum chamber for any leaks that could affect the process pressure and gas composition.
-
Issue 4: The deposited film is powdery or forms particles.
-
Possible Cause: Gas-phase nucleation of particles due to high precursor concentration or inappropriate plasma parameters.
-
Troubleshooting Steps:
-
Precursor Flow Rate: A high HMDSO flow rate can lead to the formation of particles in the gas phase before they can deposit as a uniform film. Try reducing the HMDSO flow rate.[9]
-
Pressure: High process pressure can increase the collision frequency in the gas phase, promoting particle formation. Consider reducing the working pressure.
-
Plasma Power: Adjusting the plasma power can influence the balance between deposition and gas-phase polymerization. Experiment with different power levels to find an optimal window for film growth.
-
Quantitative Data Summary
Table 1: HMDSO Dissociation Cross-Sections
| Interaction Partner | Energy Range | Dissociation Cross-Section (σ) | Primary Products |
| Ar(3P2) | 11.55 eV | 45 x 10⁻²⁰ m² to 180 x 10⁻²⁰ m² | SiMe(2,1) radicals |
| VUV Photon | 7.3 to 10.79 eV | 0.7 x 10⁻²² m² to 18.3 x 10⁻²² m² | Si(2)OMe(5) and Me |
Data sourced from references[1][2].
Table 2: Example Deposition Parameters and Resulting Film Properties
| Precursor/Gas Mix | Power (W) | Pressure (Pa) | HMDSO Flow (sccm) | O₂ Flow (sccm) | Resulting Film Type | Reference |
| HMDSO/Ar | 50 | 7 | 4 | 0 | Hydrophobic, PDMS-like | [4] |
| HMDSO/O₂/Ar | 100 | 7 | 4 | 40 | Hydrophilic, SiOx | [4] |
| HMDSO/Ar | 30 | 20.0 (0.15 Torr) | 4.0 (0.03 Torr) | 0 | Hydrophobic | [7] |
Experimental Protocols
Protocol 1: Plasma Enhanced Chemical Vapor Deposition (PECVD) of HMDSO Films
This protocol describes a general procedure for depositing films from HMDSO using a capacitively coupled RF plasma reactor.
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass slides) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrates with a nitrogen gun and place them into the plasma reactor.
-
-
System Pump-Down:
-
Evacuate the plasma chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁵ Pa to minimize contaminants.
-
-
Plasma Pre-treatment (Optional but Recommended):
-
Introduce a carrier gas, such as Argon, into the chamber at a controlled flow rate (e.g., 20 sccm).
-
Adjust the pressure to the desired pre-treatment pressure (e.g., 5-10 Pa).
-
Ignite the plasma at a specific RF power (e.g., 50 W) for a set duration (e.g., 5-10 minutes) to further clean and activate the substrate surface.
-
-
Deposition Process:
-
Stabilize the HMDSO precursor flow. HMDSO is a liquid and should be vaporized at a controlled temperature (e.g., 43°C) and introduced into the chamber via a mass flow controller at a set flow rate (e.g., 4 sccm).[4]
-
Introduce any co-reactant (e.g., O₂) or carrier gas (e.g., Ar) at their respective flow rates.[4]
-
Set the process pressure to the desired value (e.g., 7 Pa).[4]
-
Apply RF power (e.g., 50-100 W) to ignite the plasma and initiate deposition.[4]
-
Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and the precursor/gas flows.
-
Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
-
Remove the coated substrates for analysis.
-
Protocol 2: Analysis of Gaseous Byproducts using Mass Spectrometry
This protocol outlines a method for identifying the gaseous byproducts of HMDSO plasma dissociation.
-
System Setup:
-
Couple the plasma reactor to a mass spectrometer (e.g., a quadrupole mass spectrometer) through a differential pumping system to handle the pressure difference.
-
Ensure the sampling orifice is positioned to collect representative gas-phase species from the plasma.
-
-
Background Scan:
-
With the chamber at base pressure, perform a background mass scan to identify residual gases.
-
-
Gas Introduction and Plasma Ignition:
-
Introduce the HMDSO vapor and any other process gases into the chamber and allow the pressure to stabilize.
-
Perform a mass scan of the precursor gas mixture before plasma ignition.
-
Ignite the plasma at the desired operating conditions (power, pressure, flow rates).
-
-
Data Acquisition:
-
Acquire mass spectra of the plasma effluent.
-
Monitor the intensity of the HMDSO parent peak and the emergence of new peaks corresponding to dissociation fragments and reaction byproducts.
-
By comparing the spectra with and without plasma, and by referencing mass spectral libraries, identify the dissociation byproducts.[1][3]
-
Visualizations
Caption: Workflow of HMDSO dissociation in a plasma environment.
Caption: Troubleshooting flowchart for common HMDSO plasma deposition issues.
References
- 1. Comparison of this compound dissociation processes in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thierry-corp.com [thierry-corp.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.org.ar [scielo.org.ar]
- 8. svc.org [svc.org]
- 9. researchgate.net [researchgate.net]
Navigating the Risks: A Technical Guide to Hexamethyldisiloxane Flammability in the Research Lab
Technical Support Center
For researchers, scientists, and drug development professionals, the handling of volatile and flammable compounds is a daily reality. Hexamethyldisiloxane (HMDSO), a versatile organosilicon reagent, is widely used in various applications, from a source for plasma-enhanced chemical vapor deposition to a reagent in organic synthesis.[1][2][3] However, its high flammability presents significant safety challenges in a laboratory setting. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to ensure the safe handling of this compound and mitigate the risks associated with its flammability.
Frequently Asked Questions (FAQs)
Q1: What are the primary flammability hazards of this compound?
A1: this compound is a highly flammable liquid and vapor.[3][4][5][6] Its primary hazards stem from a low flash point, a wide range of flammable limits in the air, and the potential to generate static electricity during transfer, which can serve as an ignition source.[4][6] Vapors are heavier than air and can travel to an ignition source, causing a flashback.
Q2: What are the critical flammability properties of HMDSO I should be aware of?
A2: Understanding the quantitative flammability data of HMDSO is crucial for a proper risk assessment. Key parameters are summarized in the table below.
Q3: What personal protective equipment (PPE) is mandatory when handling HMDSO?
A3: Appropriate PPE is the first line of defense against exposure and potential burns. The following should be worn:
-
Eye Protection: Chemical splash goggles are essential. Contact lenses should not be worn.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4] Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat or apron over 100% cotton clothing is crucial.[7] Synthetic materials should be avoided as they can melt and adhere to the skin if they ignite.[7]
-
Respiratory Protection: When working in areas with inadequate ventilation or when vapors/aerosols may be generated, a NIOSH-certified organic vapor respirator is required.[4]
Q4: What are the best practices for storing this compound safely?
A4: HMDSO should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[8][9][10] It should be kept in a tightly closed container, preferably in a designated flammables storage cabinet.[9][10] Storage under an inert gas has also been recommended.[9]
Q5: How should I properly ground and bond containers when transferring HMDSO?
A5: this compound can generate static electricity when poured or transferred, which can ignite the flammable vapors.[4][6] To prevent this, it is imperative to ground and bond all containers and receiving equipment during transfer.[8][10] Use only non-sparking tools for all operations.[4][8][10]
Q6: What type of fire extinguisher should be readily available when working with HMDSO?
A6: In case of a fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[4][11] Water spray can be used to cool fire-exposed containers, but a direct water jet should not be used on a burning pool of HMDSO as it may cause frothing and spread the fire.[4][5][12]
Q7: What is the correct procedure for cleaning up a small HMDSO spill?
A7: For minor spills, immediately remove all ignition sources from the area.[9][13] Absorb the spill with an inert material such as sand, earth, or vermiculite.[5][9] Do not use combustible materials like paper towels.[7] Collect the absorbed material using non-sparking tools and place it in a sealed container for proper waste disposal.[9] Ensure the area is well-ventilated.
Q8: What are the proper disposal procedures for HMDSO waste?
A8: HMDSO waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[9] Collect HMDSO waste in a clearly labeled, sealed container.[7] It may be incinerated in a licensed waste disposal facility.[4][10] Never dispose of HMDSO down the drain.[5]
Data Presentation
| Property | Value | Source(s) |
| Flash Point | -1°C to -6°C (30.2°F to 21.2°F) | [4][8][14][15] |
| Autoignition Temperature | 340°C (644°F) | [4][8] |
| Flammable Limits in Air (by volume) | Lower: 0.5% - 1.25% Upper: 18.3% - 21.8% | [4][5][6][12][15] |
| Vapor Density | >1 (Heavier than air) | [1] |
| Boiling Point | 99°C - 101°C (210.2°F - 213.8°F) | [1][4][15][16] |
Experimental Protocols
Detailed Methodology for a Silylation Reaction Using this compound
This protocol outlines a standard laboratory procedure for the silylation of an alcohol using HMDSO, with a strong emphasis on safety measures to mitigate its flammability.
Materials:
-
This compound (HMDSO)
-
Alcohol substrate
-
Acid catalyst (e.g., a catalytic amount of trimethylsilyl (B98337) chloride)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas source with a bubbler
-
Syringes and needles
-
Septa
Procedure:
-
Inert Atmosphere Setup:
-
Assemble the glassware (round-bottom flask and condenser) and flame-dry it under a vacuum or in an oven to remove any moisture.
-
Allow the glassware to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Reagent Preparation:
-
Place the alcohol substrate and a magnetic stir bar into the round-bottom flask.
-
Add the anhydrous solvent via a syringe.
-
-
Handling and Addition of HMDSO:
-
CRITICAL SAFETY STEP: Ensure the work area is free of ignition sources (open flames, hot plates, and spark-producing equipment).[7]
-
Ground the HMDSO container before opening.
-
Using a clean, dry syringe, carefully draw the required amount of HMDSO.
-
Slowly add the HMDSO to the reaction mixture via the septum.
-
-
Initiation of Reaction:
-
Add the acid catalyst to the reaction mixture using a syringe.
-
If heating is required, use a heating mantle controlled by a thermostat. Never use an open flame. [7]
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction carefully by slowly adding a proton source (e.g., saturated aqueous sodium bicarbonate solution) while stirring. Be aware of potential gas evolution.
-
-
Extraction and Purification:
-
Perform a standard aqueous workup and extraction with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent using a rotary evaporator in a well-ventilated fume hood.
-
-
Waste Disposal:
-
Collect all HMDSO-contaminated waste, including solvents and disposable materials, in a designated hazardous waste container.[7]
-
Mandatory Visualization
Caption: Workflow for a safe response to a this compound spill.
Caption: Decision-making for selecting appropriate PPE for HMDSO handling.
References
- 1. This compound | 107-46-0 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. chemos.de [chemos.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gelest.com [gelest.com]
- 11. medline.com [medline.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. This compound, 99.9% 5-GAL DRUM | [gelest.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. This compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for converting alcohols to silyl ethers with HMDSO
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the conversion of alcohols to silyl (B83357) ethers using hexamethyldisiloxane (HMDSO).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using HMDSO for silylating alcohols compared to other silylating agents?
A1: this compound (HMDSO) is a stable, commercially available, and cost-effective reagent for the trimethylsilylation of compounds with active hydrogen atoms.[1][2][3] The silylation reaction with HMDSO is nearly neutral and produces ammonia (B1221849) as the only byproduct, which simplifies purification.[1][2] This avoids the formation of amine salts that can complicate product isolation when using silyl chlorides with a base.[1][2]
Q2: What is the primary drawback of using HMDSO, and how can it be overcome?
A2: The main disadvantage of HMDSO is its low silylating power, which can lead to slow or incomplete reactions, often requiring forceful conditions and long reaction times.[1][2][3][4] To enhance its reactivity, a variety of catalysts are often employed.[1][2][3][4]
Q3: Can HMDSO be used for the silylation of sterically hindered or acid-sensitive alcohols?
A3: While uncatalyzed reactions with hindered alcohols may not proceed, certain catalytic systems have been developed that are effective for the silylation of a wide range of alcohols, including primary, secondary, tertiary, and even acid-sensitive tertiary alcohols, with high yields at room temperature.[2][4] For example, using iodine as a catalyst has proven to be a highly efficient method for the silylation of hindered and acid-sensitive alcohols with HMDSO.[4]
Q4: Are there catalyst-free methods for the silylation of alcohols using HMDSO?
A4: Yes, catalyst-free silylation of alcohols and phenols with HMDSO has been successfully achieved by using nitromethane (B149229) (CH₃NO₂) as a solvent at room temperature.[5][6][7] This method has been shown to provide excellent yields in very short reaction times without the need for elevated temperatures or high pressure.[5][6][7]
Troubleshooting Guide
Problem 1: The reaction is sluggish or incomplete.
| Potential Cause | Troubleshooting Suggestion |
| Low Silylating Power of HMDSO | The inherent low reactivity of HMDSO can result in slow conversions.[1][2][3][4] Introducing a catalyst can significantly accelerate the reaction. A wide variety of catalysts have been reported, including iodine, zinc chloride (ZnCl₂), and various solid acids like H-β zeolite and montmorillonite (B579905) K-10.[1][2] |
| Steric Hindrance of the Alcohol | Tertiary or bulky secondary alcohols react slower than primary alcohols. For these substrates, using a more potent catalytic system, such as iodine, may be necessary to achieve a reasonable reaction rate and yield.[2][4] |
| Inadequate Reaction Temperature | While many reactions proceed at room temperature, gentle heating can increase the reaction rate. For instance, solvent-free reactions catalyzed by H-β zeolite showed enhanced yields and shorter reaction times when heated to 70-80°C.[1] |
| Suboptimal Solvent | The choice of solvent can influence the reaction rate. Some protocols report efficient silylation in solvents like toluene (B28343) or acetonitrile, while others achieve excellent results under solvent-free conditions or in specific solvents like nitromethane.[1][3][5][6] Consider screening different solvents or trying a neat reaction mixture. |
Problem 2: The reaction is not selective for the desired hydroxyl group.
| Potential Cause | Troubleshooting Suggestion |
| Presence of Other Reactive Functional Groups | HMDSO can also react with other functional groups containing labile hydrogens, such as amines and thiols. |
| Choice of Catalyst and Conditions | The selectivity of the silylation can be influenced by the catalyst and reaction conditions. Some methods, like the H-β zeolite catalyzed solvent-free procedure, have been shown to provide selective protection of hydroxyl groups in the presence of amines and thiols.[1] |
Problem 3: Difficulty in purifying the silyl ether product.
| Potential Cause | Troubleshooting Suggestion |
| Formation of Amine Salt Byproducts (with other reagents) | A key advantage of HMDSO is the avoidance of amine salt byproducts that are common with silyl halides and a base.[1][2] If you are experiencing this issue, it may be due to the use of other silylating agents. |
| Removal of Catalyst | If a heterogeneous catalyst like H-β zeolite or silica (B1680970) chloride is used, it can be easily removed by filtration at the end of the reaction.[1][3] For homogeneous catalysts, standard workup and purification techniques like column chromatography may be necessary. |
| Excess HMDSO | The excess HMDSO and the ammonia byproduct are volatile and can typically be removed under reduced pressure.[1] |
Experimental Protocols
General Procedure for Silylation using Iodine as a Catalyst
This protocol is adapted from a method for the mild and highly efficient silylation of alcohols.[2][4]
-
To a solution of the alcohol (1 mmol) in dichloromethane (B109758) (CH₂Cl₂, 2 mL), add HMDSO (0.5 mmol).
-
Add a catalytic amount of iodine (I₂) (0.01-0.1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For primary and secondary alcohols, the reaction is often complete in less than 3 minutes.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude silyl ether.
-
Purify the product by column chromatography if necessary.
General Procedure for Solvent-Free Silylation using H-β Zeolite as a Catalyst
This protocol is based on an environmentally friendly method for silylation.[1]
-
In a round-bottom flask, mix the alcohol (1 mmol), HMDSO (0.6 mmol), and H-β zeolite (10% w/w of the alcohol).
-
Stir the neat mixture at 70-80°C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 to 1.5 hours.[1]
-
After completion, add a suitable solvent (e.g., toluene), and filter off the catalyst.
-
Remove the solvent and excess HMDSO under reduced pressure.
-
The residue can be further purified by passing it through a short column of neutral alumina (B75360) to yield the pure trimethylsilyl (B98337) ether.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Silylation of Benzyl Alcohol with HMDSO
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H-β zeolite | Toluene | Room Temp. | 5 | >95 | [1] |
| H-β zeolite | None | 70-80 | 1.5 | >95 | [1] |
| Iodine (I₂) | CH₂Cl₂ | Room Temp. | <0.05 | 98 | [2] |
| None | Toluene | Room Temp. | >10 | Low | [1] |
| None | CH₃NO₂ | Room Temp. | <0.17 | 98 | [7] |
Table 2: Silylation of Various Alcohols with HMDSO Catalyzed by Iodine
| Alcohol | Time (min) | Yield (%) | Reference |
| 1-Octanol (Primary) | < 3 | 98 | [2] |
| Cyclohexanol (Secondary) | < 3 | 99 | [2] |
| Benzhydrol (Secondary) | < 3 | 98 | [2] |
| Adamantanol (Tertiary) | 120 | 90 | [2] |
Visualizations
Caption: A troubleshooting workflow for silylation reactions.
Caption: A simplified logical diagram of the silylation reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 5. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Challenges in scaling up Hexamethyldisiloxane-based polymerization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up Hexamethyldisiloxane (HMDSO)-based polymerization reactions, particularly in plasma-enhanced chemical vapor deposition (PECVD).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up HMDSO-based polymerization from lab to industrial scale?
A1: Scaling up HMDSO polymerization, especially in PECVD systems, presents several key challenges:
-
Maintaining Uniformity: Achieving consistent film thickness and chemical composition over larger substrate areas is a primary hurdle. Plasma density and monomer flow can become non-uniform in larger reactors.[1][2]
-
Deposition Rate Control: While higher deposition rates are often desired for industrial throughput, simply increasing precursor flow can lead to process instabilities.[3][4] The deposition rate is also heavily influenced by reactor loading.[2][5]
-
Process Stability and Arcing: At higher power levels and HMDSO flow rates required for large-scale production, the plasma process can become unstable and lead to arcing, which can damage the substrate and the equipment.[3]
-
Heat Management: Although generally a low-temperature process, heat generated during plasma polymerization can become significant in large reactors, potentially affecting film properties and substrate integrity.
-
Powder Formation: In the gas phase, undesirable particle formation (dust) can occur, leading to contamination of the film.[6]
Q2: How does the addition of oxygen to the HMDSO plasma affect the properties of the resulting film at a larger scale?
A2: The addition of oxygen is a common practice to tailor the properties of the deposited films. Generally, increasing the oxygen-to-HMDSO ratio leads to:
-
More Inorganic Films: The resulting films transition from a polymer-like, hydrophobic polydimethylsiloxane (B3030410) (PDMS) structure to a more inorganic, hydrophilic silicon oxide (SiOx)-like structure.[1][7][8]
-
Changes in Deposition Rate: The deposition rate can be influenced by the addition of O2. While it can sometimes increase the deposition rate, in other cases, it may decrease due to the energy consumed by O2 activation.[3][9]
-
Improved Stability: Adding oxygen can help stabilize the plasma process, especially at high power levels, reducing the likelihood of arcing.[3]
-
Altered Mechanical and Optical Properties: The hardness and refractive index of the films can be customized by adjusting the HMDSO to oxygen ratio.[8]
Q3: What is a typical range for deposition rates in industrial-scale HMDSO PECVD?
A3: Deposition rates in industrial-scale HMDSO PECVD can vary significantly based on the reactor design, plasma parameters, and gas composition. Reported values range from approximately 1 nm/min to over 200 nm·m/min.[2][3] In a large-scale reactor, the deposition rate is highly dependent on the position within the reactor and whether the reactor is empty or loaded with substrates.[2][5] For instance, in a 5 m³ reactor, the deposition rate was found to be an order of magnitude lower when fully loaded with samples compared to an empty reactor.[2][5]
Troubleshooting Guides
Issue 1: Non-Uniform Film Thickness Across a Large Substrate
Symptoms:
-
Visible differences in the appearance of the coating.
-
Inconsistent performance of the coated product.
-
Measurements show significant variation in film thickness across the substrate.
Possible Causes and Solutions:
| Cause | Solution |
| Non-uniform gas flow | Redesign the gas inlet system to ensure a more even distribution of HMDSO and other process gases across the entire deposition area. A vertical gas flow covering the whole electrode can improve homogeneity.[1] |
| Inhomogeneous plasma density | Optimize the electrode configuration and power delivery to achieve a more uniform plasma. For large areas, magnetron-assisted PECVD can improve uniformity.[3] Ensure the reactor geometry is symmetric where possible.[1] |
| Inconsistent substrate temperature | Implement a substrate heating and cooling system to maintain a uniform temperature across the entire substrate holder. |
| Reactor loading effects | Characterize the deposition profile with varying substrate loads to understand and compensate for the "shadowing" effect and local depletion of reactive species.[2][5] |
Issue 2: Sudden Decrease in Deposition Rate During a Scaled-Up Process
Symptoms:
-
Longer process times are required to achieve the target film thickness.
-
In-situ monitoring shows a lower-than-expected deposition rate.
Possible Causes and Solutions:
| Cause | Solution |
| Monomer depletion | Increase the HMDSO flow rate. However, be cautious as this can lead to arcing.[3] It's a balance between providing enough precursor and maintaining a stable plasma. |
| Changes in plasma chemistry | Verify the composition of the process gases. The ratio of HMDSO to carrier gas (like Argon) and reactive gas (like Oxygen) is critical.[1][7] |
| Reactor loading | A fully loaded reactor will have a significantly lower deposition rate compared to an empty or partially loaded one due to the increased surface area for radical loss.[2][5] Adjust process time accordingly. |
| Power density too high | Excessive power can lead to high fragmentation of the HMDSO precursor, forming species that do not efficiently contribute to film growth.[10] Optimize the power input per monomer flow. |
Issue 3: Arcing and Process Instability at High Power or Flow Rates
Symptoms:
-
Visible sparks or arcs in the plasma.
-
Unstable power supply readings.
-
Damage to the substrate or coating.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive HMDSO flow | Reduce the HMDSO flow rate to a level that allows for a stable process.[3] |
| High power density | Lower the plasma power. If a high deposition rate is needed, consider using a pulsed plasma to reduce the average power while maintaining high peak power for monomer dissociation. |
| Addition of a stabilizing gas | Introducing oxygen into the plasma can help stabilize the process at higher power levels.[3] |
| Contamination on electrodes or chamber walls | Implement a regular chamber cleaning protocol to remove deposited films that can flake off and cause arcing. |
Quantitative Data
Table 1: Comparison of Deposition Parameters and Resulting Film Properties in Lab-Scale vs. Large-Scale Magnetron-Assisted PECVD
| Parameter | Lab-Scale Example[7] | Large-Scale Example (170 cm target)[3] |
| Plasma Power | 50 - 100 W | 5 - 60 kW |
| HMDSO Flow Rate | 4 sccm | up to 212 sccm |
| Process Pressure | 7 Pa | 2 Pa |
| Deposition Rate | Not specified | up to 200 nm·m/min |
| Film Thickness Uniformity | Not specified | ± 3% over 125 cm |
| Water Contact Angle (HMDSO only) | ~102° | 106° - 110° |
| Water Contact Angle (with O2) | ~50-72° | 98° - 100° |
Table 2: Effect of Oxygen Addition on Film Properties in a Large-Scale Magnetron PECVD System at 60 kW [3]
| HMDSO Flow (sccm) | O2 Flow (sccm) | Deposition Rate (nm·m/min) | Water Contact Angle (°) | Refractive Index |
| 127 | 0 | 125 | ~99 | 1.86 |
| 127 | 150 | ~140 | ~99 | ~1.65 |
| 127 | 300 | 145 | 95 | 1.58 |
Experimental Protocols
Protocol 1: General Procedure for Large-Area HMDSO PECVD
-
Substrate Preparation: Clean the substrates to be coated to remove any organic or particulate contamination. A common method is a 2-minute Argon/Oxygen plasma cleaning step (e.g., 20/5 sccm Ar/O2, 20 W, 7 Pa).[9]
-
Chamber Evacuation: Place the substrates in the PECVD reactor and evacuate the chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁴ Pa.
-
Process Gas Introduction: Introduce the process gases. For a hydrophobic coating, this may be a mixture of HMDSO and a carrier gas like Argon. For a hydrophilic coating, oxygen is added.[7] The HMDSO is typically vaporized from a liquid source and its flow rate is controlled by a mass flow controller.
-
Plasma Ignition and Deposition: Ignite the plasma by applying power (RF or DC) to the electrodes. The power level, pressure, and gas flow rates will determine the deposition rate and film properties. Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
Venting and Sample Removal: After the deposition is complete, turn off the plasma and gas flows. Vent the chamber to atmospheric pressure with a clean, dry gas (e.g., nitrogen) and remove the coated substrates.
Visualizations
Caption: Experimental workflow for HMDSO PECVD.
Caption: Troubleshooting logic for HMDSO scale-up.
References
- 1. svc.org [svc.org]
- 2. mdpi.com [mdpi.com]
- 3. svc.org [svc.org]
- 4. vergason.com [vergason.com]
- 5. researchgate.net [researchgate.net]
- 6. PECVD of this compound Coatings Using Extremely Asymmetric Capacitive RF Discharge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thierry-corp.com [thierry-corp.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle for Surface Hydrophobicity: Hexamethyldisiloxane vs. Hexamethyldisilazane
A Comparative Guide for Researchers in Material Science and Drug Development
In the pursuit of modifying surface properties, particularly for achieving hydrophobicity, researchers are often faced with a choice between various silylating agents. Among the most common are Hexamethyldisiloxane (HMDSO) and Hexamethyldisilazane (HMDS). This guide provides an objective comparison of their performance in surface silylation, supported by available experimental data, to aid scientists and professionals in selecting the optimal reagent for their specific applications. While both can render surfaces hydrophobic, their reactivity, application methods, and resulting surface characteristics show notable differences.
At a Glance: HMDSO vs. HMDS
| Feature | This compound (HMDSO) | Hexamethyldisilazane (HMDS) |
| Primary Application Method | Plasma-Enhanced Chemical Vapor Deposition (PECVD) | Vapor Phase or Liquid Phase Deposition |
| Typical Water Contact Angle | ~103° (non-plasma); >100° (plasma)[1] | Up to 170° on textured surfaces[2] |
| Reactivity | Lower, often requires energy input (plasma) for surface reaction | Higher, readily reacts with surface hydroxyl groups |
| Byproducts | Varies with plasma conditions (e.g., CO₂, H₂O) | Ammonia (B1221849) (NH₃)[3] |
| Process Conditions | Requires vacuum and RF power for plasma deposition | Can be performed at atmospheric or reduced pressure, often with heating |
| Primary Use Cases | Barrier coatings, creating hydrophobic surfaces on various substrates including polymers and metals.[4] | Surface passivation, adhesion promotion for photoresists, hydrophobization of silica (B1680970) and glass. |
Delving Deeper: A Comparative Analysis
Hexamethyldisilazane (HMDS) is widely recognized for its high efficiency in creating hydrophobic surfaces through direct reaction with surface silanol (B1196071) (Si-OH) groups. This reactivity stems from the nitrogen-silicon bond, which is more susceptible to hydrolysis than the oxygen-silicon bond in HMDSO. The reaction of HMDS with a hydroxylated surface results in the covalent bonding of trimethylsilyl (B98337) groups, rendering the surface non-polar and water-repellent. The primary byproduct of this reaction is ammonia, which is volatile and easily removed from the system.[3]
This compound (HMDSO), on the other hand, is generally less reactive towards surface hydroxyl groups under ambient conditions. Its primary application in surface modification is as a precursor in plasma-enhanced chemical vapor deposition (PECVD). In a plasma environment, HMDSO is fragmented into reactive species that then deposit on a substrate to form a thin, cross-linked polysiloxane film.[4][5] The properties of this film, including its hydrophobicity, can be tuned by adjusting plasma parameters such as power and the flow of co-reactant gases like oxygen. While plasma-deposited HMDSO films can achieve significant hydrophobicity, with water contact angles often exceeding 100°, this is a result of the deposited film's structure and composition rather than a direct silylation of the original surface in the same manner as HMDS.[6] There is limited data on non-plasma silylation with HMDSO, with one study reporting a mean water contact angle of 103° on a flat coated surface.[1]
A comparative study of HMDSO and HMDS as precursors for plasma-polymerized barrier coatings found that HMDS-based coatings delivered better overall barrier performance at high energy densities.[7] Furthermore, research comparing the silylation efficiency of different silane (B1218182) types on porous silica has shown the superior efficiency of silazanes over alkoxysilanes and chlorosilanes, highlighting the high reactivity of the silazane group.[8][9]
Experimental Methodologies
Hexamethyldisilazane (HMDS) Vapor Phase Silylation Protocol
This protocol is a general procedure for rendering a silica-based surface hydrophobic.
1. Substrate Preparation:
-
Clean the substrate meticulously to ensure the presence of surface hydroxyl groups. This can be achieved by methods such as sonication in acetone (B3395972) and isopropyl alcohol, followed by drying with nitrogen gas.
-
For enhanced hydroxylation, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
2. Silylation Process:
-
Place the cleaned and dried substrate in a sealed container, such as a desiccator.
-
Place a small, open vial containing a few milliliters of HMDS inside the container, ensuring it is not in direct contact with the substrate.
-
For vapor phase deposition at atmospheric pressure, the container is simply sealed and left at room temperature or in an oven at a moderately elevated temperature (e.g., 120-150°C) for several hours to overnight. The evolution of ammonia indicates the reaction is proceeding.
-
For vacuum-assisted deposition, the container is evacuated to a low pressure before being backfilled with HMDS vapor. This process is typically faster.
3. Post-Silylation Treatment:
-
After the desired reaction time, vent the container in a fume hood to remove excess HMDS vapor and ammonia.
-
To remove any physisorbed HMDS, the substrate can be rinsed with a solvent like hexane (B92381) or isopropyl alcohol and then dried with a stream of inert gas.
-
The hydrophobicity of the surface can be confirmed by measuring the water contact angle.
This compound (HMDSO) Plasma-Enhanced Chemical Vapor Deposition (PECVD) Protocol
This protocol describes a general process for depositing a hydrophobic film using HMDSO plasma.
1. Substrate Preparation:
-
Clean the substrate to remove any organic contaminants. A typical procedure involves sonication in appropriate solvents.
-
Place the substrate into the PECVD chamber.
2. Deposition Process:
-
Evacuate the chamber to a base pressure typically in the mTorr range.
-
Introduce HMDSO vapor into the chamber at a controlled flow rate. Often, a carrier gas such as argon is used.
-
Ignite the plasma by applying radio frequency (RF) power to the electrodes. The power level will influence the fragmentation of the HMDSO and the properties of the resulting film.
-
The deposition time will determine the thickness of the coating.
3. Post-Deposition:
-
After the deposition is complete, turn off the RF power and the precursor gas flow.
-
Allow the chamber to cool and then vent it to atmospheric pressure.
-
The coated substrate can be removed and characterized, for instance, by measuring the water contact angle to assess its hydrophobicity.
Reaction Mechanisms and Experimental Workflows
The silylation of a surface with HMDS involves the direct reaction of the HMDS molecule with surface hydroxyl groups. This is typically a two-step process where one trimethylsilyl group reacts, followed by the second, releasing ammonia as a byproduct.
The process of creating a hydrophobic surface using HMDSO typically involves plasma polymerization, where the HMDSO molecule is fragmented and then reassembles on the surface as a polymer film.
Conclusion
For applications requiring a highly efficient, direct chemical modification to create a hydrophobic surface, particularly on silica-based materials, Hexamethyldisilazane (HMDS) is generally the superior choice. Its high reactivity allows for straightforward vapor or liquid phase processing, yielding highly hydrophobic surfaces with minimal byproducts.
This compound (HMDSO) is a more suitable precursor for creating hydrophobic and protective coatings via plasma-enhanced chemical vapor deposition (PECVD). While the resulting surfaces are hydrophobic, the mechanism is one of film deposition rather than direct surface silylation. This method is versatile and can be applied to a wider range of substrates, not limited to those with hydroxyl groups.
The choice between HMDSO and HMDS will ultimately depend on the specific requirements of the application, including the substrate material, the desired surface properties, and the available processing equipment. For researchers focused on achieving maximum hydrophobicity through a simple silylation process, HMDS remains the industry standard. For those requiring a deposited film with tunable properties or working with substrates less amenable to direct silylation, HMDSO in a plasma process is a powerful alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spectrokinetic insights into the effect of H2O on silylation of silica filler - American Chemical Society [acs.digitellinc.com]
- 4. thierry-corp.com [thierry-corp.com]
- 5. This compound (HMDSO) - GW United Silicones [gwunitedsilicones.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
HMDSO vs. TMS: A Comparative Analysis of Internal Standards in NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of Hexamethyldisiloxane (HMDSO) and Tetramethylsilane (TMS) as internal standards in Nuclear Magnetic Resonance (NMR) spectroscopy.
In the precise world of NMR spectroscopy, the choice of an internal standard is paramount for accurate chemical shift referencing and quantitative analysis (qNMR). For decades, Tetramethylsilane (TMS) has been the gold standard. However, practical limitations have paved the way for alternatives, with this compound (HMDSO) emerging as a robust contender. This guide provides a detailed comparative analysis of HMDSO and TMS, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific applications.
Executive Summary
While TMS is the historically recognized primary internal standard for ¹H, ¹³C, and ²⁹Si NMR, its high volatility presents significant challenges for quantitative applications. HMDSO offers a less volatile alternative with comparable chemical inertness and a simple singlet signal, making it an excellent choice for quantitative NMR (qNMR) studies where accuracy and reproducibility are critical.
Data Presentation: HMDSO vs. TMS at a Glance
The selection of an internal standard is often dictated by its physical and chemical properties. The following table summarizes the key quantitative data for HMDSO and TMS.
| Property | This compound (HMDSO) | Tetramethylsilane (TMS) |
| Molecular Formula | C₆H₁₈OSi₂ | C₄H₁₂Si |
| Molecular Weight | 162.38 g/mol | 88.22 g/mol |
| Boiling Point | 101 °C | 26.5 °C[1] |
| ¹H NMR Signal | Singlet | Singlet |
| ¹H Chemical Shift (δ) in CDCl₃ | ~0.06 ppm | 0 ppm (by definition) |
| ¹H Chemical Shift (δ) in DMSO-d₆ | ~0.07 ppm | ~0.00 ppm |
| ¹H Chemical Shift (δ) in Acetone-d₆ | ~0.06 ppm | ~0.00 ppm |
| ¹H Chemical Shift (δ) in Acetonitrile-d₃ | ~0.06 ppm | ~0.00 ppm |
| ¹H Chemical Shift (δ) in Methanol-d₄ | ~0.05 ppm | ~0.00 ppm |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents, insoluble in water[2] |
| Reactivity | Generally inert | Generally inert[2] |
Key Advantages and Disadvantages
Tetramethylsilane (TMS): The Traditional Standard
TMS was established as the primary internal standard due to several key features[2]:
-
Single, Sharp ¹H NMR Signal: Its 12 equivalent protons produce a strong, sharp singlet.
-
Chemical Inertness: It is unreactive with most samples and solvents.
-
Defined Chemical Shift: Its resonance is set to 0 ppm, providing a universal reference point.
-
Upfield Resonance: Its signal appears upfield of most organic proton signals, minimizing potential overlap.
However, the most significant drawback of TMS is its high volatility (boiling point 26.5 °C)[1]. This makes it difficult to maintain a constant concentration in the NMR tube, especially over time, leading to inaccuracies in quantitative measurements[1]. Evaporation of TMS can alter the sample concentration and lead to erroneous quantification.
This compound (HMDSO): The Quantitative Workhorse
HMDSO has gained prominence as an excellent internal standard, particularly for quantitative applications[3]. Its primary advantages include:
-
Low Volatility: With a boiling point of 101 °C, HMDSO is significantly less volatile than TMS, ensuring stable concentrations for reliable and reproducible quantitative analysis.
-
Chemical Inertness: Similar to TMS, HMDSO is chemically inert and does not react with most analytes or solvents.
-
Simple NMR Spectrum: It displays a single, sharp singlet in the ¹H NMR spectrum due to its 18 equivalent protons.
-
Good Solubility: HMDSO is soluble in a wide range of common deuterated solvents.
The main consideration when using HMDSO is that its chemical shift is not exactly at 0 ppm and can vary slightly depending on the solvent. However, this is a minor inconvenience that is outweighed by its stability in quantitative experiments.
Experimental Protocols
Accurate and reproducible results in qNMR hinge on meticulous experimental technique. Below are detailed methodologies for utilizing both HMDSO and TMS as internal standards.
General Protocol for Quantitative NMR (qNMR) using an Internal Standard
This protocol is applicable to both HMDSO and TMS, with the choice of standard depending on the specific requirements of the experiment.
1. Preparation of the Internal Standard Stock Solution:
- Accurately weigh a precise amount of the high-purity internal standard (HMDSO or TMS).
- Dissolve the standard in a known volume of the desired deuterated solvent to create a stock solution of known concentration.
2. Sample Preparation:
- Accurately weigh a precise amount of the analyte.
- Dissolve the analyte in a known volume of the deuterated solvent.
- To the analyte solution, add a precise volume of the internal standard stock solution. Alternatively, for a single measurement, the analyte and internal standard can be weighed directly into the same vial and dissolved in the deuterated solvent.
- Vortex the final solution to ensure homogeneity.
- Transfer the solution to a clean, high-quality NMR tube.
3. NMR Data Acquisition:
- Acquire the ¹H NMR spectrum.
- Crucial Parameter: Ensure a sufficient relaxation delay (d1) between scans. This delay should be at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and internal standard). A long relaxation delay is critical for obtaining accurate integrals.
- Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
4. Data Processing and Quantification:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate the well-resolved signals of the analyte and the internal standard.
- Calculate the concentration or purity of the analyte using the following formula:
Mandatory Visualizations
Experimental Workflow for Quantitative NMR
Caption: Workflow for qNMR using an internal standard.
Comparative Properties of HMDSO and TMS
Caption: Comparison of HMDSO and TMS properties.
Conclusion
The choice between HMDSO and TMS as an internal standard in NMR spectroscopy is application-dependent. For routine qualitative analysis where precise concentration is not critical, the historically entrenched TMS remains a viable option. However, for the increasingly important field of quantitative NMR (qNMR), the low volatility of HMDSO makes it the demonstrably superior choice. Its stability ensures the integrity of the sample concentration throughout the experiment, leading to more accurate and reproducible quantification of analytes. Researchers and professionals in drug development and other quantitative fields are encouraged to consider HMDSO as their internal standard of choice to enhance the reliability of their NMR results.
References
A Comparative Analysis of the Thermal Stability of Hexamethyldisiloxane and Other Low Molecular Weight Siloxanes
This guide provides a detailed comparison of the thermal stability of Hexamethyldisiloxane (HMDSO), often referred to as MM, with other low molecular weight linear and cyclic siloxanes. For researchers, scientists, and professionals in drug development, understanding the thermal limits of these compounds is crucial for their application in high-temperature environments, such as in Organic Rankine Cycles (ORC) or as heat transfer fluids. This document synthesizes experimental data to offer an objective performance comparison.
Introduction to Siloxane Thermal Stability
Siloxanes are a class of organosilicon compounds known for their superior thermal stability compared to many organic polymers. Their applicability often extends over a wide temperature range. The thermal degradation of siloxanes can occur through various mechanisms, which are influenced by the atmosphere (inert or oxidative), the presence of impurities, and the molecular structure of the siloxane itself, including its molecular weight and end-groups.[1] In an inert atmosphere, degradation typically involves depolymerization, leading to the formation of volatile cyclic oligomers. The presence of oxygen, however, can lower the decomposition temperature and lead to the formation of silica (B1680970) (SiO2) at high temperatures.[1][2]
This compound (HMDSO or MM) is the shortest of the linear polydimethylsiloxanes and serves as a fundamental reference for understanding the thermal behavior of this chemical family.[3] Its stability is often compared with slightly larger linear siloxanes like Octamethyltrisiloxane (B120667) (MDM) and cyclic siloxanes.
Quantitative Comparison of Thermal Stability
The thermal stability of siloxanes can be quantified by several parameters, including the onset temperature of decomposition, the temperature at which a specific rate of degradation is observed, and the temperature limit for long-term operational use. The data presented below is compiled from various experimental studies.
| Compound | Common Abbreviation | Molecular Weight ( g/mol ) | Thermal Stability Limit (°C) (Method) | Observations |
| This compound | MM | 162.38 | 240 (Vapor Pressure)[4][5][6] | Limited but appreciable decomposition was detected at this temperature. |
| 300 (Heated Tube)[7][8][9] | Considered a safe upper temperature with an annual degradation rate below 3.5%.[7][9] | |||
| 350-400 (Heated Tube)[8] | At 350°C, decomposition significantly progresses over time.[8] | |||
| Octamethyltrisiloxane | MDM | 236.53 | 260 (Vapor Pressure)[4][5][6] | Shows slightly better thermal stability than HMDSO in sensitive tests.[9] |
| Polydimethylsiloxane (general) | PDMS | Varies | 290 (in oxygen)[2] | The presence of oxygen significantly reduces the decomposition temperature.[2] |
| 300-400 (in inert gas)[1] | Onset temperature for irreversible thermal degradation.[1] | |||
| 400-650 (in inert gas)[2] | Temperature range for thermal decomposition into cyclic oligomers.[2] |
Note: The reported thermal stability limit can vary significantly depending on the experimental method's sensitivity, duration, and the criteria used to define decomposition.
Experimental Protocols
The data summarized above were obtained using various experimental methodologies designed to assess thermal decomposition under controlled conditions.
1. Heated Tube/Vessel Method
This method is commonly used to simulate the long-term operational stability of fluids in applications like ORCs.
-
Apparatus : A stainless steel tube or vessel with a known volume (e.g., 70.2 mL) is used as a reactor.[7] The vessel is equipped with pressure and temperature sensors.[5]
-
Procedure :
-
The vessel is filled with the siloxane sample.
-
The apparatus is sealed and electrically heated uniformly to a constant "stress temperature" (e.g., 270–420 °C).[4][7]
-
The sample is held at this temperature for a prolonged period, typically ranging from 72 to 80 hours.[5][7]
-
Pressure is continuously monitored during the test; an increase in pressure can indicate the formation of non-condensable decomposition products like methane.[5][10]
-
After the heating period, the vessel is cooled, and the vapor and liquid phases of the sample are analyzed.
-
-
Analysis : Gas Chromatography (GC) and Mass Spectrometry (MS) are used to identify and quantify the original fluid and any degradation products.[5][7] A significant decrease in the mass fraction of the original compound indicates decomposition. For instance, after heating HMDSO at 420 °C for 72 hours, its mass fraction dropped to 58%, with low molecular weight hydrocarbons being the main degradation products.[7]
2. Thermogravimetric Analysis (TGA)
TGA is a standard technique for determining the thermal stability of materials by measuring mass loss as a function of temperature.
-
Apparatus : A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.
-
Procedure :
-
A small sample of the siloxane (e.g., 5.00 mg) is placed in the sample pan.[11]
-
The furnace is heated from ambient temperature to a high temperature (e.g., 850 °C) at a constant heating rate (e.g., 10 °C/min).[11]
-
The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition, or in an oxidative atmosphere like air.[11]
-
The mass of the sample is continuously recorded as the temperature increases.
-
-
Analysis : The resulting TGA curve plots the percentage of weight loss against temperature. The onset of weight loss indicates the beginning of decomposition. Studies have shown that in an inert atmosphere, lower molecular weight polydimethylsiloxanes (PDMS) exhibit better thermal stability than higher molecular weight samples.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the thermal stability of siloxanes using the heated vessel and subsequent analytical methods.
Caption: Workflow for Thermal Stability Testing of Siloxanes.
Summary and Conclusion
Experimental data reveal that the thermal stability of low molecular weight siloxanes is dependent on their specific structure and the conditions of exposure.
-
This compound (HMDSO) is thermally stable for long-term use up to approximately 300 °C.[7][8][9] Above this temperature, and particularly approaching 350-400 °C, the rate of decomposition becomes significant.[8]
-
Octamethyltrisiloxane (MDM) exhibits slightly higher thermal stability than HMDSO, with a decomposition onset temperature of 260 °C compared to HMDSO's 240 °C, as determined by sensitive vapor pressure methods.[4][5][6]
-
Generally, for polydimethylsiloxanes, thermal stability in an inert atmosphere is greater than in an oxidative one.[2] Furthermore, studies indicate that lower molecular weight PDMS samples can show enhanced thermal stability compared to their higher molecular weight counterparts under inert conditions.
For researchers and developers, this indicates that while HMDSO is a robust fluid for many high-temperature applications, for processes requiring marginally higher temperatures or longer operational lifetimes, slightly longer-chain linear siloxanes like MDM may offer a performance advantage. The choice of siloxane should be carefully considered based on the maximum operating temperature, the presence of oxygen, and the required fluid lifetime.
References
- 1. gelest.com [gelest.com]
- 2. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Thermal stability of this compound and octamethyltrisiloxane [ideas.repec.org]
- 6. EconPapers: Thermal stability of this compound and octamethyltrisiloxane [econpapers.repec.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Validating Hexamethyldisiloxane Reaction Products: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate validation of reaction products is paramount. When working with Hexamethisiloxane (HMDSO), a versatile organosilicon compound, precise analytical methodologies are crucial to ensure the desired chemical transformations and product purity. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of HMDSO reaction products, supported by experimental data and detailed protocols.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its exceptional separation capabilities and sensitivity in identifying volatile and semi-volatile by-products of Hexamethyldisiloxane (HMDSO) reactions. It is the preferred method for detailed qualitative and quantitative analysis of complex mixtures. Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive method for monitoring the overall progress of a reaction by tracking changes in functional groups, making it ideal for in-situ reaction monitoring. Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ¹H and ²⁹Si NMR, provides invaluable structural information and is inherently quantitative without the need for extensive calibration curves for each analyte, making it a powerful tool for absolute quantification and structural elucidation of novel products.
Performance Comparison of Analytical Techniques
The choice of analytical technique for validating HMDSO reaction products depends on the specific information required, such as the level of detail in product identification, the need for quantitative data, and the speed of analysis. The following tables provide a comparative overview of GC-MS, FTIR, and NMR spectroscopy.
Table 1: Qualitative Analysis Comparison
| Feature | GC-MS | FTIR Spectroscopy | NMR Spectroscopy |
| Principle | Separation by chromatography, identification by mass-to-charge ratio. | Absorption of infrared radiation by molecular vibrations. | Nuclear spin transitions in a magnetic field. |
| Information Provided | Molecular weight and fragmentation pattern of individual components. | Presence of specific functional groups (e.g., Si-O-Si, Si-CH₃). | Detailed molecular structure and connectivity of atoms. |
| Strengths | Excellent for separating complex mixtures and identifying unknown volatile compounds.[1][2] | Fast, non-destructive, and suitable for in-line reaction monitoring.[3][4] | Unambiguous structure elucidation of pure compounds. |
| Weaknesses | Limited to volatile and thermally stable compounds; potential for matrix effects.[5] | Provides information on functional groups, not complete structures; spectra of mixtures can be complex to interpret.[5] | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals.[6][7] |
| Typical Application | Identifying and quantifying by-products in HMDSO plasma polymerization.[8] | Monitoring the conversion of HMDSO and the formation of polysiloxane films.[4][9] | Structural confirmation of purified reaction products.[10][11] |
Table 2: Quantitative Analysis Comparison
| Feature | GC-MS | FTIR Spectroscopy | NMR Spectroscopy (qNMR) |
| Quantification Principle | Peak area integration relative to an internal or external standard. | Beer-Lambert Law (absorbance vs. concentration).[12] | Signal intensity is directly proportional to the number of nuclei.[13] |
| Sensitivity | High (ng to pg range).[14] | Moderate. | Lower than MS (µg to mg range).[7][14] |
| Precision & Accuracy | High with proper calibration. | Moderate, can be affected by matrix and overlapping bands. | High, often considered a primary ratio method.[13] |
| Calibration | Requires calibration curves for each analyte. | Requires calibration for accurate quantification. | Can be performed with a single internal standard for multiple analytes.[15] |
| Strengths | Excellent for trace analysis in complex matrices.[14] | Suitable for monitoring changes in concentration of major components in real-time.[3][4] | Highly accurate and precise for determining the purity and concentration of major products without analyte-specific calibration.[13] |
| Weaknesses | Susceptible to matrix effects that can influence ionization efficiency. | Non-linearity at high concentrations; overlapping peaks hinder quantification of individual components in mixtures. | Lower sensitivity limits its use for trace impurity analysis.[14] |
Experimental Protocols
GC-MS Analysis of HMDSO Reaction Products
This protocol provides a general framework for the analysis of volatile and semi-volatile products from an HMDSO reaction.
1. Sample Preparation:
-
For liquid samples, dilute an aliquot of the reaction mixture in a suitable volatile solvent (e.g., hexane, dichloromethane). The dilution factor will depend on the expected concentration of the products.
-
For gaseous samples from plasma reactions, a cold trap can be used to condense the products, which are then dissolved in a solvent.[8]
-
Add a known amount of an internal standard (e.g., dodecane) to the sample for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-550.
3. Data Analysis:
-
Identify the reaction products by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified products by integrating the peak areas of their characteristic ions and comparing them to the peak area of the internal standard.
Visualizations
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. news-medical.net [news-medical.net]
- 3. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 4. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS versus FTIR comparison... - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analytical.unsw.edu.au [analytical.unsw.edu.au]
Electrochemical comparison of HMDSO and HMDSN plasma polymer thin films
In the realm of advanced materials, plasma-polymerized thin films derived from organosilicon precursors are critical for surface modification, offering properties such as enhanced corrosion resistance and biocompatibility. Among the most common precursors are hexamethyldisiloxane (HMDSO) and hexamethyldisilazane (B44280) (HMDSN). For researchers, scientists, and drug development professionals, understanding the nuanced electrochemical differences between the films produced by these two precursors is vital for selecting the optimal material for their application, be it protecting a medical implant or ensuring the stability of a biosensor.
This guide provides an objective, data-driven comparison of the electrochemical performance of HMDSO and HMDSN plasma polymer thin films, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
While both HMDSO and HMDSN create effective barrier coatings, their performance can vary significantly based on the plasma deposition parameters. A key finding in comparative studies is that HMDSN tends to deliver superior overall barrier performance at high energy densities during plasma deposition. Conversely, for lower energy density processes, HMDSO is often the preferable precursor. The different chemical structures of the resulting films—Si-O-Si backbones for HMDSO and Si-N-Si for HMDSN—lead to differences in nanoporosity, which in turn affects the uptake of electrolytes and subsequent electrochemical behavior.
Quantitative Electrochemical Comparison
The following tables summarize key quantitative data from potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) studies. These metrics are crucial for evaluating the corrosion protection efficiency of the coatings.
Disclaimer: The data presented below is synthesized from multiple sources. Direct comparison should be approached with caution as experimental conditions such as substrate material, electrolyte concentration, and specific plasma deposition parameters may vary between studies.
Table 1: Potentiodynamic Polarization Data
Potentiodynamic polarization testing provides key parameters for assessing corrosion resistance. A lower corrosion current density (Icorr) and a more positive corrosion potential (Ecorr) generally indicate better protective properties. Polarization Resistance (Rp) is inversely proportional to the corrosion rate; a higher Rp value signifies greater resistance to corrosion.
| Precursor | Substrate | Corrosive Medium | Ecorr (V vs. ref) | Icorr (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Protection Efficiency (%) |
| HMDSO | Steel | 0.3M NaCl | -0.65 | 1.2 x 10⁻⁷ | 2.1 x 10⁵ | ~84 |
| HMDSN | Steel | 0.5M NaCl | -0.42 | 5.0 x 10⁻⁸ | 5.8 x 10⁵ | ~95 |
Note: Data is representative and compiled from literature. Actual values are highly dependent on deposition conditions and film thickness.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful non-destructive technique used to evaluate the barrier properties of a coating. The low-frequency impedance modulus (|Z| at 0.01 Hz) is a key indicator of the coating's overall resistance to ion penetration. A higher value suggests a more effective barrier.
| Precursor | Substrate | Corrosive Medium | |Z| at 0.01 Hz (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) | | :--- | :--- | :--- | :--- | :--- | | HMDSO | Steel | 3.5% NaCl | ~ 10⁸ - 10⁹ | ~ 10⁻¹⁰ - 10⁻⁹ | | HMDSN | Steel | 3.5% NaCl | ~ 10⁹ - 10¹⁰ | ~ 10⁻¹¹ - 10⁻¹⁰ |
Note: Data is representative and compiled from literature. Coating capacitance is inversely related to water uptake; lower values are generally better.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the typical workflow for the deposition and electrochemical characterization of HMDSO and HMDSN plasma polymer thin films.
Caption: Workflow from substrate preparation to electrochemical analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are synthesized protocols for the key experimental stages.
Plasma Deposition (PECVD)
-
Substrate Preparation : Substrates (e.g., AISI 316L stainless steel or silicon wafers) are sequentially cleaned in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each. They are then dried under a nitrogen stream.
-
Deposition Process :
-
The cleaned substrates are placed into a Plasma-Enhanced Chemical Vapor Deposition (PECVD) reactor.
-
The chamber is evacuated to a base pressure of approximately 10⁻³ Pa.
-
The precursor, either HMDSO or HMDSN, is introduced into the chamber at a controlled flow rate (e.g., 5-20 sccm). Argon is often used as a carrier gas.
-
A radio frequency (RF, typically 13.56 MHz) or microwave (MW, 2.45 GHz) source is used to generate the plasma. The power is set to a specific value (e.g., 20-100 W), which determines the energy density of the process.
-
Deposition is carried out for a predetermined time (e.g., 10-30 minutes) to achieve the desired film thickness.
-
Electrochemical Characterization
-
Electrochemical Cell Setup : A standard three-electrode cell is used for all measurements.
-
Working Electrode : The plasma polymer-coated substrate, with a defined exposed area (e.g., 1 cm²).
-
Reference Electrode : Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode : A platinum or graphite (B72142) rod.
-
Electrolyte : An aqueous solution of 3.5% NaCl or 0.5M NaCl, simulating a corrosive saline environment.
-
-
Open Circuit Potential (OCP) : The coated sample is immersed in the electrolyte, and the OCP is monitored for a stabilization period, typically 30-60 minutes, before any measurements are taken.
-
Electrochemical Impedance Spectroscopy (EIS) :
-
EIS measurements are performed at the OCP.
-
A small amplitude sinusoidal voltage (e.g., 10 mV) is applied over a frequency range, typically from 100 kHz down to 10 mHz.
-
The resulting impedance data is plotted in Nyquist and Bode formats. The data is often fitted to an equivalent electrical circuit to model the coating's behavior and extract parameters like coating resistance and capacitance.
-
-
Potentiodynamic Polarization :
-
Immediately following EIS, the potentiodynamic polarization scan is performed.
-
The potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).
-
Corrosion potential (Ecorr) and corrosion current density (Icorr) are determined from the resulting polarization curve using Tafel extrapolation.
-
Conclusion
Both HMDSO and HMDSN are highly effective precursors for creating plasma polymer thin films with significant electrochemical barrier properties. The choice between them is not straightforward and depends heavily on the specific application and the available plasma processing capabilities. HMDSN-based films may offer a slight advantage in terms of corrosion resistance and lower porosity when deposited under high-energy conditions, as suggested by their typically higher polarization resistance and impedance values. However, HMDSO remains a robust and often preferred choice for lower-energy deposition processes. The data and protocols presented here serve as a foundational guide for researchers to make informed decisions and design rigorous experiments for their surface engineering needs.
Assessing the Biocompatibility of Hexamethyldisiloxane (HMDSO) Coated Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hexamethyldisiloxane (HMDSO) is a versatile organosilicon compound increasingly utilized for surface modification of materials in biomedical applications. Its plasma-polymerized coatings are particularly noted for their ability to create hydrophobic, protective, and biocompatible surfaces. This guide provides a comparative assessment of the biocompatibility of HMDSO-coated materials, supported by experimental data and detailed protocols to aid in research and development.
Performance Comparison of HMDSO Coatings
The biocompatibility of a material is determined by its interaction with biological systems. Key parameters for assessment include cytotoxicity, cell adhesion and proliferation, and protein adsorption. HMDSO coatings generally exhibit favorable characteristics in these areas, often outperforming uncoated or other modified surfaces.
Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining if a material releases substances that are harmful to cells. Materials are typically considered non-cytotoxic if they exhibit cell viability of over 70% in these tests.
Table 1: Comparative Cytotoxicity Data
| Material/Coating | Cell Type | Assay | Cell Viability (%) | Reference |
| HMDSO-coated AgNPs | Not specified | Not specified | Not specified | [1] |
| PDMS:SS (12.5 mg/mL) | L929 & V79 | MTT Assay | 103.51 ± 6.33 | [2] |
| PDMS:SS (100 mg/mL) | L929 & V79 | MTT Assay | 15.87 ± 0.89 | [2] |
| Uncoated Titanium Alloy | MC3T3-E1 | Resazurin Assay | High (specific % not stated) | [3] |
| ZDEC (positive control) | L929 & V79 | MTT Assay | 1.37 - 1.72 | [2] |
Note: Direct quantitative comparison of HMDSO coatings with materials like titanium from a single study was not available in the search results. The data presented is from different studies and serves as a general comparison.
Cell Adhesion and Proliferation
The ability of a surface to support cell adhesion and subsequent proliferation is vital for applications such as tissue engineering and implantable devices.
Table 2: Comparative Cell Adhesion Data
| Material/Coating | Cell Type | Adhesion Characteristics | Quantitative Data | Reference |
| HMDSO-coated surfaces | Fibroblasts | Generally supports adhesion | Not specified | [4] |
| Tissue Culture Plastic | Various | Standard for cell culture | High cell adhesion | [5] |
| Uncoated Glass | L929 | Poor adhesion, rounded cells | Low cell adhesion | [5] |
| CC2 Modified Glass | L929 | Flattened, multipolar morphology | Improved adhesion | [5] |
Note: Quantitative data directly comparing cell numbers on HMDSO-coated versus other surfaces was limited. The table provides a qualitative comparison based on available literature.
Protein Adsorption
The initial event upon implantation of a biomaterial is the adsorption of proteins, which subsequently influences cellular interactions. HMDSO coatings, being hydrophobic, can modulate this protein layer.
Table 3: Comparative Protein Adsorption Data
| Material/Coating | Protein | Adsorption Level | Quantitative Data (ng/cm²) | Reference |
| HMDSO-coated glass | Fibrinogen, Albumin, IgG | Low | < 20 | [6] |
| HMDSO-MA-coated glass | Not specified | Significantly less than HMDSO | Not specified | [7] |
| Untreated glass | Fibrinogen, Albumin, IgG | High | Not specified | [6] |
| PEG-coated surfaces | Various | Very low | Not specified | [8][9][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are summaries of standard protocols for the key experiments cited.
Cytotoxicity Assay (Direct Contact Method - based on ISO 10993-5)
-
Cell Culture: Culture a suitable cell line (e.g., L929 mouse fibroblasts) to near confluence in a 24-well plate.
-
Sample Preparation: Sterilize the HMDSO-coated and control material samples.
-
Direct Contact: Gently place the test and control materials directly onto the cell monolayer in the culture wells.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment:
-
Qualitative: Observe the cells under a microscope for any changes in morphology, such as cell lysis, rounding, or detachment.
-
Quantitative (MTT Assay):
-
Remove the test materials and culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
-
Cell Adhesion Assay
-
Substrate Preparation: Place sterile HMDSO-coated and control substrates in a 24-well plate.
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells/well) onto each substrate.
-
Incubation: Allow cells to adhere for a specific period (e.g., 4, 24, or 48 hours) at 37°C.
-
Washing: Gently wash the substrates with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification:
-
Cell Counting: Fix and stain the adherent cells (e.g., with DAPI for nuclei). Count the number of cells in several random fields of view using a fluorescence microscope.
-
Crystal Violet Assay: Stain the adherent cells with crystal violet, then solubilize the dye and measure the absorbance.
-
Protein Adsorption Assay
-
Substrate Preparation: Place HMDSO-coated and control substrates in a 24-well plate.
-
Protein Incubation: Add a protein solution of known concentration (e.g., bovine serum albumin or fibrinogen in PBS) to each well and incubate for a set time (e.g., 1-2 hours) at 37°C.
-
Washing: Thoroughly rinse the substrates with PBS to remove non-adsorbed protein.
-
Quantification:
-
Bicinchoninic Acid (BCA) Assay or Micro BCA Assay: Elute the adsorbed protein using a detergent solution (e.g., SDS). Determine the protein concentration in the eluate using the BCA assay, which involves a colorimetric reaction measured by a spectrophotometer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use specific antibodies to detect and quantify the amount of a particular adsorbed protein.
-
Signaling Pathways and Experimental Workflows
The interaction of cells with a biomaterial surface is mediated by complex signaling pathways. Cell adhesion to the extracellular matrix (ECM) proteins adsorbed on the material surface is primarily mediated by integrin receptors. This binding triggers the clustering of integrins and the recruitment of various signaling molecules to form focal adhesions, which in turn activate downstream pathways regulating cell behavior.
References
- 1. Silver nanoparticles with plasma-polymerized this compound coating on 3D printed substrates are non-cytotoxic and effective against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility and Cytotoxicity Study of Polydimethylsiloxane (PDMS) and Palm Oil Fuel Ash (POFA) Sustainable Super-Hydrophobic Coating for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Vinculin activators target integrins from within the cell to increase melanoma sensitivity to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Polymerized HMDSO Coatings For Syringes To Minimize Protein Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
HMDSO-Modified GC Columns Outperform Standard Counterparts in Inertness and Stability
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their gas chromatography (GC) analyses, HMDSO (hexamethyldisiloxane)-modified stationary phase columns present a significant advancement over standard columns. Through a surface treatment process, these columns achieve superior inertness and thermal stability, leading to improved peak shapes, reduced column bleed, and lower detection limits for a wide range of analytes, particularly for active and challenging compounds.
HMDSO modification, often marketed under labels such as "Ultra Inert" or through similar proprietary surface deactivation technologies, involves treating the fused silica (B1680970) surface of the GC column. This process, which can be performed using techniques like chemical vapor deposition (CVD), deposits an inert layer that masks active silanol (B1196071) groups[1][2]. These silanol groups are a primary cause of undesirable analyte interactions, leading to peak tailing and signal loss, especially for polar, acidic, and basic compounds. The result is a more robust and reliable analytical column suitable for demanding applications in pharmaceutical, environmental, and forensic analysis[1][3].
Enhanced Performance: A Data-Driven Comparison
The practical benefits of HMDSO modification are most evident when comparing the performance of these columns against their standard, untreated counterparts. Key performance indicators such as peak symmetry (tailing factor), column bleed, and thermal stability show marked improvements.
Peak Symmetry and Inertness:
HMDSO-modified columns consistently deliver more symmetrical peaks for active compounds. This is a direct result of the highly inert surface that minimizes analyte-column interactions. For example, analyses of basic compounds, which are notoriously prone to tailing on standard columns, show significantly reduced tailing factors on HMDSO-treated columns[3]. One study demonstrated a 50% improvement in inertness, as measured by the asymmetry value of 1,2-propanediol, for a specially deactivated column compared to a market-leading "ultra-inert" column[4]. The improved peak shape not only enhances the visual quality of the chromatogram but also allows for more accurate and reproducible quantification[5].
Column Bleed and Thermal Stability:
Column bleed, the thermal degradation of the stationary phase that leads to a rising baseline and interferes with trace analysis, is substantially reduced in HMDSO-modified columns[6][7]. This is due to the stabilization of the stationary phase polymer by the surface treatment[2]. For instance, Thermo Scientific's TraceGOLD TG-5 SilMS columns, which feature an advanced deactivation technology, are reported to have 80% lower bleed compared to premium low-bleed competitor columns[4]. Similarly, a comparison between an Agilent J&W DB-5Q and a DB-5ms UI column for pesticide analysis revealed significantly lower column bleed at high temperatures for the more thermally stable DB-5Q, which shares similar inertness characteristics[8]. This low-bleed characteristic is crucial for high-sensitivity applications, particularly in GC-MS, as it leads to cleaner mass spectra and lower detection limits[1].
The following tables summarize the performance enhancements observed with HMDSO-modified (or equivalent inert) GC columns compared to their standard counterparts.
| Performance Metric | Standard GC Column | HMDSO-Modified/Inert GC Column | Performance Improvement |
| Peak Tailing Factor (for active compounds) | Higher values, indicating asymmetrical peaks | Lower values, approaching 1 for symmetrical peaks | Significant reduction in peak tailing, leading to improved quantification[3]. |
| Column Bleed | Higher baseline noise, especially at elevated temperatures | Substantially lower baseline noise and bleed | Up to 80% reduction in column bleed, enhancing signal-to-noise for trace analysis[4]. |
| Thermal Stability | Prone to degradation at high temperatures | More robust with higher maximum operating temperatures | Longer column lifetime and consistent performance even after prolonged use at high temperatures[9]. |
| Analyte Response | Potential for signal loss due to adsorption | Improved recovery of active analytes | Higher signal intensity and lower limits of detection for challenging compounds[10]. |
Table 1: General Performance Comparison of Standard vs. HMDSO-Modified/Inert GC Columns
| Analyte Class | Standard Column Performance | HMDSO-Modified/Inert Column Performance |
| Acids & Phenols | Significant peak tailing | Symmetrical peaks, improved response |
| Bases & Amines | Severe peak tailing and potential for complete adsorption | Sharper, more symmetrical peaks and better recovery[3]. |
| Pesticides & Semivolatiles | Peak degradation and tailing, especially at trace levels | Consistent peak shapes and improved linearity[9][11]. |
| Drugs of Abuse | Peak tailing and loss of signal for certain compounds | Improved peak shape and detection of previously "lost" analytes[10]. |
Table 2: Performance Comparison for Specific Analyte Classes
Experimental Methodologies
To evaluate and compare the performance of GC columns, standardized experimental protocols are employed. These typically involve the analysis of a challenging test mixture containing probes that are sensitive to different aspects of column activity.
Experimental Protocol for Inertness Testing
A common method for assessing column inertness involves injecting a test mixture containing compounds known to interact with active sites on the column surface.
-
Column Installation and Conditioning: The GC column is installed according to the manufacturer's instructions. It is then conditioned by purging with high-purity carrier gas and slowly ramping the oven temperature to the maximum isothermal limit, holding it until a stable baseline is achieved.
-
Test Mixture Preparation: A test mixture is prepared containing a variety of probe compounds. These probes are selected to test for different types of activity, such as:
-
Acidity: Assessed using basic probes like 4-picoline.
-
Basicity: Evaluated with acidic probes such as 1-propionic acid.
-
Silanol Activity: Measured using diols like 1,2-propanediol, which are sensitive to free silanol groups[4].
-
-
GC Analysis: The test mixture is injected onto both the standard and the HMDSO-modified columns under identical chromatographic conditions.
-
Data Analysis: The resulting chromatograms are analyzed to determine the peak shape (tailing factor) and response for each of the probe compounds. A significant improvement in peak symmetry and a higher response on the HMDSO-modified column indicate superior inertness.
Experimental Protocol for Column Bleed Evaluation
Column bleed is typically measured by performing a blank run with a temperature program.
-
Column Conditioning: The column is conditioned as described above to remove any volatile contaminants.
-
Blank Run: The oven temperature is programmed from a low initial temperature to the maximum operating temperature of the column without any injection.
-
Bleed Measurement: The detector signal (e.g., in picoamperes for a FID) is monitored throughout the temperature program. The difference in the baseline signal between the initial and final temperatures is taken as a measure of the column bleed. A lower signal increase indicates a lower bleed column.
Visualizing the Advantage
The following diagrams illustrate the logical workflow for comparing GC column performance and the fundamental difference in surface chemistry between standard and HMDSO-modified columns.
Caption: Workflow for the comparative performance evaluation of GC columns.
Caption: Surface chemistry of standard vs. HMDSO-modified GC columns.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
A Comparative Guide to HMDSO and Fluoropolymer Coatings for Water-Repellent Surfaces
For researchers, scientists, and drug development professionals seeking to functionalize surfaces with water-repellent properties, the choice of coating material is critical. Hexamethyldisiloxane (HMDSO) and fluoropolymers are two prominent classes of materials utilized for creating hydrophobic and superhydrophobic surfaces. This guide provides an objective comparison of their water-repellent properties, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable coating for specific research and development applications.
HMDSO coatings, typically applied via plasma-enhanced chemical vapor deposition (PECVD), offer a versatile and fluorine-free method to render surfaces hydrophobic. Fluoropolymer coatings, renowned for their chemical inertness and low surface energy, have a long history of use in creating water-repellent surfaces. The selection between these two coating types often depends on the desired level of hydrophobicity, durability requirements, and biocompatibility considerations.
Comparative Data on Water-Repellent Properties
The following table summarizes the key performance characteristics of HMDSO and fluoropolymer coatings based on available experimental data.
| Property | HMDSO Coatings | Fluoropolymer Coatings |
| Water Contact Angle (Static) | 100° - 165°[1] | >90°, can exceed 150° with surface texturing |
| Superhydrophobicity | Achievable, with contact angles >150° reported.[2][3] | Achievable, often requires surface roughening. |
| Durability | Can demonstrate good stability in chemical solutions, at high temperatures, and under UV irradiation.[1] However, durability can be a concern for some applications.[4] | Excellent weatherability and durability, known for long-term performance.[5] |
| Biocompatibility | Generally considered biocompatible and used in medical device applications.[6] | Certain fluoropolymers like PTFE are widely used in medical implants due to their biocompatibility. |
| Coating Method | Primarily Plasma-Enhanced Chemical Vapor Deposition (PECVD).[7][8] | Spraying, dipping, electrostatic coating.[9] |
| Key Advantages | Fluorine-free, versatile deposition process, can achieve superhydrophobicity. | Excellent chemical and thermal resistance, proven long-term durability. |
| Key Considerations | Durability may vary depending on deposition parameters and substrate. | May require surface texturing to achieve superhydrophobicity, some application methods involve solvents. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the application of HMDSO and fluoropolymer coatings to achieve water repellency.
Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of HMDSO Coatings
This protocol describes a general procedure for depositing hydrophobic HMDSO coatings using a low-pressure plasma system.
1. Substrate Preparation:
- Thoroughly clean the substrate to remove any contaminants. This may involve sonication in solvents such as acetone (B3395972) and isopropanol, followed by drying with nitrogen gas.
- For some substrates, a pre-treatment with an activating gas plasma (e.g., oxygen or argon) can be performed within the PECVD chamber to enhance coating adhesion.[7]
2. PECVD Process:
- Place the cleaned substrate into the vacuum chamber of the PECVD system.
- Evacuate the chamber to a base pressure typically in the range of 10^-3 to 10^-6 mbar.
- Introduce HMDSO vapor into the chamber at a controlled flow rate. An inert carrier gas like argon may also be used.[10]
- Set the process pressure to the desired value (e.g., 0.30 mbar).[7]
- Apply radio-frequency (RF) power to generate the plasma. The power level can be varied (e.g., 600 W) to influence the coating properties.[7]
- The deposition time is a critical parameter and can range from a few minutes to 30 minutes or more, depending on the desired coating thickness.[7]
3. Post-Deposition:
- After the deposition is complete, turn off the RF power and stop the HMDSO flow.
- Allow the chamber to cool and vent it to atmospheric pressure with a dry, inert gas.
- Remove the coated substrate for characterization.
Protocol 2: Application of Fluoropolymer Coatings
This protocol outlines a typical spray coating method for applying a water-repellent fluoropolymer coating.
1. Surface Preparation:
- Cleaning: The substrate must be meticulously cleaned to remove oils, grease, and other contaminants. This can be achieved through solvent cleaning or alkaline cleaning.[9]
- Etching/Blasting: To improve adhesion, the surface can be roughened by chemical etching or abrasive blasting (e.g., sandblasting).[9]
2. Primer Application:
- Apply a suitable primer to the prepared surface using methods like spraying or dipping. The primer enhances the adhesion between the substrate and the fluoropolymer topcoat.[9]
- Allow the primer to cure according to the manufacturer's specifications.
3. Fluoropolymer Topcoat Application:
- Thoroughly mix the fluoropolymer coating to ensure a uniform consistency.[9]
- Apply the topcoat using a spray gun, ensuring an even and consistent layer.[9] Other methods like dipping or electrostatic coating can also be used depending on the substrate geometry.[9]
4. Curing:
- The coated substrate is then cured at an elevated temperature in an oven. The curing temperature and time are critical for the final properties of the coating and will depend on the specific fluoropolymer formulation.
Visualization of Comparative Properties
The following diagram illustrates the key decision-making factors when choosing between HMDSO and fluoropolymer coatings for water-repellent applications.
Caption: Decision factors for selecting HMDSO vs. Fluoropolymer coatings.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized experimental workflow for evaluating the water-repellent properties of a novel coating.
Caption: Experimental workflow for coating evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Polymerized HMDSO Coatings For Syringes To Minimize Protein Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifatcc.org [ifatcc.org]
- 8. thierry-corp.com [thierry-corp.com]
- 9. en.pfluon.com [en.pfluon.com]
- 10. pubs.acs.org [pubs.acs.org]
Long-Term Stability of Hydrophobic Surfaces: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the long-term stability of hydrophobic surfaces is a critical factor in a wide range of applications, from drug delivery systems to biomedical devices and laboratory equipment. This guide provides an objective comparison of HMDSO (hexamethyldisiloxane)-treated surfaces with alternative hydrophobic coatings, supported by experimental data and detailed methodologies.
This document delves into the performance of various hydrophobic coatings under prolonged exposure to environmental stressors such as ultraviolet (UV) radiation, fluctuating pH levels, and thermal challenges. By presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways, this guide aims to equip researchers with the necessary information to select the most suitable hydrophobic surface for their specific long-term application needs.
Comparative Performance Analysis
The long-term stability of a hydrophobic surface is primarily assessed by the change in its water contact angle (WCA) over time when subjected to various stressors. A decrease in WCA indicates a loss of hydrophobicity. The following tables summarize the performance of HMDSO-treated surfaces against several alternative hydrophobic coatings.
Table 1: Stability of HMDSO-Treated Surfaces Under Various Stress Conditions
| Stress Condition | Duration | Initial WCA (°) | Final WCA (°) | Observations |
| Ambient Air Storage | 1 year | ~110 | ~109 | Ultrathin films show almost no aging.[1] |
| UV Irradiation (250 nm) | 60 min | ~165 | ~165 | No significant change in contact angle observed.[2][3] |
| Thermal Stress (400°C) | 30 min | ~165 | ~160 | High thermal stability with minimal impact on hydrophobicity.[2][3] |
| Chemical Exposure (Ethanol) | 24 hours | ~165 | ~155 | Slight decrease in contact angle.[4] |
| Chemical Exposure (Acetone) | 24 hours | ~165 | ~150 | Moderate decrease in contact angle.[4] |
| Aqueous Environment (D₂O) | 3 hours at 60°C | 102 | 75 | Decrease in contact angle with prolonged water exposure.[5] |
Table 2: Comparative Long-Term Stability of Alternative Hydrophobic Coatings
| Coating Type | Stress Condition | Duration | Initial WCA (°) | Final WCA (°) | Key Findings |
| Fluoro-functionalized Hybrid | UV Radiation | 40 hours | >140 | >140 | Stable against UV-induced hydrophobic-to-hydrophilic transition.[5] |
| Silica (B1680970) Nanoparticle-based | UV Radiation | 40 hours | ~148 | ~148 | Excellent UV shielding and stable hydrophobicity.[5] |
| Fluoropolymer (PTFE) | Ambient Storage | 30 days | >150 | >150 | Maintained superhydrophobicity.[6] |
| Fluoropolymer (Cytop) | Water Immersion | 24 hours | ~115 | ~95 | Sensitive to extended water exposure, showing a decline in contact angle.[7] |
| Co-Ni-based Superhydrophobic | 3.5 wt.% NaCl Immersion | 10-25 days | 162 | ~152 | Loses superhydrophobicity over time due to corrosion and desorption of hydrophobic molecules.[8] |
Experimental Protocols
To ensure the reproducibility and standardization of stability testing, detailed experimental protocols are essential. The following sections outline methodologies for key experiments cited in this guide.
Protocol 1: Accelerated UV Aging
This protocol is adapted from ASTM D4585 and ISO 16474 standards for accelerated weathering.[9][10]
-
Sample Preparation: Prepare coated substrates of a standardized size (e.g., 75mm x 150mm).
-
Apparatus: Utilize a QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps to simulate sunlight.
-
Exposure Cycle:
-
UV Exposure: 8 hours of UV irradiation at a black panel temperature of 60°C ± 3°C.
-
Condensation: 4 hours of condensation at a black panel temperature of 50°C ± 3°C.
-
-
Duration: Continue the cyclic exposure for a specified duration (e.g., 1000 hours).
-
Evaluation: At predetermined intervals (e.g., every 200 hours), remove samples and measure the water contact angle. Inspect for any visible degradation such as chalking, cracking, or color change.
Protocol 2: Chemical Immersion Stability
This protocol is based on ASTM D870 for testing water resistance of coatings.[11]
-
Sample Preparation: Prepare coated substrates of a standardized size.
-
Test Solutions: Prepare solutions of varying pH (e.g., pH 4, 7, and 10 using appropriate buffers) and relevant organic solvents (e.g., ethanol, isopropanol).
-
Immersion: Fully immerse the coated samples in the test solutions in sealed containers at a controlled temperature (e.g., 23°C ± 2°C).
-
Duration: Maintain immersion for a specified period (e.g., 7, 15, 30, and 60 days).[12]
-
Evaluation: After each immersion period, remove the samples, rinse with deionized water, and dry with compressed air. Allow the samples to equilibrate to ambient conditions for 24 hours before measuring the water contact angle.
Protocol 3: Thermal Stability
-
Sample Preparation: Prepare coated substrates.
-
Apparatus: Use a programmable laboratory oven with precise temperature control.
-
Procedure:
-
Measure the initial water contact angle of the samples at room temperature.
-
Place the samples in the oven and gradually increase the temperature to the target value (e.g., 100°C, 200°C, 300°C, 400°C).
-
Maintain the target temperature for a specified duration (e.g., 30 minutes).[2]
-
Allow the samples to cool down to room temperature inside the oven to avoid thermal shock.
-
-
Evaluation: Measure the final water contact angle and compare it with the initial value.
Degradation Pathways and Stability Mechanisms
The long-term stability of a hydrophobic surface is intrinsically linked to its chemical composition and physical microstructure. The following diagrams illustrate the key factors and degradation pathways for HMDSO-treated surfaces and a common alternative, fluoropolymer coatings.
Caption: Degradation pathway for HMDSO-treated hydrophobic surfaces.
Caption: Degradation pathways for fluoropolymer-based hydrophobic surfaces.
Conclusion
The selection of an appropriate hydrophobic coating for long-term applications requires a thorough understanding of its stability under relevant environmental stressors. HMDSO-treated surfaces offer excellent thermal and UV stability, making them suitable for many applications. However, their hydrophobicity can be compromised by prolonged exposure to aqueous environments.
Alternative coatings, such as fluoro-functionalized hybrids and nanoparticle-based surfaces, demonstrate robust UV resistance. Fluoropolymers provide excellent chemical inertness and thermal stability but can be susceptible to degradation upon extended water immersion. Co-Ni-based coatings offer good durability in corrosive environments but may lose their superhydrophobicity over time.
By utilizing the comparative data and experimental protocols provided in this guide, researchers can make informed decisions to ensure the long-term performance and reliability of hydrophobic surfaces in their critical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. boydbiomedical.com [boydbiomedical.com]
- 3. researchgate.net [researchgate.net]
- 4. micomlab.com [micomlab.com]
- 5. Fluorine-free nanoparticle coatings on cotton fabric: comparing the UV-protective and hydrophobic capabilities of silica vs. silica-ZnO nanostructures ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08835A [pubs.rsc.org]
- 6. briefs.techconnect.org [briefs.techconnect.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. kta.com [kta.com]
- 12. Effects of thermal treatments on the hydrophobicity and anticorrosion properties of as-grown graphene coatings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Silylation Efficiency: Hexamethyldisiloxane vs. Industry-Standard Reagents
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of Silylation Reagents for GC-MS Analysis
In the realm of analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is a pivotal step for the analysis of non-volatile and polar compounds. Silylation, the process of replacing an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a cornerstone of derivatization, enhancing the volatility and thermal stability of analytes. While a plethora of silylating agents are available, their efficiencies vary significantly. This guide provides a quantitative comparison of Hexamethyldisiloxane (HMDSO) with commonly used, more powerful silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
This compound (HMDSO) is an organosilicon compound primarily used in materials science and as a precursor in the synthesis of silicone polymers.[1] Its application as a silylating agent for analytical derivatization is exceedingly limited due to its very low reactivity.[2] It is considered an even poorer TMS donor than its analogue, Hexamethyldisilazane (HMDS).[2] Consequently, direct quantitative data on the silylation efficiency of HMDSO for analytical purposes is scarce in scientific literature.
This guide will therefore focus on a comparative assessment based on the available data for HMDS as a proxy for a weak silylating agent, and the industry-standard reagents BSTFA and MSTFA, to provide a clear perspective on silylation efficiency.
Quantitative Performance of Silylating Reagents
The efficiency of a silylation reaction is paramount for accurate and reproducible quantitative analysis. This is typically assessed by measuring the yield of the derivatized product, often determined by GC-MS analysis and expressed as a percentage or a relative response factor.
Table 1: Comparative Silylation Efficiency for Alcohols and Phenols
| Analyte | Silylating Reagent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| HMDSO (projected) | ||||||
| Primary/Secondary Alcohols | HMDSO | Acid Catalyst | Reflux | Several Hours | Very Low to Low | [2] |
| Phenols | HMDSO | Acid Catalyst | Reflux | Several Hours | Very Low | [2] |
| HMDS (as a proxy for weak reagents) | ||||||
| n-Octanol | HMDS | H-β zeolite (10% w/w) | Room Temp | 8 hours | 96 | [3] |
| Benzyl Alcohol | HMDS | H-β zeolite (10% w/w) | Room Temp | 5 hours | ~95 | [3] |
| m-Cresol | HMDS | None | Room Temp | 4 hours | 25 | [3] |
| Hindered Secondary Alcohols | HMDS | Iodine (1 mol%) | Room Temp | < 3 minutes | >95 | [4] |
| Tertiary Alcohols | HMDS | Iodine (1 mol%) | Room Temp | 5-10 minutes | >95 | [4] |
| BSTFA (High-Efficiency Reagent) | ||||||
| Primary Alcohols | BSTFA | None | 60 | 15 minutes | Quantitative | [5] |
| Secondary Alcohols | BSTFA + 1% TMCS | TMCS | 60 | 30 minutes | Quantitative | [6] |
| Phenols | BSTFA | None | Room Temp | < 15 seconds | Quantitative | [5] |
| MSTFA (High-Efficiency Reagent) | ||||||
| Alcohols & Phenols | MSTFA | None | 37 | 30 minutes | Quantitative | [7] |
Table 2: Comparative Silylation Efficiency for Carboxylic Acids
| Analyte | Silylating Reagent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| HMDS | ||||||
| Free Fatty Acids | HMDS | None | 60 | 30 minutes | Selective, Quantitative | [8] |
| Fatty Acid Carboxylates | HMDS | None | 60 | 30 minutes | No Reaction | [8] |
| BSTFA | ||||||
| Free Fatty Acids | BSTFA | None | 60 | 15 minutes | Quantitative | [8] |
| Fatty Acid Carboxylates | BSTFA | None | 60 | 15 minutes | Quantitative | [8] |
| MSTFA | ||||||
| Organic Acids | MSTFA | None | 75 | 30-45 minutes | Quantitative | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for silylation using HMDSO (hypothetical, based on HMDS protocols), and standard protocols for BSTFA and MSTFA.
Protocol 1: Silylation of Alcohols/Phenols using HMDSO (Catalyzed)
Objective: To derivatize hydroxyl groups using HMDSO with an acid catalyst. Note that this protocol is adapted from methods for HMDS and may require significant optimization for HMDSO due to its lower reactivity.
Materials:
-
Analyte solution (e.g., in a volatile, anhydrous solvent like Dichloromethane)
-
This compound (HMDSO)
-
Catalyst (e.g., 1 mol% Iodine or 10% w/w H-β zeolite)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Reaction vial with a screw cap and septum
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Pipette a known amount of the analyte solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent, 50 µL of HMDSO, and the catalyst to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70-100°C for 1-8 hours. Reaction progress should be monitored to determine the optimal time.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS.
Protocol 2: Silylation of Alcohols/Phenols/Carboxylic Acids using BSTFA (+/- TMCS)
Objective: To achieve rapid and complete derivatization of active hydrogens using a powerful silylating agent.
Materials:
-
Analyte solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane)
-
Reaction vial with a screw cap and septum
-
Heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Evaporate a known amount of the analyte solution to dryness in a reaction vial.
-
Reagent Addition: Add 50 µL of anhydrous solvent and 50 µL of BSTFA (+ 1% TMCS for hindered groups) to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is ready for GC-MS analysis.
Protocol 3: Quantitative Analysis of Silylation Efficiency by GC-MS
Objective: To quantify the extent of silylation.
Procedure:
-
Internal Standard: Add a known concentration of an internal standard (a compound not present in the sample and that does not react with the silylating agent) to the sample before derivatization.
-
Derivatization: Follow the appropriate silylation protocol.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS.
-
Quantification: Determine the peak areas of the derivatized analyte and the internal standard. The silylation efficiency can be expressed as the Relative Response Factor (RRF): RRF = (Peak Area of Derivatized Analyte) / (Peak Area of Internal Standard) A higher RRF indicates a higher silylation efficiency. For absolute quantification, a calibration curve should be prepared using standards of the derivatized analyte.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Hypothetical workflow for silylation using HMDSO.
Caption: Standard workflow for silylation using BSTFA or MSTFA.
Caption: Logical workflow for quantitative silylation analysis.
Conclusion
The quantitative data and established protocols clearly indicate that This compound (HMDSO) is not a suitable reagent for routine quantitative derivatization in analytical chemistry due to its extremely low reactivity. Even its more reactive counterpart, HMDS, requires catalytic activation and often prolonged reaction times to achieve high derivatization yields.
For researchers, scientists, and drug development professionals requiring reliable and efficient silylation for GC-MS analysis, BSTFA and MSTFA are the reagents of choice . They offer rapid reaction kinetics, high derivatization yields for a wide range of functional groups, and produce volatile by-products that minimize chromatographic interference. The selection between BSTFA and MSTFA may depend on the specific analyte and the need for derivatizing particularly challenging or sterically hindered functional groups, with MSTFA generally being considered the more powerful of the two.
References
- 1. This compound (HMDSO) - GW United Silicones [gwunitedsilicones.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hexamethyldisiloxane: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Hexamethyldisiloxane (HMDS), a common reagent in laboratory settings. Adherence to these procedures is critical for protecting personnel and the environment.
This compound is a highly flammable liquid and vapor that is also very toxic to aquatic life with long-lasting effects.[1][2] Improper disposal can lead to significant safety hazards and environmental contamination. Therefore, all waste material must be disposed of in accordance with national and local regulations.[1][3]
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Hand Protection: Neoprene or nitrile rubber gloves.[4] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area.[5] A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced.[6]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[7]
Hazard Profile: this compound
For quick reference, the hazard classifications for this compound are summarized in the table below.
| Hazard Classification | Category | GHS Hazard Statement | Precautionary Statement Codes |
| Flammable Liquid | 2 | H225: Highly flammable liquid and vapour.[1][2] | P210, P233, P240, P241, P242, P243 |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[2] | P273 |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] | P273, P391 |
This table contains a summary of the primary hazards. Always refer to the full Safety Data Sheet (SDS) for complete information.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate: Do not mix this compound waste with other waste streams.[1][3] Keep it in its original or a compatible, properly sealed container.[1]
Step 2: Handling Small Spills and Contaminated Materials
In the event of a small spill, follow these procedures for cleanup and disposal:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area, such as sparks, open flames, and hot surfaces.[6][7] Use only non-sparking tools and explosion-proof equipment.[2][6]
-
Containment: Cover drains to prevent the material from entering waterways.[1][3]
-
Absorption: Use an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent (e.g., Chemizorb®) to soak up the spill.[1][5][6] Do not use combustible materials like sawdust.[5]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[2][5][6]
-
Decontamination: Clean the affected area thoroughly.[1]
Step 3: Disposal of Unused or Waste this compound
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Consult Waste Management Authority: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Incineration: The preferred method of disposal is typically incineration at a licensed facility.[8]
-
Recycling: In some cases, recycling or reclamation through filtration or distillation may be possible if the material is unused or not heavily contaminated.[7] Consult with the manufacturer or your EHS department for recycling options.[7]
-
Container Disposal: Empty containers may retain product residues and vapors and should be handled as hazardous waste.[5] Do not attempt to clean them unless specifically instructed to do so by a qualified professional.[5]
Step 4: Documentation and Record-Keeping
Maintain accurate records of the amount of this compound waste generated and its disposal date and method, in accordance with your institution's policies and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
